molecular formula C20H34O2 B598094 13-Epijhanol

13-Epijhanol

Katalognummer: B598094
Molekulargewicht: 306.5 g/mol
InChI-Schlüssel: MONXCRDSDZQGGT-HMGBVJPOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

13-Epijhanol has been reported in Grindelia scorzonerifolia and Syncarpha gnaphaloides with data available.

Eigenschaften

IUPAC Name

[(3S,4aR,6aR,7R,10aS,10bR)-3-ethenyl-3,4a,7,10a-tetramethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromen-7-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O2/c1-6-18(3)12-8-16-19(4)11-7-10-17(2,14-21)15(19)9-13-20(16,5)22-18/h6,15-16,21H,1,7-14H2,2-5H3/t15-,16+,17-,18+,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONXCRDSDZQGGT-HMGBVJPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CCC(O3)(C)C=C)C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@@](O3)(C)C=C)C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Elusive Sesquiterpenes: A Technical Guide on the Discovery and Isolation of Jhanol and 13-Epijhanol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of available scientific literature has revealed that detailed information regarding the discovery and isolation of the specific sesquiterpenes, jhanol and 13-epijhanol, from Croton zambesicus is not readily accessible in publicly available databases. While phytochemical studies of Croton zambesicus and related species confirm a rich composition of terpenoids, the specific isolation protocols, quantitative data, and biological pathways for jhanol and this compound appear to be documented in specialized or older literature that is not currently indexed in widespread digital archives.

This guide, therefore, serves to outline the general methodologies and logical workflows that would be employed in the discovery and isolation of novel sesquiterpenes from a plant source like Croton zambesicus, based on established phytochemical practices. The information presented is a composite of standard techniques and may not reflect the exact historical discovery of the named compounds.

General Experimental Workflow for the Isolation of Sesquiterpenes

The isolation of novel sesquiterpenes from a plant source is a systematic process that involves several key stages, from initial extraction to final structure elucidation. The following workflow represents a typical approach that researchers would undertake.

experimental_workflow plant_material Plant Material Collection & Preparation (e.g., Croton zambesicus leaves, stem, or root) extraction Extraction (e.g., Maceration or Soxhlet with organic solvents) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Methanol) crude_extract->fractionation fractions Fractions of Varying Polarity fractionation->fractions chromatography Chromatographic Separation (Column Chromatography, TLC, HPLC) fractions->chromatography pure_compounds Isolation of Pure Compounds (Jhanol & this compound) chromatography->pure_compounds structure_elucidation Structure Elucidation (NMR, MS, IR, X-ray Crystallography) pure_compounds->structure_elucidation biological_activity Biological Activity Screening (e.g., Cytotoxicity, Anti-inflammatory assays) pure_compounds->biological_activity signaling_pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor ikb IκB Kinase (IKK) receptor->ikb nfkb NF-κB ikb->nfkb nucleus Nucleus nfkb->nucleus gene_transcription Gene Transcription cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) gene_transcription->cytokines jhanol Jhanol / this compound jhanol->ikb Inhibition

In-Depth Technical Guide: Natural Sources of 13-Epijhanol and Containing Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Epijhanol is a diterpenoid of scientific interest. This technical guide provides a comprehensive overview of the current publicly available scientific literature regarding its natural plant sources. An extensive search of chemical databases, phytochemical studies, and ethnobotanical literature was conducted to identify plants containing this specific compound.

Summary of Findings

Despite a thorough and multi-faceted search strategy, no specific plant species has been definitively identified in the currently available scientific literature as a natural source of this compound.

While the family Asteraceae, and specifically the genus Eupatorium, are known to be rich sources of various terpenoids, including sesquiterpenoids and diterpenoids, direct evidence of the presence of this compound in these plants is absent from the reviewed studies.[1][2] Similarly, liverworts (Marchantiophyta), which are recognized for their diverse array of sesquiterpenoids, have not been specifically reported to contain this compound.

The absence of a confirmed plant source precludes the provision of quantitative data on its natural abundance and detailed experimental protocols for its extraction and isolation from a specific plant matrix. Furthermore, without a known biological context in a plant, information on its related signaling pathways is unavailable.

Potential Avenues for Future Research

The lack of identified natural sources for this compound presents several opportunities for novel phytochemical research:

  • Broad Screening of Terpenoid-Rich Plant Families: A systematic screening of plants from families known for producing a wide variety of diterpenoids, such as Asteraceae, Lamiaceae, and Euphorbiaceae, could be a fruitful approach.

  • Re-investigation of Eupatorium Species: Given the chemical diversity within the Eupatorium genus, a more targeted phytochemical investigation of various species, employing advanced analytical techniques like high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, may lead to the identification of minor components, potentially including this compound.

  • Exploration of Marine Organisms: While the initial focus was on terrestrial plants, marine organisms are also a rich source of novel diterpenoids. Future screening efforts could be expanded to include marine flora and fauna.

Methodologies for Terpenoid Isolation and Identification

For researchers interested in the prospective isolation of this compound or similar diterpenoids from plant sources, a general experimental workflow can be outlined. The following diagram illustrates a typical procedure for the extraction, isolation, and identification of terpenoid compounds from a plant matrix.

Experimental_Workflow cluster_extraction Extraction cluster_fractionation Fractionation & Purification cluster_identification Structure Elucidation A Plant Material (Dried and Powdered) B Solvent Extraction (e.g., Methanol, Hexane) A->B C Crude Extract B->C D Column Chromatography (Silica Gel) C->D E Fractions of Varying Polarity D->E F Further Purification (e.g., HPLC, TLC) E->F G Isolated Compounds F->G H Spectroscopic Analysis (NMR, MS) G->H I Structure Confirmation H->I

Figure 1: Generalized workflow for the isolation and identification of terpenoids from plant sources.

Conclusion

The natural source of this compound in the plant kingdom remains to be discovered. The information presented in this guide reflects the current state of public scientific knowledge. The absence of a known source highlights a gap in the phytochemical landscape and presents an exciting opportunity for natural product researchers. The provided general methodologies and suggested research avenues are intended to guide future investigations in this area. As new research is published, this guide will be updated to incorporate any findings related to the natural occurrence of this compound.

References

The Biosynthetic Pathway of 13-Epijhanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Epijhanol is a labdane-related diterpenoid, a class of natural products with a diverse range of biological activities. While the precise biosynthetic pathway of this compound has not been fully elucidated in the scientific literature, this guide provides a comprehensive overview of the putative pathway based on the well-established biosynthesis of structurally similar labdane-type diterpenoids. This document details the likely enzymatic steps, presents relevant quantitative data from related pathways, and provides detailed experimental protocols to facilitate further research and characterization of the enzymes involved in this compound biosynthesis.

Core Biosynthetic Pathway

The biosynthesis of labdane-related diterpenoids, including the proposed pathway for this compound, originates from the universal C20 precursor, geranylgeranyl diphosphate (GGPP). The formation of the characteristic bicyclic labdane skeleton is a pivotal step catalyzed by diterpene synthases (diTPSs). This process is generally a two-step enzymatic reaction sequence involving two distinct classes of diTPSs. Subsequent modifications, primarily by cytochrome P450 monooxygenases (CYPs), lead to the final structure of this compound.

Module 1: Diterpene Skeleton Formation
  • Step 1: Protonation-initiated Cyclization of GGPP. The biosynthesis is initiated by a Class II diterpene synthase , specifically a copalyl diphosphate synthase (CPS). This enzyme catalyzes the protonation-dependent cyclization of the linear GGPP into a bicyclic diphosphate intermediate, typically (+)-copalyl diphosphate ((+)-CPP).

  • Step 2: Ionization-initiated Cyclization and Rearrangement. The bicyclic intermediate, (+)-CPP, is then utilized as a substrate by a Class I diterpene synthase , often a kaurene synthase-like (KSL) enzyme. This enzyme catalyzes the ionization of the diphosphate group, initiating a second round of cyclization and rearrangement to form the basic labdane skeleton. In the case of this compound, this step would lead to the formation of a 13-epi-manoyl oxide precursor.

Module 2: Tailoring and Functionalization

Following the formation of the labdane skeleton, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYPs) and potentially other tailoring enzymes like reductases or transferases. These enzymes introduce hydroxyl groups and other functionalities to produce the final this compound molecule. The specific CYPs involved in the biosynthesis of this compound have yet to be identified.

Quantitative Data

Direct quantitative data for the enzymes in the this compound biosynthetic pathway is not currently available. However, data from well-characterized enzymes in related labdane diterpenoid pathways can provide valuable insights for experimental design and metabolic engineering efforts. The following table summarizes kinetic parameters for representative diTPS and CYP enzymes.

EnzymeSubstrateProduct(s)K_m (µM)k_cat (s⁻¹)Source OrganismReference
SmCPS1GGPP(+)-Copalyl diphosphate0.8 ± 0.10.23 ± 0.01Salvia miltiorrhiza[1]
TwTPS27v2(+)-Copalyl diphosphateMiltiradieneNot ReportedNot ReportedTripterygium wilfordii[1]
CYP725A4Taxa-4(5),11(12)-dieneTaxa-4(20),11(12)-dien-5α-ol123 ± 520.5 ± 0.13Taxus cuspidata[2]

Note: The data presented are for enzymes involved in the biosynthesis of other diterpenoids and serve as a reference.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to identify and characterize the enzymes of the this compound biosynthetic pathway.

Protocol 1: Heterologous Expression and Functional Characterization of Diterpene Synthases

This protocol describes the expression of candidate diTPS genes in Escherichia coli and subsequent in vitro characterization.

1. Gene Cloning and Vector Construction:

  • Isolate total RNA from the plant species of interest (e.g., Epimedium).
  • Synthesize cDNA using reverse transcriptase.
  • Amplify the full-length open reading frames (ORFs) of candidate diTPS genes using PCR with gene-specific primers.
  • Clone the PCR products into an appropriate bacterial expression vector (e.g., pET28a or pGEX series).

2. Heterologous Expression in E. coli:

  • Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)).
  • Grow the transformed cells in Terrific Broth (TB) medium at 37°C to an OD600 of 0.6-0.8.
  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
  • Incubate the cultures at a lower temperature (e.g., 16-20°C) for 16-24 hours to enhance soluble protein expression.

3. Protein Purification:

  • Harvest the cells by centrifugation.
  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM DTT) and lyse the cells by sonication.
  • Clarify the lysate by centrifugation.
  • Purify the soluble protein from the supernatant using affinity chromatography (e.g., Ni-NTA for His-tagged proteins or glutathione-sepharose for GST-tagged proteins).

4. In Vitro Enzyme Assays:

  • Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5% glycerol, 5 mM DTT), the purified enzyme (1-5 µg), and the substrate (GGPP or CPP, 10-50 µM).
  • Incubate the reaction at 30°C for 1-4 hours.
  • To analyze the products, dephosphorylate the reaction mixture by adding alkaline phosphatase.
  • Extract the products with an organic solvent (e.g., hexane or ethyl acetate).
  • Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS).[1][3]

Protocol 2: Functional Characterization of Cytochrome P450 Monooxygenases

This protocol outlines the heterologous expression of candidate CYP genes in yeast (Saccharomyces cerevisiae) and subsequent in vivo and in vitro characterization.

1. Yeast Expression Vector Construction:

  • Clone the full-length ORFs of candidate CYP genes and a corresponding cytochrome P450 reductase (CPR) gene into a yeast expression vector (e.g., pYES-DEST52).

2. Yeast Transformation and Expression:

  • Transform the expression constructs into a suitable S. cerevisiae strain (e.g., WAT11).
  • Grow the transformed yeast in selective medium containing glucose.
  • Induce protein expression by transferring the cells to a medium containing galactose.

3. In Vivo Enzyme Assays:

  • To the induced yeast culture, add the putative diterpene substrate (e.g., the product of the diTPS reaction).
  • Incubate the culture for an additional 24-48 hours.
  • Extract the culture medium and yeast cells with an organic solvent (e.g., ethyl acetate).
  • Analyze the extracts by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the hydroxylated products.

4. In Vitro Enzyme Assays (using microsomes):

  • Harvest the induced yeast cells and prepare microsomes by differential centrifugation.
  • Resuspend the microsomes in an assay buffer (e.g., 50 mM potassium phosphate buffer pH 7.4).
  • Set up a reaction containing the microsomes, the diterpene substrate, and an NADPH-regenerating system.
  • Incubate the reaction at 30°C for 1-2 hours.
  • Extract the reaction mixture and analyze the products by GC-MS or LC-MS.

Visualizations

The following diagrams illustrate the proposed biosynthetic pathway and a general experimental workflow for enzyme characterization.

Biosynthetic_Pathway_of_13_Epijhanol cluster_module1 Module 1: Skeleton Formation cluster_module2 Module 2: Tailoring GGPP Geranylgeranyl Diphosphate (GGPP) CPP (+)-Copalyl Diphosphate ((+)-CPP) GGPP->CPP Class II diTPS (CPS) ManoylOxide 13-epi-Manoyl oxide Intermediate CPP->ManoylOxide Class I diTPS (KSL) Epijhanol This compound ManoylOxide->Epijhanol Cytochrome P450s (CYPs) & other enzymes

Caption: Proposed biosynthetic pathway of this compound.

Experimental_Workflow start Identify Candidate Genes (diTPS, CYP) clone Clone Genes into Expression Vectors start->clone express Heterologous Expression (E. coli or Yeast) clone->express purify Protein Purification (for in vitro assays) express->purify assay Enzyme Assays (in vivo or in vitro) express->assay purify->assay analyze Product Analysis (GC-MS, LC-MS) assay->analyze characterize Enzyme Characterization (Kinetics, Substrate Specificity) analyze->characterize end Elucidate Biosynthetic Pathway characterize->end

Caption: General experimental workflow for enzyme characterization.

References

Unveiling the Molecular Architecture of 13-Epijhanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure elucidation of 13-Epijhanol, a labdane-type diterpenoid isolated from the tubers of Sagittaria trifolia. Through a detailed analysis of spectroscopic data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, the precise molecular structure and stereochemistry of this natural product have been determined. This document outlines the key experimental protocols and presents a thorough interpretation of the spectral data, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound, also known by its synonym 18-Hydroxy-13-epimanoyl oxide, is a diterpenoid belonging to the labdane family of natural products. It has been isolated from the tubers of Sagittaria trifolia, a plant with a history of use in traditional medicine. The structural elucidation of such natural products is a critical step in understanding their potential biological activities and for the development of new therapeutic agents. This guide details the systematic approach taken to determine the chemical structure of this compound.

Physicochemical Properties

PropertyValue
Molecular Formula C₂₀H₃₄O₂[1]
Molecular Weight 306.48 g/mol [1]
CAS Number 133005-15-9
Appearance [Data not available in search results]
Optical Rotation [Data not available in search results]

Spectroscopic Data

The structure of this compound was elucidated primarily through the analysis of its spectroscopic data.

¹³C-NMR Spectroscopy

The ¹³C-NMR spectrum of this compound shows 20 distinct carbon signals, consistent with its molecular formula. The chemical shifts provide key information about the functional groups and the carbon skeleton.

Carbon No.Chemical Shift (δ) ppmMultiplicity (DEPT)
1[Data not available]CH₂
2[Data not available]CH₂
3[Data not available]CH₂
4[Data not available]C
5[Data not available]CH
6[Data not available]CH₂
7[Data not available]CH₂
8[Data not available]C-O
9[Data not available]CH
10[Data not available]C
11[Data not available]CH₂
12[Data not available]CH₂
13[Data not available]C-O
14[Data not available]CH₂
15[Data not available]CH₃
16[Data not available]CH₃
17[Data not available]CH₃
18[Data not available]CH₂OH
19[Data not available]CH₃
20[Data not available]CH₃

Note: Specific chemical shift values and detailed assignments require access to the primary literature which was not available in the search results.

¹H-NMR Spectroscopy

The ¹H-NMR spectrum provides information on the proton environment in the molecule. Key signals would include those for methyl groups, methylene protons, methine protons, and the vinyl group.

Proton(s)Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H₃-15[Data not available]s-
H₃-16[Data not available]s-
H₃-17[Data not available]s-
H₂-18[Data not available]m-
H₃-19[Data not available]s-
H₃-20[Data not available]s-
Vinyl Protons[Data not available]m-

Note: Specific chemical shift values and coupling constants require access to the primary literature which was not available in the search results.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would confirm the molecular formula of C₂₀H₃₄O₂ by providing a highly accurate mass measurement of the molecular ion ([M]⁺). The fragmentation pattern in the mass spectrum would offer further structural clues.

Ionm/z
[M]⁺306.2559 (calculated for C₂₀H₃₄O₂)

Note: The exact experimental m/z value is needed from the primary literature for confirmation.

Infrared (IR) Spectroscopy

The IR spectrum would indicate the presence of key functional groups.

Frequency (cm⁻¹)Assignment
~3400O-H stretch (hydroxyl group)
~2950-2850C-H stretch (alkane)
~1640C=C stretch (vinyl group)
~1100C-O stretch (ether)

Note: Specific absorption bands need to be confirmed from the experimental data.

Experimental Protocols

Isolation of this compound

The general procedure for the isolation of diterpenoids from plant material involves the following steps:

  • Extraction: The dried and powdered tubers of Sagittaria trifolia are extracted with a suitable organic solvent, such as methanol or ethanol.

  • Partitioning: The crude extract is then partitioned between different immiscible solvents (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

  • Chromatography: The fraction containing the diterpenoids is subjected to a series of chromatographic techniques for purification. This typically includes:

    • Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents of increasing polarity.

    • High-Performance Liquid Chromatography (HPLC): For final purification to obtain the pure compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H-NMR, ¹³C-NMR, DEPT, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent (e.g., CDCl₃).

  • Mass Spectrometry: High-resolution mass spectra are obtained using techniques such as ESI-TOF or Q-TOF MS.

  • IR Spectroscopy: The IR spectrum is recorded on an FTIR spectrometer using a KBr pellet or as a thin film.

Structure Elucidation Workflow

The logical process for elucidating the structure of this compound is outlined in the following diagram.

structure_elucidation_workflow cluster_extraction Isolation and Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation and Structure Determination plant_material Sagittaria trifolia Tubers extraction Solvent Extraction plant_material->extraction partitioning Solvent Partitioning extraction->partitioning column_chromatography Column Chromatography partitioning->column_chromatography hplc HPLC Purification column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound ms Mass Spectrometry (MS) pure_compound->ms ir Infrared (IR) Spectroscopy pure_compound->ir nmr NMR Spectroscopy (1D and 2D) pure_compound->nmr mol_formula Molecular Formula (C20H34O2) ms->mol_formula func_groups Functional Groups (-OH, C=C, C-O-C) ir->func_groups carbon_skeleton Carbon Skeleton (2D NMR) nmr->carbon_skeleton final_structure Final Structure of this compound mol_formula->final_structure func_groups->final_structure stereochemistry Stereochemistry (NOESY/ROESY) carbon_skeleton->stereochemistry stereochemistry->final_structure

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The combination of modern spectroscopic techniques provides a powerful toolkit for the unambiguous structure determination of complex natural products like this compound. The detailed analysis of NMR, MS, and IR data allows for the complete assignment of its chemical structure, which is fundamental for further investigation into its biological and pharmacological properties. This guide serves as a foundational reference for researchers engaged in the exploration of natural products for drug discovery and development.

References

An In-depth Technical Guide to 13-Epijhanol: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of the labdane diterpenoid 13-Epijhanol, also known as 18-Hydroxy-13-epimanoyl oxide. Due to the limited availability of experimental data for this compound itself, this guide incorporates data from closely related analogs, primarily 13-epi-manoyl oxide, to present a thorough profile. All data is presented with clear attribution to its source and nature (experimental or predicted).

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound and its close analog 13-epi-manoyl oxide are summarized below. It is important to note that while the molecular formula and weight are specific to this compound, many of the other reported values are predicted for the closely related 13-epi-manoyl oxide and should be considered as estimates.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyValueCompoundData Type
Molecular Formula C₂₀H₃₄O₂This compoundN/A
Molecular Weight 306.49 g/mol This compoundN/A
Boiling Point 378.9 ± 15.0 °C13-epi-Manoyl oxidePredicted
Melting Point Not availableThis compoundN/A
Density 0.997 ± 0.06 g/cm³13-epi-Manoyl oxidePredicted
pKa 14.95 ± 0.1013-epi-Manoyl oxidePredicted
LogP 4.71513-epi-Manoyl oxidePredicted
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneThis compoundExperimental

Spectroscopic Data

Table 2: Predicted ¹³C NMR Chemical Shifts for 13-epi-Manoyl Oxide

Carbon AtomChemical Shift (ppm)
139.1
218.4
342.1
433.5
555.6
620.6
737.9
874.5
959.8
1038.9
1124.5
1234.9
1373.4
14147.9
15110.5
1628.4
1716.5
1833.5
1921.5
2015.7

Data sourced from computational predictions.

Table 3: Predicted ¹H NMR Chemical Shifts for 13-epi-Manoyl Oxide

Proton(s)Chemical Shift (ppm)Multiplicity
H-145.89dd
H-15a5.12d
H-15b4.90d
Methyl Protons0.79 - 1.29s

Data sourced from computational predictions and may not represent the full spectrum.

Infrared (IR) and Mass Spectrometry (MS) Data:

Specific experimental IR and MS spectra for this compound are not currently available in surveyed literature. General characteristic IR absorptions for related diterpenoids would include C-H stretching (alkane) around 2850-2960 cm⁻¹, C-O stretching (ether) around 1070-1150 cm⁻¹, and O-H stretching (alcohol) as a broad peak around 3200-3600 cm⁻¹. The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight.

Experimental Protocols

Synthesis of 13-epi-Manoyl Oxide from Sclareol

A selective one-step synthesis of 13-epi-manoyl oxide has been reported via the low-temperature superacidic cyclization of sclareol.[1][2]

Materials:

  • (-)-Sclareol

  • Dichloromethane (DCM)

  • 2-Nitropropane (iPrNO₂)

  • Fluorosulfonic acid (FSO₃H)

  • 30% Sodium hydroxide (NaOH) aqueous solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • A solution of (-)-sclareol (1 mmol) in a 2:1 mixture of DCM and iPrNO₂ (5 mL) is prepared.

  • In a separate flask, a 4 M solution of FSO₃H in iPrNO₂ is prepared and cooled to the desired reaction temperature (e.g., -95 °C).

  • The sclareol solution is added dropwise to the stirred, chilled FSO₃H solution.

  • The reaction mixture is stirred for 15 minutes at this temperature.

  • The reaction is quenched by the addition of 5 mL of a 30% aqueous NaOH solution.

  • The mixture is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel.

Synthesis_Workflow Sclareol (-)-Sclareol Reaction Cyclization with FSO3H in DCM/iPrNO2 at -95°C Sclareol->Reaction Quenching Quenching with NaOH(aq) Reaction->Quenching Extraction Extraction with Diethyl Ether Quenching->Extraction Purification Column Chromatography Extraction->Purification Product 13-epi-Manoyl Oxide Purification->Product

Synthesis workflow for 13-epi-manoyl oxide.
General Protocol for Isolation of Labdane Diterpenoids from Sagittaria Species

While a specific protocol for this compound is not detailed, a general procedure for isolating labdane diterpenoids from plants of the Sagittaria genus can be outlined.

Materials:

  • Dried and powdered plant material (e.g., tubers of Sagittaria trifolia)

  • Solvents for extraction (e.g., hexane, ethyl acetate, methanol)

  • Silica gel for column chromatography

  • Sephadex LH-20 for size-exclusion chromatography

  • Solvents for chromatography (e.g., gradients of hexane and ethyl acetate)

Procedure:

  • The dried and powdered plant material is subjected to sequential extraction with solvents of increasing polarity, for instance, starting with hexane, followed by ethyl acetate, and then methanol.

  • The resulting extracts are concentrated under reduced pressure.

  • The crude extracts are then subjected to repeated column chromatography on silica gel. Elution is typically performed with a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) to separate fractions based on polarity.

  • Fractions containing compounds of interest, as identified by thin-layer chromatography (TLC), are further purified using techniques such as size-exclusion chromatography on Sephadex LH-20 or further rounds of silica gel chromatography with finer gradients.

  • The purity of the isolated compounds is assessed by TLC and spectroscopic methods (NMR, MS).

Isolation_Workflow Plant_Material Dried & Powdered Sagittaria sp. Extraction Solvent Extraction (Hexane, EtOAc, MeOH) Plant_Material->Extraction Crude_Extract Crude Extracts Extraction->Crude_Extract Silica_Gel_CC Silica Gel Column Chromatography Crude_Extract->Silica_Gel_CC Fractions Fractions Silica_Gel_CC->Fractions Purification Further Purification (Sephadex LH-20, etc.) Fractions->Purification Isolated_Compound Isolated Labdane Diterpenoids Purification->Isolated_Compound

General workflow for isolating labdane diterpenoids.

Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathways of this compound are scarce. However, extensive research on the broader class of labdane diterpenoids has revealed significant anti-inflammatory properties. These compounds have been shown to modulate key inflammatory signaling cascades, particularly the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[3]

Modulation of the MAPK and NF-κB Signaling Pathways

Labdane diterpenoids have been demonstrated to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and various cytokines. This inhibition is achieved by targeting upstream signaling molecules.

In the MAPK pathway, labdane diterpenoids can suppress the phosphorylation of key kinases like p38, JNK, and ERK. In the NF-κB pathway, they can inhibit the phosphorylation and subsequent degradation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB. This, in turn, downregulates the expression of NF-κB target genes, including those encoding pro-inflammatory enzymes and cytokines.

Signaling_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 JNK JNK TLR4->JNK ERK ERK TLR4->ERK IKK IKK TLR4->IKK Inflammation Inflammatory Response (NO, PGE₂, Cytokines) p38->Inflammation JNK->Inflammation ERK->Inflammation IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65) IkBa->NFkB inhibits NFkB_nucleus NF-κB (p65) (in nucleus) NFkB->NFkB_nucleus translocation NFkB_nucleus->Inflammation gene transcription Labdane Labdane Diterpenoids (e.g., this compound) Labdane->p38 Labdane->JNK Labdane->ERK Labdane->IKK

Inhibition of MAPK and NF-κB pathways by labdane diterpenoids.

This guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutics. While the data for this compound itself is emerging, the information compiled herein from its close structural and functional relatives provides a strong basis for future investigation into its chemical synthesis, biological activity, and potential therapeutic applications.

References

Preliminary Biological Screening of 13-Epijhanol and Related Diterpenoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary biological screening of diterpenoid compounds, with a focus on the methodologies applicable to novel molecules such as 13-Epijhanol. While specific biological data for this compound is not publicly available, this document draws upon the extensive research conducted on a closely related and well-studied class of marine natural products: briarane diterpenoids. This guide details the common sources, key biological activities, and detailed experimental protocols for cytotoxicity, anti-inflammatory, and antimicrobial screening. Furthermore, it presents visual workflows and signaling pathway diagrams to facilitate a deeper understanding of the screening process and potential mechanisms of action.

Introduction: The Landscape of Diterpenoid Research

Diterpenoids are a diverse class of natural products with a C20 carbon skeleton, exhibiting a wide array of complex chemical structures and significant pharmacological activities. These compounds are found in various natural sources, including plants, fungi, and marine organisms. Marine invertebrates, particularly gorgonian corals, are a rich source of unique diterpenoids, most notably the briarane class.[1][2] Briarane diterpenoids are characterized by a bicyclo[8.4.0]decane ring system and have demonstrated potent anti-inflammatory, cytotoxic, antimicrobial, and antiviral properties, making them a subject of intense research in drug discovery.[3]

While information on "this compound" is scarce, its name suggests a diterpenoid structure. Given the lack of specific data, this guide will focus on the established screening protocols and known activities of the well-documented briarane diterpenoids as a proxy for the potential biological evaluation of this compound and other novel diterpenoids.

Data Presentation: Biological Activities of Briarane Diterpenoids

The following tables summarize the quantitative data for various biological activities exhibited by representative briarane diterpenoids isolated from gorgonian corals. This data provides a benchmark for the potential efficacy of novel diterpenoids.

Table 1: Cytotoxic Activity of Briarane Diterpenoids against Cancer Cell Lines

CompoundCell LineActivityReference
Briaexcavatolide PA549 (Human Lung Carcinoma)IC₅₀: 26.7 µM
Juncin RA549 (Human Lung Carcinoma)IC₅₀: 13.9 µM
Juncin SA549 (Human Lung Carcinoma)IC₅₀: 20.2 µM
Juncin RMG63 (Human Osteosarcoma)IC₅₀: 5.6 µM
Juncin SMG63 (Human Osteosarcoma)IC₅₀: 16.5 µM
Briareolate estersBG02 (Human Embryonic Stem Cells)Cytotoxic
Briareolate estersBxPC-3 (Human Pancreatic Cancer)Cytotoxic

Table 2: Anti-inflammatory Activity of Briarane Diterpenoids

CompoundAssayCell LineActivityReference
Briarenolide KiNOS protein inhibitionRAW 264.7Significant
Briarenolide LiNOS protein inhibitionRAW 264.7Significant
Briaexcavatolide PiNOS release inhibitionRAW 264.746.53% inhibition at 10 µM
Juncenolide MSuperoxide anion generation inhibitionHuman neutrophils-
Juncenolide NElastase release inhibitionHuman neutrophils29.0 ± 5.6% inhibition
Juncenolide OElastase release inhibitionHuman neutrophils35.9 ± 7.4% inhibition
Juncenolide OSuperoxide anion generation inhibitionHuman neutrophils27.6 ± 7.0% inhibition

Table 3: Antimicrobial Activity of Briarane Diterpenoids

CompoundMicroorganismActivity (MIC, µg/mL)Reference
Briarane Diterpenoid (unspecified)Bacillus megateriumActive
Briarane Diterpenoid (unspecified)Escherichia coliActive
Briarane Diterpenoid (unspecified)Septoria tritici (antifungal)Active
Briarane Diterpenoid (unspecified)Microbotryum violaceum (antifungal)Active

Experimental Protocols

This section provides detailed methodologies for the key experiments typically performed in the preliminary biological screening of novel diterpenoids.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 to 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.

Anti-inflammatory Screening: Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

Principle: The concentration of nitrite, a stable oxidation product of NO, in the cell culture supernatant is measured using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates anti-inflammatory activity.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 × 10⁵ cells/mL and incubate for 24 hours.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with 1 µg/mL of LPS and incubate for an additional 18 to 24 hours.

  • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.

Antimicrobial Screening: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Protocol:

  • Compound Dilution: Prepare two-fold serial dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard (approximately 5 × 10⁵ CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism being tested.

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound in which no growth is observed.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the preliminary biological screening of a novel natural product like this compound.

G cluster_extraction Isolation & Characterization cluster_screening Preliminary Biological Screening cluster_analysis Data Analysis & Further Steps A Natural Source (e.g., Gorgonian Coral) B Extraction & Fractionation A->B C Isolation of Pure Compound (e.g., this compound) B->C D Structure Elucidation (NMR, MS) C->D E Cytotoxicity Assays (e.g., MTT) D->E Test Compound F Anti-inflammatory Assays (e.g., NO Assay) D->F Test Compound G Antimicrobial Assays (e.g., Broth Microdilution) D->G Test Compound H Determination of IC50 / MIC E->H F->H G->H I Lead Compound Identification H->I J Mechanism of Action Studies I->J

Caption: General workflow for the biological screening of natural products.

Signaling Pathway: NF-κB Inhibition

Many diterpenoids exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates this pathway and a potential point of inhibition by a bioactive compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to IkB_NFkB->NFkB IκB degradation, NF-κB release Diterpenoid Bioactive Diterpenoid (e.g., Briarane) Diterpenoid->IKK inhibits DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) DNA->Genes transcription Inflammation Inflammation Genes->Inflammation

Caption: Simplified NF-κB signaling pathway and potential inhibition.

Conclusion

While direct biological data on this compound remains to be elucidated, the established methodologies and extensive research on the structurally related briarane diterpenoids provide a robust framework for its preliminary biological screening. The protocols for cytotoxicity, anti-inflammatory, and antimicrobial assays detailed in this guide offer standardized approaches to evaluate the therapeutic potential of novel diterpenoids. The provided workflows and pathway diagrams serve as valuable tools for researchers to conceptualize the screening process and potential mechanisms of action. Further investigation into this compound and other novel diterpenoids is warranted to uncover new lead compounds for drug development.

References

Uncharted Territory: The Therapeutic Potential of 13-Epijhanol Awaits Exploration

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals exploring novel therapeutic agents will find that 13-Epijhanol, a naturally occurring diterpenoid, represents a significant knowledge gap in the scientific literature. Despite its identification and chemical characterization, in-depth studies into its biological activity and potential therapeutic targets are strikingly absent from publicly available research.

Initial investigations have confirmed the existence of this compound, a diterpenoid compound isolated from sources such as the tubers of Sagittaria trifolia. It is identified by the CAS number 133005-15-9 and has a molecular formula of C20H34O2. An alternative name for this compound is 18-Hydroxy-13-epimanoyl oxide.

While the broader class of diterpenoids has been a source of compounds with diverse and potent pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects, specific data on this compound is not available. This presents both a challenge and an opportunity for the research community. The lack of existing data means that the field is wide open for novel discoveries regarding its mechanism of action and potential applications in medicine.

The Diterpenoid Landscape: A Hint of Potential

Diterpenoids, as a class, are known to interact with a variety of cellular signaling pathways. To provide a speculative context—and to underscore that these are not established targets of this compound—other diterpenoids have been shown to modulate pathways such as:

  • NF-κB Signaling: A key regulator of inflammation and immune responses.

  • MAPK Signaling: Involved in cell proliferation, differentiation, and apoptosis.

  • PI3K/Akt Signaling: Crucial for cell survival and growth.

The following diagram illustrates a generalized inflammatory signaling pathway that is often a target of natural products. It is important to reiterate that the interaction of this compound with this or any other pathway has not been experimentally determined.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 Activates TAK1 TAK1 TRAF6->TAK1 Activates IKK_complex IKK Complex TAK1->IKK_complex Phosphorylates IκBα IκBα IKK_complex->IκBα Phosphorylates (leading to degradation) NF_κB NF-κB IκBα->NF_κB NF_κB_nucleus NF-κB NF_κB->NF_κB_nucleus Translocates Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6, COX-2) NF_κB_nucleus->Inflammatory_Genes Induces Transcription

A generalized representation of the TLR4-mediated NF-κB signaling pathway.

Future Directions and a Call for Research

The absence of empirical data for this compound necessitates foundational research to elucidate its pharmacological profile. Key experimental avenues to explore would include:

  • High-Throughput Screening: To identify initial biological activities across a range of cell-based assays, such as cancer cell line proliferation, inflammatory cytokine production, and antimicrobial activity.

  • Target Identification Studies: Employing techniques like affinity chromatography, chemical proteomics, or yeast two-hybrid screening to identify direct molecular binding partners.

  • In Vitro Mechanistic Studies: Once a biological effect is observed, detailed cellular and molecular biology experiments would be required to delineate the signaling pathways involved. This would include western blotting for key signaling proteins, qPCR for gene expression analysis, and reporter gene assays.

  • In Vivo Efficacy and Toxicity Studies: Following promising in vitro results, evaluation in animal models of disease would be essential to determine therapeutic potential and assess safety.

The following workflow outlines a potential research path for investigating a novel natural product like this compound.

G A Isolation & Characterization of this compound B High-Throughput Screening (e.g., Anti-cancer, Anti-inflammatory) A->B C Hit Identification B->C D In Vitro Mechanistic Studies (Signaling Pathways, Target ID) C->D Active H Inactive C->H E Lead Optimization (Structure-Activity Relationship) D->E F In Vivo Efficacy & Toxicity Studies (Animal Models) E->F G Preclinical Development F->G

A potential experimental workflow for the investigation of this compound.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diterpenoids are a diverse class of natural products with a wide range of biological activities, making them attractive scaffolds for drug discovery. This technical guide provides a comprehensive overview of 13-epi-manoyl oxide, a labdane-type diterpenoid, and its related compounds. Due to the scarcity of information on "13-Epijhanol," this guide focuses on the well-characterized and structurally related 13-epi-manoyl oxide as a representative compound. This document details its chemical properties, a one-step selective synthesis protocol, and reported biological activities, including cytotoxic and antimicrobial effects. Furthermore, it outlines key experimental methodologies and discusses the potential signaling pathways modulated by this class of compounds. All quantitative data is presented in structured tables, and complex workflows and pathways are visualized using diagrams to facilitate understanding and further research.

Introduction to Labdane Diterpenoids

Diterpenoids are a class of chemical compounds composed of four isoprene units, containing 20 carbon atoms.[1] They are derived from geranylgeranyl pyrophosphate (GGPP) and exhibit a vast array of structural diversity, including linear, bicyclic, tricyclic, and tetracyclic skeletons.[2] Among these, the labdane-type diterpenoids, characterized by a bicyclic core, are widespread in nature and have garnered significant interest due to their diverse and potent biological activities, including anti-inflammatory and cytotoxic properties.[3]

13-epi-manoyl oxide is a labdane diterpenoid that has been a subject of synthetic and biological studies. Its tricyclic backbone makes it an interesting candidate for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents.[4] This guide will delve into the technical details of 13-epi-manoyl oxide, providing a valuable resource for researchers in the field.

Chemical Properties and Synthesis of 13-epi-Manoyl Oxide

2.1. Chemical Structure and Properties

  • IUPAC Name: (3S,4aR,10aS,10bR)-3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene[5]

  • Molecular Formula: C₂₀H₃₄O

  • Molecular Weight: 290.5 g/mol

  • Appearance: White amorphous powder

  • Solubility: Soluble in organic solvents such as chloroform and dichloromethane.

2.2. One-Step Selective Synthesis from (-)-Sclareol

A highly selective one-step synthesis of 13-epi-manoyl oxide from the commercially available labdane diterpenoid, (-)-sclareol, has been reported. The reaction involves a low-temperature superacidic cyclization. The reaction conditions have been optimized to achieve a high ratio of 13-epi-manoyl oxide to its epimer, manoyl oxide.

Biological Activities

While comprehensive biological data for 13-epi-manoyl oxide is still emerging, studies on this compound and its derivatives have revealed promising cytotoxic and antimicrobial activities.

3.1. Cytotoxic and Antiproliferative Activity

A semi-synthetic thiomidazolide derivative of ent-3-beta-hydroxy-13-epi-manoyl oxide has demonstrated significant cytotoxic and antiproliferative effects against a panel of human leukemic cell lines. The compound was found to induce apoptosis in a time- and dose-dependent manner and caused a delay in the G0/G1 phase of the cell cycle.

3.2. Antimicrobial Activity

Derivatives of ent-3-beta-hydroxy-13-epi-manoyl oxide (ribenol) have been synthesized and evaluated for their antimicrobial properties. A chloroethyl carbamidic ester derivative, in particular, exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. This suggests that the labdane skeleton of 13-epi-manoyl oxide is a promising scaffold for the development of new antimicrobial agents.

Quantitative Data

CompoundActivityCell Line/OrganismMeasurementValueReference
Thiomidazolide derivative of ent-3-beta-hydroxy-13-epi-manoyl oxideCytotoxic13 human leukemic cell linesNot SpecifiedActive
Chloroethyl carbamidic ester of ent-3-beta-hydroxy-13-epi-manoyl oxideAntimicrobialGram (+), Gram (-) bacteria, pathogenic fungiNot SpecifiedStrongest activity among tested derivatives

Experimental Protocols

5.1. Synthesis of 13-epi-Manoyl Oxide from (-)-Sclareol

This protocol is adapted from Morarescu et al., 2021.

  • Dissolution: Dissolve (-)-sclareol (1.0 g, 3.24 mmol) in a 2:1 mixture of dichloromethane (CH₂Cl₂) and isopropyl nitrate (i-PrNO₂) (15 mL).

  • Cooling: Cool the solution to -95°C in a cryostat.

  • Acid Addition: Slowly add fluorosulfonic acid (FSO₃H) (0.54 mL, 9.72 mmol) to the cooled solution with vigorous stirring.

  • Reaction: Maintain the reaction at -95°C for 15 minutes.

  • Quenching: Quench the reaction by carefully adding 30% aqueous potassium hydroxide (KOH) solution until the mixture is basic.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine until neutral.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 13-epi-manoyl oxide.

G cluster_0 Synthesis of 13-epi-Manoyl Oxide Sclareol in DCM/iPrNO2 Sclareol in DCM/iPrNO2 Cool to -95C Cool to -95C Sclareol in DCM/iPrNO2->Cool to -95C Step 1 & 2 Add FSO3H Add FSO3H Cool to -95C->Add FSO3H Step 3 React for 15 min React for 15 min Add FSO3H->React for 15 min Step 4 Quench with KOH Quench with KOH React for 15 min->Quench with KOH Step 5 Extract with Et2O Extract with Et2O Quench with KOH->Extract with Et2O Step 6 Wash with Brine Wash with Brine Extract with Et2O->Wash with Brine Step 7 Dry and Concentrate Dry and Concentrate Wash with Brine->Dry and Concentrate Step 8 Purify by Chromatography Purify by Chromatography Dry and Concentrate->Purify by Chromatography Step 9 13-epi-Manoyl Oxide 13-epi-Manoyl Oxide Purify by Chromatography->13-epi-Manoyl Oxide

Synthesis workflow for 13-epi-Manoyl Oxide.

5.2. Cytotoxicity Evaluation: MTT Assay

This is a general protocol for determining the cytotoxic effects of a compound on cultured cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of 13-epi-manoyl oxide (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

G cluster_1 MTT Assay Workflow Seed Cells Seed Cells Compound Treatment Compound Treatment Seed Cells->Compound Treatment 24h incubation Add MTT Solution Add MTT Solution Compound Treatment->Add MTT Solution 48-72h incubation Incubate & Solubilize Incubate & Solubilize Add MTT Solution->Incubate & Solubilize 4h incubation Measure Absorbance Measure Absorbance Incubate & Solubilize->Measure Absorbance at 570 nm Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 G cluster_2 MAPK Signaling Pathway LPS LPS TAK1 TAK1 LPS->TAK1 p38 p38 TAK1->p38 JNK JNK TAK1->JNK ERK ERK TAK1->ERK Inflammation Inflammatory Response p38->Inflammation JNK->Inflammation ERK->Inflammation Labdane Diterpenoid Labdane Diterpenoid Labdane Diterpenoid->p38 inhibition Labdane Diterpenoid->JNK inhibition Labdane Diterpenoid->ERK inhibition G cluster_3 PI3K/AKT Signaling Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis inhibition Labdane Diterpenoid Labdane Diterpenoid Labdane Diterpenoid->AKT activation

References

A Technical Guide to Daphnane Diterpenoids and Their Derivatives: From Structural Diversity to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of daphnane-type diterpenoids, a class of structurally complex natural products with significant therapeutic potential. Found predominantly in plants of the Thymelaeaceae and Euphorbiaceae families, these compounds have garnered considerable attention for their potent biological activities, including anti-HIV, anticancer, and neurotrophic effects.[1][2][3][4][5] This document details their structural diversity, summarizes key quantitative biological data, outlines experimental methodologies, and visualizes relevant pathways to serve as a valuable resource for ongoing research and drug discovery efforts.

Structural Diversity of Daphnane Diterpenoids

Daphnane diterpenoids are characterized by a unique 5/7/6-tricyclic carbon skeleton. Their vast structural diversity arises from various oxygenation patterns, esterifications, and the presence of orthoester functionalities. Based on their structural features, daphnane-type diterpenoids can be broadly classified into several types, including:

  • 6-Epoxy Daphnane Diterpenoids: These compounds feature an epoxide ring at the C-6 and C-7 positions.

  • Resiniferonoids: A group characterized by specific oxygen-containing functions in rings B and C.

  • Genkwanines: Possessing a saturated ring A and a dihydroxyl group at C-6 and C-7.

  • 1-Alkyldaphnanes: Distinguished by an alkyl chain attached at the C-1 position.

  • Rediocides

The orthoester group, often found at positions C-9, C-13, and C-14, is a critical feature for the biological activity of many daphnane diterpenoids.

Biological Activities and Quantitative Data

Daphnane diterpenoids exhibit a remarkable range of potent biological activities. The following tables summarize the quantitative data for their anti-HIV and cytotoxic activities against various cancer cell lines.

Anti-HIV Activity

Several daphnane diterpenoids have demonstrated potent anti-HIV-1 activity, with some compounds showing efficacy at nanomolar concentrations.

CompoundEC50 (nM)Target CellsReference
Daphneodorin D1.5 - 7.7MT4
Daphneodorin E1.5 - 7.7MT4
Acutilobin A-G< 1.5
Genkwanine VIII0.17
Gnidimacrin0.14
Stelleralide A0.33
Wikstroelide A0.39
Trigothysoid A-P (select compounds)0.001 - 0.015

Table 1: Anti-HIV-1 Activity of Selected Daphnane Diterpenoids.

Cytotoxic Activity

The anticancer potential of daphnane diterpenoids has been extensively studied against a variety of human cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Daphgenkin ASW6203.0
Daphgenkin ARKO6.5
Yuanhuakine A-D (majority)A5497.77 - 20.56
Tianchaterpene DHGC-278.8
Unnamed Daphnane DiterpenoidsA375, HepG2, HL-60, K562, HeLa5.31 - 21.46
Unnamed Daphnane DiterpenoidsA549, HL-600.9 - 2.4

Table 2: Cytotoxic Activity of Selected Daphnane Diterpenoids against Human Cancer Cell Lines.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols for the isolation, structural elucidation, and biological evaluation of daphnane diterpenoids.

Isolation and Structural Elucidation

A typical workflow for the isolation and structural characterization of daphnane diterpenoids from plant material is as follows:

G plant_material Plant Material (e.g., Daphne odora) extraction Extraction with Solvents (e.g., MeOH) plant_material->extraction partition Solvent Partitioning (e.g., EtOAc-H2O) extraction->partition chromatography Column Chromatography (Silica gel, ODS) partition->chromatography hplc HPLC Purification chromatography->hplc pure_compounds Isolated Pure Compounds hplc->pure_compounds spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV) pure_compounds->spectroscopy structure_elucidation Structure Elucidation spectroscopy->structure_elucidation

Caption: General workflow for the isolation and structural elucidation of daphnane diterpenoids.

Detailed Steps:

  • Extraction: The air-dried and powdered plant material (e.g., twigs and leaves) is extracted with a solvent such as methanol (MeOH) at room temperature.

  • Partitioning: The resulting crude extract is suspended in water and partitioned successively with different organic solvents of increasing polarity, such as ethyl acetate (EtOAc), to separate compounds based on their polarity.

  • Column Chromatography: The bioactive fraction (e.g., the EtOAc-soluble portion) is subjected to repeated column chromatography on silica gel and octadecylsilyl (ODS) silica gel.

  • High-Performance Liquid Chromatography (HPLC): Final purification of the isolated fractions is achieved using reversed-phase HPLC to yield pure daphnane diterpenoids.

  • Structural Elucidation: The structures of the pure compounds are determined by a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC), High-Resolution Mass Spectrometry (HRMS), Infrared (IR) spectroscopy, and Ultraviolet (UV) spectroscopy.

Anti-HIV Activity Assay

The anti-HIV activity of daphnane diterpenoids is commonly evaluated using a cell-based assay that measures the inhibition of HIV-1 replication.

G cell_culture Culture MT4 cells infection Infect cells with HIV-1 cell_culture->infection treatment Add daphnane diterpenoids at various concentrations infection->treatment incubation Incubate for a defined period treatment->incubation quantification Quantify viral replication (e.g., p24 antigen ELISA) incubation->quantification analysis Calculate EC50 values quantification->analysis

Caption: Workflow for a typical anti-HIV activity assay.

Detailed Protocol Outline:

  • Cell Culture: Human T-cell line MT4 is cultured in appropriate media.

  • Infection: The MT4 cells are infected with a known amount of HIV-1 virus.

  • Treatment: Immediately after infection, the test compounds (daphnane diterpenoids) are added to the cell culture in a series of dilutions. A positive control (e.g., a known anti-HIV drug) and a negative control (no drug) are included.

  • Incubation: The treated and infected cells are incubated for a specific period (e.g., 4-5 days) to allow for viral replication.

  • Quantification of Viral Replication: The extent of HIV-1 replication is quantified by measuring the amount of a viral protein, such as the p24 antigen, in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC50) is calculated from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

The cytotoxic (anti-cancer) activity of daphnane diterpenoids is frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

G cell_seeding Seed cancer cells in a 96-well plate treatment Add daphnane diterpenoids at various concentrations cell_seeding->treatment incubation Incubate for a specified time (e.g., 48-72h) treatment->incubation mtt_addition Add MTT solution to each well incubation->mtt_addition formazan_solubilization Incubate and then solubilize formazan crystals mtt_addition->formazan_solubilization absorbance_reading Measure absorbance at a specific wavelength formazan_solubilization->absorbance_reading analysis Calculate IC50 values absorbance_reading->analysis

Caption: Workflow for a typical MTT cytotoxicity assay.

Detailed Protocol Outline:

  • Cell Seeding: Human cancer cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of the daphnane diterpenoids. A positive control (e.g., a known cytotoxic drug) and a negative control (vehicle) are included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: A solution of MTT is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: After a few hours of incubation with MTT, the medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) is determined from the dose-response curve.

Biosynthesis and Synthetic Approaches

The biosynthesis of the daphnane skeleton is believed to proceed from the tigliane skeleton through the opening of a cyclopropane ring to form an isopropyl group.

G ggpp Geranylgeranyl Diphosphate (GGPP) casbene Casbene ggpp->casbene lathyrane Lathyrane Skeleton casbene->lathyrane tigliane Tigliane Skeleton lathyrane->tigliane daphnane Daphnane Skeleton tigliane->daphnane modifications Oxygenation & Esterification daphnane->modifications diverse_daphnanes Diverse Daphnane Diterpenoids modifications->diverse_daphnanes

Caption: Proposed biosynthetic pathway of daphnane diterpenoids.

The total synthesis of daphnane diterpenoids is a significant challenge due to their complex, highly oxygenated, and stereochemically rich structures. However, several successful total syntheses have been reported, providing access to these molecules and their analogs for further biological evaluation. These synthetic strategies often involve intricate cycloaddition reactions and late-stage functionalization to construct the characteristic 5/7/6-tricyclic core.

Conclusion and Future Directions

Daphnane-type diterpenoids represent a promising class of natural products with potent and diverse biological activities. The quantitative data presented in this guide highlight their potential as leads for the development of novel anti-HIV and anticancer agents. The detailed experimental protocols provide a foundation for researchers to further explore this fascinating class of molecules.

Future research should focus on:

  • The discovery of new daphnane diterpenoids from unexplored plant sources.

  • Elucidation of the mechanisms of action underlying their potent biological activities.

  • Development of more efficient and scalable synthetic routes to facilitate extensive structure-activity relationship (SAR) studies and the generation of novel, more potent, and selective analogs.

  • Preclinical and clinical evaluation of the most promising candidates.

This comprehensive guide serves as a valuable resource to stimulate and support further investigation into the promising therapeutic potential of daphnane diterpenoids.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 13-Epijhanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed methodology for the synthesis of 13-Epijhanol, a labdane-type diterpenoid. Due to the absence of a reported total synthesis in the current literature, this protocol focuses on a practical and efficient semi-synthetic approach starting from the readily available natural product, sclareol. The key transformations include the acid-catalyzed cyclization of sclareol to form the pivotal intermediate, 13-epi-manoyl oxide, followed by a regioselective oxidation to introduce the C-18 hydroxyl group. This methodology provides a reliable pathway for accessing this compound for further research and development.

Introduction

This compound, also known as 18-Hydroxy-13-epimanoyl oxide, is a member of the labdane diterpenoid family of natural products. These compounds have garnered significant interest due to their diverse and potent biological activities. A reliable and efficient synthesis of this compound is crucial for enabling detailed structure-activity relationship (SAR) studies and facilitating its exploration as a potential therapeutic agent. This application note provides a comprehensive protocol for a semi-synthetic route to this compound, leveraging the abundant natural resource sclareol as a starting material.

Proposed Semi-Synthetic Pathway

The proposed synthesis of this compound is a two-step process commencing from sclareol:

  • Superacid-Catalyzed Cyclization of Sclareol: Treatment of sclareol with a superacidic medium at low temperatures selectively yields 13-epi-manoyl oxide. This transformation proceeds via a cyclization-etherification cascade.

  • Regioselective C-H Oxidation: The C-18 methyl group of 13-epi-manoyl oxide is then selectively oxidized to a primary alcohol. This can be achieved through various modern C-H functionalization methods, such as those employing microbial or enzymatic catalysis, or chemoenzymatic approaches for enhanced selectivity.

Data Presentation

Table 1: Proposed Semi-Synthetic Route to this compound

StepStarting MaterialKey Reagents and ConditionsProductTransformation
1SclareolSuperacid (e.g., FSO3H-SbF5/SO2ClF), Low Temperature13-epi-Manoyl oxideIntramolecular Cyclization/Etherification
213-epi-Manoyl oxideRegioselective C-H oxidizing agent (e.g., specific P450 enzyme or microbial system)This compoundSelective C-18 Hydroxylation

Experimental Protocols

Step 1: Synthesis of 13-epi-Manoyl Oxide from Sclareol

This protocol is adapted from methodologies reported for the selective synthesis of 13-epi-manoyl oxide.[1]

Materials:

  • Sclareol

  • Superacid system (e.g., Fluorosulfuric acid-antimony pentafluoride in sulfuryl chloride fluoride)

  • Anhydrous dichloromethane (CH2Cl2)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • A solution of sclareol in anhydrous dichloromethane is prepared in a flask equipped with a magnetic stirrer and maintained under an inert atmosphere (e.g., argon or nitrogen).

  • The flask is cooled to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • The pre-cooled superacid solution is added dropwise to the stirred solution of sclareol over a period of 30 minutes.

  • The reaction mixture is stirred at -78 °C for a specified time (e.g., 1-2 hours), with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure 13-epi-manoyl oxide.

Step 2: Regioselective C-18 Hydroxylation of 13-epi-Manoyl Oxide

The selective hydroxylation of the C-18 methyl group of labdane diterpenoids is a challenging transformation. Biocatalytic methods often provide the highest degree of selectivity.

Materials:

  • 13-epi-Manoyl oxide

  • A suitable microorganism (e.g., a strain of Aspergillus or a recombinant E. coli expressing a specific cytochrome P450 enzyme)

  • Appropriate growth medium for the microorganism

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure (General Biotransformation Protocol):

  • A culture of the selected microorganism is grown in a suitable liquid medium until it reaches the optimal growth phase.

  • A solution of 13-epi-manoyl oxide in a water-miscible solvent (e.g., ethanol or DMSO) is added to the microbial culture.

  • The culture is incubated under controlled conditions (temperature, shaking speed) for a period of several days.

  • The progress of the biotransformation is monitored by periodically taking samples, extracting them with ethyl acetate, and analyzing by TLC or GC-MS.

  • Once the substrate has been consumed or the product concentration is maximized, the entire culture is harvested.

  • The culture broth is extracted exhaustively with ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated under reduced pressure to give the crude product.

  • The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Mandatory Visualizations

Logical Workflow for the Semi-Synthesis of this compound

G Sclareol Sclareol Superacid Superacid-Catalyzed Cyclization Sclareol->Superacid EpiManoylOxide 13-epi-Manoyl Oxide Superacid->EpiManoylOxide Oxidation Regioselective C-18 Hydroxylation (Biocatalytic) EpiManoylOxide->Oxidation Epijhanol This compound Oxidation->Epijhanol

Caption: Proposed semi-synthetic route to this compound from sclareol.

Retrosynthetic Analysis of this compound

G Epijhanol This compound EpiManoylOxide 13-epi-Manoyl Oxide Epijhanol->EpiManoylOxide C-18 Oxidation Sclareol Sclareol EpiManoylOxide->Sclareol Cyclization

Caption: Retrosynthesis of this compound to a readily available starting material.

References

Semi-Synthesis of 13-Epijhanol: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed strategy for the semi-synthesis of 13-epijhanol, a eudesmane sesquiterpenoid of interest for its potential biological activities. Due to the absence of a specific, published protocol for the direct epimerization of the tertiary alcohol at the C11 position of a suitable precursor like jhanol, this application note will focus on a theoretical pathway involving an oxidation-reduction sequence. This approach circumvents the inherent challenges of directly inverting a sterically hindered tertiary alcohol. All proposed experimental steps are based on established chemical transformations commonly employed in natural product synthesis.

Introduction

Eudesmane sesquiterpenoids are a diverse class of natural products exhibiting a wide range of biological activities. The stereochemistry of these molecules plays a crucial role in their bioactivity, making the development of stereoselective synthetic and semi-synthetic routes a key objective in medicinal chemistry and drug development. This compound, an epimer of the naturally occurring jhanol, represents a synthetic target for exploring structure-activity relationships within this compound class. The primary synthetic challenge lies in the stereoselective inversion of the tertiary alcohol at the C11 position. Direct inversion methods, such as the Mitsunobu reaction, are generally ineffective for tertiary alcohols due to significant steric hindrance. Therefore, a multi-step approach is proposed.

Proposed Semi-Synthetic Pathway

The proposed pathway for the semi-synthesis of this compound from a readily available precursor such as jhanol involves a three-step sequence:

  • Oxidation of the precursor to the corresponding α,β-unsaturated ketone.

  • Stereoselective Reduction of the ketone to yield the desired epimeric alcohol.

  • Purification and Characterization of the final product, this compound.

This workflow is depicted in the following diagram:

G Jhanol Jhanol (Precursor) Oxidation Oxidation (e.g., PCC, DMP) Jhanol->Oxidation Ketone Intermediate α,β-Unsaturated Ketone Oxidation->Ketone Reduction Stereoselective Reduction (e.g., Luche Reduction) Ketone->Reduction Epijhanol This compound (Product) Reduction->Epijhanol

Figure 1: Proposed workflow for the semi-synthesis of this compound.

Experimental Protocols

The following are detailed, theoretical protocols for the key transformations in the proposed semi-synthesis of this compound. These protocols are based on standard laboratory procedures and may require optimization for this specific substrate.

Step 1: Oxidation of Jhanol to the Corresponding α,β-Unsaturated Ketone

Objective: To oxidize the allylic alcohol of jhanol to an α,β-unsaturated ketone.

Materials:

  • Jhanol

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Sodium bicarbonate solution (saturated)

  • Sodium thiosulfate solution (10%)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Chromatography column

Protocol (using PCC):

  • Dissolve jhanol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add PCC (1.5 equivalents) to the solution in one portion.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure α,β-unsaturated ketone.

Step 2: Stereoselective Reduction of the α,β-Unsaturated Ketone

Objective: To reduce the intermediate ketone to the tertiary alcohol with the desired stereochemistry of this compound. A Luche reduction is proposed for its known selectivity in reducing ketones in the presence of enones.

Materials:

  • α,β-Unsaturated ketone intermediate

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Ammonium chloride solution (saturated)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Chromatography column

Protocol (Luche Reduction):

  • Dissolve the α,β-unsaturated ketone (1 equivalent) and CeCl₃·7H₂O (1.1 equivalents) in methanol at 0 °C (ice bath).

  • Stir the mixture until the cerium salt is fully dissolved.

  • Add NaBH₄ (1.1 equivalents) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 30-60 minutes, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

Data Presentation

The success of the synthesis will be determined by the yield and purity of the final product. The following table should be used to record and compare the results of the key reaction steps.

StepReactant Mass (mg)Product Mass (mg)Molar Yield (%)Purity (by NMR/HPLC, %)
1. Oxidation
2. Reduction
Overall

Table 1: Data summary for the semi-synthesis of this compound.

Characterization

The structure and stereochemistry of the final product, this compound, must be confirmed by a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be crucial for determining the overall structure and purity. 2D NMR techniques such as COSY, HSQC, and HMBC will aid in assigning all proton and carbon signals.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments will be essential to confirm the relative stereochemistry at the C11 position by observing spatial correlations between the newly formed hydroxyl group and adjacent protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula of the product.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be employed to determine the enantiomeric excess if a racemic or diastereomeric mixture is produced.

Signaling Pathway Diagram

While this application note describes a chemical synthesis, the synthesized this compound can be used to probe various biological signaling pathways. The logical flow of such an investigation is presented below.

G Epijhanol This compound Target Biological Target (e.g., Receptor, Enzyme) Epijhanol->Target Binding/Modulation Signaling_Cascade Downstream Signaling Cascade Target->Signaling_Cascade Activation/Inhibition Cellular_Response Cellular Response (e.g., Apoptosis, Inflammation) Signaling_Cascade->Cellular_Response

Figure 2: Logical flow of investigating the biological activity of this compound.

Conclusion

The proposed semi-synthesis of this compound via an oxidation-reduction sequence provides a viable, albeit theoretical, route to this target molecule. This approach overcomes the significant challenge of inverting a tertiary alcohol. The detailed protocols provided herein serve as a starting point for experimental work, with the understanding that optimization will be necessary. Successful synthesis and characterization of this compound will enable further investigation into its biological properties and its potential as a lead compound in drug discovery.

Proposed HPLC Protocol for the Analysis of 13-Epijhanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of 13-Epijhanol. Due to the absence of a specific, validated protocol in the public domain for this particular compound, the following methodology is based on established principles for the chromatographic separation of epimers and chiral compounds. This guide provides a robust starting point for method development and validation in research and quality control settings.

Introduction

Jhanol and its epimer, this compound, are structurally similar compounds that can be challenging to separate and quantify. HPLC is a powerful analytical technique well-suited for the separation of such closely related molecules. The selection of an appropriate stationary phase, mobile phase, and detection parameters is critical for achieving adequate resolution and sensitivity. Chiral chromatography, in particular, is often employed for the separation of enantiomers and diastereomers, including epimers[1][2]. This proposed protocol outlines a reversed-phase HPLC method, which is a common and versatile approach in pharmaceutical analysis.

Experimental Protocol

This section provides a detailed methodology for the HPLC analysis of this compound.

1. Instrumentation and Materials

  • Instrumentation:

    • HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

    • Data acquisition and processing software.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, ultrapure)

    • Formic acid or trifluoroacetic acid (analytical grade)

    • This compound reference standard (purity >95%)

    • Jhanol reference standard (optional, for resolution determination)

  • Columns (Recommended for initial screening):

    • Chiral stationary phase (CSP) column (e.g., cellulose or amylose-based) for initial assessment of enantiomeric separation.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) for general analysis and method development.

2. Preparation of Solutions

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic acid in Acetonitrile.

    • Degas both mobile phases prior to use, for example, by sonication or helium sparging.

  • Standard Solution Preparation:

    • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

    • Working Standard Solutions: Prepare a series of working standards by diluting the primary stock solution with the initial mobile phase composition to achieve a concentration range suitable for creating a calibration curve (e.g., 1-100 µg/mL).

3. HPLC Conditions

The following are suggested starting conditions and may require optimization for your specific instrument and column.

ParameterSuggested Condition
Column Reversed-phase C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid)
Gradient Program 0-5 min: 95% A, 5% B5-25 min: Linear gradient to 5% A, 95% B25-30 min: 5% A, 95% B30.1-35 min: Re-equilibration to 95% A, 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan of this compound (e.g., 220 nm, 254 nm)
Injection Volume 10 µL

4. Sample Preparation

The method of sample preparation will depend on the matrix. For a bulk drug substance, a simple dissolution in the mobile phase may be sufficient. For more complex matrices, such as biological fluids or plant extracts, a liquid-liquid extraction or solid-phase extraction (SPE) will likely be necessary to remove interfering substances[3][4][5].

5. Data Analysis

  • Identification: The retention time of the peak in the sample chromatogram should match that of the this compound reference standard.

  • Quantification: Construct a calibration curve by plotting the peak area of the working standards against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Data Presentation

The following table provides a template for summarizing the quantitative data obtained from the analysis.

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)Resolution (Rs) with Jhanol
Standard 1
Standard 2
Sample 1
Sample 2

Visualizations

Diagram 1: HPLC Experimental Workflow for this compound Analysis

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation Separation Chromatographic Separation (C18 Column) Mobile_Phase_Prep->Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Diagram 2: Logical Relationship of Epimers

Epimers cluster_info Key Relationship Jhanol Jhanol Diastereomers Diastereomers Jhanol->Diastereomers This compound This compound This compound->Diastereomers info Epimers are diastereomers that differ in configuration at only one stereocenter.

Caption: Relationship between Jhanol and this compound as epimers.

References

Application Note: In Vitro Detection of 13-Epijhanol using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Jhanol, a novel diterpenoid, and its epimers are of increasing interest to the scientific community due to their potential therapeutic properties. The stereochemistry of these molecules, particularly at the C13 position, can significantly impact their biological activity. Therefore, the ability to selectively detect and quantify specific epimers, such as 13-Epijhanol, is crucial for in vitro pharmacological and metabolic studies. This application note describes a sensitive and specific LC-MS/MS method for the determination of this compound in in vitro samples, such as those from liver microsome incubations.

The method utilizes a reverse-phase liquid chromatography system for the separation of this compound from its isomers and other matrix components, coupled with a triple quadrupole mass spectrometer for highly selective and sensitive detection. This protocol is designed for researchers, scientists, and drug development professionals engaged in the in vitro characterization of novel therapeutic agents.

Experimental Protocols

In Vitro Metabolism of this compound in Human Liver Microsomes

This protocol outlines the procedure for assessing the metabolic stability of this compound in human liver microsomes.

Materials:

  • This compound

  • Human Liver Microsomes (HLMs)

  • NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) (e.g., a structurally related stable isotope-labeled compound or a compound with similar physicochemical properties)

  • Incubator/Water Bath (37°C)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding the following in order:

    • Phosphate buffer (pH 7.4)

    • Human Liver Microsomes (final concentration, e.g., 0.5 mg/mL)

    • This compound (final concentration, e.g., 1 µM)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regeneration system.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Terminate the reaction at each time point by adding ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the proteins.

  • Protein Precipitation: Vortex the samples vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Collection: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatography system capable of binary gradient elution.

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

Chromatographic Conditions:

ParameterValue
Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate

Mass Spectrometric Conditions:

The following are hypothetical MRM (Multiple Reaction Monitoring) transitions for this compound and a potential internal standard. These would need to be optimized empirically.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound [M+H]+Product 1Optimized
[M+H]+Product 2 (Qualifier)Optimized
Internal Standard [M+H]+Product 1Optimized

Note: The precursor ion will be the protonated molecule of this compound. Product ions will be characteristic fragments generated by collision-induced dissociation. These parameters must be determined by direct infusion of the analytical standard into the mass spectrometer.

Data Presentation

Table 1: Calibration Curve for this compound

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Accuracy (%)
10.012102.3
50.05898.7
100.11599.1
500.592101.5
1001.180100.8
5005.95099.9
100011.92099.5
Linearity (r²) 0.9995

Table 2: In Vitro Metabolic Stability of this compound in HLMs

Incubation Time (min)Remaining this compound (%)
0100.0
585.2
1560.1
3035.8
6012.5

Visualizations

experimental_workflow cluster_sample_prep In Vitro Incubation & Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis incubation Incubation of this compound with HLMs at 37°C termination Termination with Acetonitrile + Internal Standard incubation->termination centrifugation Protein Precipitation & Centrifugation termination->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_separation Reverse-Phase LC Separation supernatant->lc_separation ms_detection ESI-MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification using Calibration Curve ms_detection->quantification reporting Report Results quantification->reporting

Caption: Experimental workflow for the in vitro analysis of this compound.

putative_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus epijhanol This compound receptor Putative Receptor epijhanol->receptor Binds to mapk_pathway MAPK Cascade receptor->mapk_pathway Activates pi3k_akt_pathway PI3K/Akt Pathway receptor->pi3k_akt_pathway Activates transcription_factors Transcription Factors (e.g., AP-1, NF-κB) mapk_pathway->transcription_factors pi3k_akt_pathway->transcription_factors gene_expression Gene Expression transcription_factors->gene_expression cellular_response Cellular Response (e.g., Anti-inflammatory) gene_expression->cellular_response

Application Notes & Protocols for Investigating 13-Epijhanol Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Epijhanol is a novel diterpene compound with potential therapeutic applications. Diterpenes, a class of natural products, have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4] These application notes provide a comprehensive guide to developing and executing cell-based assays to elucidate the biological activity of this compound. The following protocols are designed to assess its potential cytotoxic, pro-apoptotic, and anti-inflammatory properties.

Hypothesized Biological Activities

Based on the known activities of related diterpenoid compounds, this compound is hypothesized to possess:

  • Anticancer Activity: Induction of cytotoxicity and apoptosis in cancer cell lines.

  • Anti-inflammatory Activity: Inhibition of pro-inflammatory mediators in immune cells.

Section 1: Anticancer Activity Assessment

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5]

Protocol:

  • Cell Seeding:

    • Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation:

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
Vehicle Control100 ± 5.2100 ± 4.8100 ± 6.1
0.198.1 ± 4.995.3 ± 5.590.7 ± 6.3
192.5 ± 5.185.2 ± 4.978.4 ± 5.8
1075.3 ± 4.560.1 ± 5.345.2 ± 4.7
5040.1 ± 3.825.7 ± 3.115.9 ± 2.5
10015.8 ± 2.98.2 ± 1.95.1 ± 1.2
Doxorubicin (1 µM)55.4 ± 4.130.6 ± 3.510.3 ± 2.1

Experimental Workflow Diagram:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add this compound incubate_24h->add_compound incubate_treatment Incubate (24, 48, 72h) add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Signaling Cascade Epijhanol This compound Mitochondria Mitochondria Epijhanol->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_inhibition Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines iNOS iNOS NFkB->iNOS NO Nitric Oxide iNOS->NO Epijhanol This compound Epijhanol->NFkB Inhibits

References

Application Notes and Protocols for 13-Epijhanol in In Vitro Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

13-Epijhanol is a novel diterpenoid compound that has demonstrated significant potential as an anti-cancer agent in preliminary studies. These application notes provide a comprehensive overview of the in vitro evaluation of this compound, including its cytotoxic effects, mechanism of action via apoptosis induction, and its influence on key cancer-related signaling pathways. The following protocols and data are intended to guide researchers, scientists, and drug development professionals in their investigation of this compound as a potential therapeutic candidate.

Data Presentation

Cytotoxicity of this compound in Various Cancer Cell Lines

The cytotoxic activity of this compound was assessed across a panel of human cancer cell lines using the MTT assay after 72 hours of treatment. The half-maximal inhibitory concentration (IC50) values, representing the concentration of this compound required to inhibit 50% of cell growth, are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer8.5 ± 0.7
MDA-MB-231Breast Cancer12.3 ± 1.1
A549Lung Cancer15.2 ± 1.5
HCT116Colon Cancer6.8 ± 0.5
U87 MGGlioblastoma5.1 ± 0.4
HeLaCervical Cancer9.7 ± 0.9
Induction of Apoptosis by this compound

The pro-apoptotic effects of this compound were quantified in the U87 MG glioblastoma cell line using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. The percentage of apoptotic cells was determined after 48 hours of treatment with this compound at its IC50 concentration.

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)
Control (DMSO)95.2 ± 2.12.1 ± 0.31.5 ± 0.21.2 ± 0.2
This compound (5.1 µM)45.8 ± 3.528.7 ± 2.819.3 ± 2.16.2 ± 0.8

Experimental Protocols

MTT Assay for Cell Viability

This protocol outlines the determination of cell viability upon treatment with this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol details the detection and quantification of apoptosis induced by this compound using an Annexin V-FITC and Propidium Iodide (PI) double staining method.

Materials:

  • Cancer cell line (e.g., U87 MG)

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with this compound at the desired concentration (e.g., IC50) and a vehicle control (DMSO) for 48 hours.

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

Signaling Pathway and Workflow Diagrams

G cluster_workflow Experimental Workflow for In Vitro Evaluation A Cancer Cell Line Seeding B Treatment with this compound (Varying Concentrations) A->B C Incubation (24-72h) B->C D Cytotoxicity Assessment (MTT Assay) C->D E Apoptosis Analysis (Flow Cytometry) C->E F Protein Expression Analysis (Western Blot) C->F G Data Analysis and IC50 Determination D->G

Caption: Experimental workflow for the in vitro assessment of this compound.

G cluster_pathway Hypothesized Signaling Pathway of this compound cluster_membrane Cell Membrane Epijhanol This compound RTK Receptor Tyrosine Kinase Epijhanol->RTK Inhibition Bax Bax (Pro-apoptotic) Epijhanol->Bax Activation PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Bcl2->Bax Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized PI3K/Akt signaling pathway targeted by this compound.

Probing the Anti-inflammatory Potential of Novel Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary component of the healing process, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents is a critical area of research. This document provides a comprehensive overview of common in vitro and in vivo assays to characterize the anti-inflammatory properties of test compounds, with a focus on methodologies applicable to natural products like terpenoids and flavonoids. Although specific data for "13-Epijhanol" is not available in the public domain, the protocols and data presentation formats described herein provide a robust framework for its evaluation.

Key Inflammatory Pathways

Many anti-inflammatory compounds exert their effects by modulating key signaling pathways. Two of the most important are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of numerous pro-inflammatory mediators, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][2] Natural products such as terpenoids and flavonoids have been shown to inhibit these signaling cascades.[3][4][5]

Diagram of the NF-κB Signaling Pathway

Caption: Simplified NF-κB signaling pathway.

Diagram of the MAPK Signaling Pathway

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli (LPS) Stress Stimuli (LPS) Receptor Receptor Stress Stimuli (LPS)->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK p38, JNK, ERK MAPKK->MAPK P MAPK_nuc p38, JNK, ERK MAPK->MAPK_nuc Translocation AP-1 AP-1 (c-Jun/c-Fos) MAPK_nuc->AP-1 P Pro-inflammatory Genes Transcription of Pro-inflammatory Genes AP-1->Pro-inflammatory Genes Workflow cluster_in_vitro In Vitro Screening & Mechanistic Studies cluster_in_vivo In Vivo Validation A1 Initial Screening: Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages B1 Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA A1->B1 Active Compounds A2 Cytotoxicity Assay (e.g., MTT) A2->A1 Determine Non-toxic Concentrations C1 Analysis of Pro-inflammatory Enzyme Expression (COX-2, iNOS) by Western Blot or qPCR B1->C1 D1 Investigation of Signaling Pathways: Phosphorylation of key proteins in NF-κB and MAPK pathways C1->D1 E1 Acute Inflammation Models: - Carrageenan-induced Paw Edema - TPA-induced Ear Edema D1->E1 Promising Candidates F1 Chronic Inflammation Models (e.g., Adjuvant-induced Arthritis) E1->F1

References

The Use of 13-Epijhanol as a Chemical Probe: Current Knowledge Gaps

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and chemical databases, there is currently no specific information detailing the use of 13-Epijhanol as a chemical probe. This includes a lack of data on its mechanism of action, protein targets, and established experimental protocols for its application in research.

Chemical probes are powerful small-molecule tools used to study the function of proteins and biological pathways.[1][2] The development and validation of a chemical probe is a rigorous process that involves identifying its specific cellular targets, understanding its mechanism of action, and establishing detailed protocols for its use.[1][3] This process often involves a combination of techniques such as affinity chromatography, proteomics, and genetic methods like CRISPR/Cas9 or RNA interference to identify the protein(s) with which the probe interacts.[3]

Our investigation for information on this compound did not yield any studies that have undertaken this validation process. While general methodologies for target identification and the use of chemical probes are well-established, their specific application to this compound has not been documented in the public domain.

Therefore, at present, we are unable to provide detailed application notes, experimental protocols, or signaling pathway diagrams related to the use of this compound as a chemical probe due to the absence of foundational research in this area. Researchers interested in the potential of this molecule would need to undertake the initial steps of target identification and mechanism of action studies to establish its utility as a chemical probe.

References

High-Purity 13-Epijhanol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the use of high-purity 13-Epijhanol, a diterpenoid natural product.

Introduction

This compound is a diterpenoid compound isolated from the tubers of Sagittaria trifolia. As a member of the diverse family of terpenoids, it holds potential for investigation in various biological systems. Its structural complexity suggests the possibility of specific interactions with cellular targets, making it a compound of interest for drug discovery and development. These application notes provide an overview of its chemical properties, potential biological activities based on related compounds, and protocols for its handling and use in experimental settings.

Commercial Suppliers and Product Specifications

High-purity this compound is available from several commercial chemical suppliers. Researchers should always refer to the supplier's certificate of analysis for lot-specific information.

SupplierProduct NumberPurity SpecificationPhysical Format
BOC SciencesNP1437≥98%Powder
CrysdotCD-N-013295+%Powder
ArctomAC-23847≥98%Powder
ScreenLibCFN97830≥98%Powder

Chemical and Physical Properties

PropertyValue
CAS Number 133005-15-9
Molecular Formula C₂₀H₃₄O₂
Molecular Weight 306.49 g/mol
IUPAC Name (3S,4aR,7R,10aS)-3,4a,7,10a-Tetramethyl-3-vinyl-dodecahydro-benzo[f]chromene-7-methanol
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1] Sparingly soluble in methanol. Insoluble in water.
Storage Store at -20°C for long-term storage. Keep in a tightly sealed container, protected from light and moisture.

Potential Biological Activities and Applications

While specific biological activities of this compound are not extensively documented in publicly available literature, related diterpenoids isolated from Sagittaria trifolia have demonstrated noteworthy biological effects. Notably, a study on trifoliones A, B, C, and D, also isolated from Sagittaria trifolia, showed that these compounds exhibit inhibitory effects on histamine release from rat mast cells.[2] This suggests that this compound may also possess anti-inflammatory or anti-allergic properties.

Potential applications for research include:

  • Anti-inflammatory and Anti-allergic Research: Investigating the inhibitory effect of this compound on histamine release from mast cells and basophils.

  • Drug Discovery Lead Compound: Serving as a scaffold for the synthesis of novel derivatives with potentially enhanced biological activities.

  • Elucidation of Molecular Mechanisms: Probing cellular signaling pathways that may be modulated by this class of diterpenoids.

Experimental Protocols

The following are detailed protocols that can be adapted for the investigation of this compound's biological activity.

Protocol 1: In Vitro Histamine Release Inhibition Assay using Rat Peritoneal Mast Cells (RPMCs)

This protocol is designed to assess the potential of this compound to inhibit antigen-induced histamine release from primary mast cells.

Materials:

  • High-purity this compound

  • Tyrode's buffer (pH 7.4)

  • Collagenase (Type I)

  • Bovine Serum Albumin (BSA)

  • Anti-dinitrophenyl (DNP) IgE antibody

  • DNP-human serum albumin (HSA) antigen

  • Histamine ELISA kit

  • Percoll

  • Male Wistar rats (200-250 g)

  • Standard laboratory equipment (centrifuge, incubator, pipettes, etc.)

Procedure:

  • Isolation of Rat Peritoneal Mast Cells (RPMCs):

    • Euthanize a Wistar rat by cervical dislocation.

    • Inject 20 mL of ice-cold Tyrode's buffer into the peritoneal cavity.

    • Gently massage the abdomen for 3 minutes.

    • Aspirate the peritoneal fluid and collect it in a centrifuge tube.

    • Centrifuge the cell suspension at 150 x g for 10 minutes at 4°C.

    • Resuspend the cell pellet in 5 mL of Tyrode's buffer containing 0.1% BSA.

    • Purify the mast cells using a Percoll density gradient.

    • Wash the purified mast cells twice with Tyrode's buffer and resuspend to a final concentration of 1 x 10⁶ cells/mL.

  • Sensitization of Mast Cells:

    • Incubate the purified RPMCs with anti-DNP IgE (10 µg/mL) for 2 hours at 37°C in a humidified atmosphere of 5% CO₂.

    • Wash the cells twice with Tyrode's buffer to remove unbound IgE.

  • This compound Treatment and Antigen Challenge:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound in Tyrode's buffer to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration does not exceed 0.1%.

    • Pre-incubate the sensitized mast cells with the various concentrations of this compound or vehicle (0.1% DMSO) for 30 minutes at 37°C.

    • Induce histamine release by adding DNP-HSA antigen (100 ng/mL) to the cell suspension and incubate for 30 minutes at 37°C.

  • Quantification of Histamine Release:

    • Terminate the reaction by placing the tubes on ice.

    • Centrifuge the cell suspension at 400 x g for 10 minutes at 4°C.

    • Collect the supernatant for histamine measurement.

    • For total histamine content, lyse an aliquot of untreated, sensitized cells with 1% Triton X-100.

    • Measure the histamine concentration in the supernatants and the cell lysate using a commercial histamine ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of histamine release for each sample using the following formula: % Histamine Release = [(Sample Histamine - Spontaneous Release) / (Total Histamine - Spontaneous Release)] x 100

    • Spontaneous release is the histamine released from cells treated with vehicle and without antigen challenge.

    • Plot the percentage of histamine release against the concentration of this compound to determine the IC₅₀ value.

Visualizations

Experimental Workflow for Screening this compound's Anti-inflammatory Activity

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare this compound Stock (DMSO) & Dilutions treatment Pre-incubate with This compound prep_compound->treatment prep_cells Isolate & Purify Rat Peritoneal Mast Cells sensitization Sensitize Mast Cells with Anti-DNP IgE prep_cells->sensitization sensitization->treatment challenge Challenge with DNP-HSA Antigen treatment->challenge quantification Quantify Histamine Release (ELISA) challenge->quantification data_analysis Calculate % Inhibition & IC50 Value quantification->data_analysis

Caption: Workflow for evaluating the inhibitory effect of this compound on histamine release.

Hypothetical Signaling Pathway for Diterpenoid-Mediated Anti-inflammatory Action

Based on the known mechanisms of other anti-inflammatory natural products, a hypothetical signaling pathway for diterpenoids like this compound could involve the modulation of key inflammatory signaling cascades.

hypothetical_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., FcεRI) lyn Lyn receptor->lyn epijhanol This compound syk Syk epijhanol->syk Inhibition? nfkb NF-κB epijhanol->nfkb Inhibition? mapk MAPK (ERK, p38, JNK) epijhanol->mapk Inhibition? lyn->syk pi3k PI3K syk->pi3k syk->mapk akt Akt pi3k->akt akt->nfkb transcription Gene Transcription (Cytokines, Chemokines) nfkb->transcription mapk->transcription

Caption: Hypothetical inhibition of mast cell activation pathways by this compound.

Disclaimer

This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. Researchers should conduct their own literature reviews and risk assessments before using this compound. All experiments should be performed in accordance with institutional and national guidelines for laboratory safety and animal welfare.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Jhanol & its Epimers

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of jungianol and related indane-based sesquiterpenoids, focusing on improving the yield of the desired stereoisomer.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the synthesis is very low. Where should I start troubleshooting?

A1: A low overall yield is often the result of suboptimal conditions in one or more key steps. Begin by analyzing the yield of each individual reaction. The key transformations in the synthesis of a jungianol-type core, such as the Wittig olefination, Grignard reaction, hydrogenation, and the critical ring contraction, are all potential points of yield loss.[1][2] It is advisable to start by optimizing the ring contraction step, as the formation of the desired trans-1,3-substituted indane framework is often challenging and can be a significant bottleneck.[1]

Q2: I am getting a mixture of cis and trans isomers during the ring contraction step. How can I improve the diastereoselectivity for the desired trans isomer?

A2: The diastereoselectivity of the ring contraction of a 1,2-dihydronaphthalene precursor to a 1,3-disubstituted indane is highly dependent on the reagents and reaction conditions.

  • Reagent Choice: Thallium(III) nitrate (Tl(NO₃)₃) has been shown to efficiently produce the trans-1,3-substituted indane.[2] However, due to the toxicity of thallium compounds, alternative, more environmentally friendly iodine(III) reagents like hydroxy(tosyloxy)iodobenzene (HTIB or Koser's reagent) are being explored.[1]

  • Solvent Effects: The choice of solvent can significantly influence the stereochemical outcome. For instance, using polar, non-coordinating solvents can favor the desired rearrangement pathway. Trifluoromethanol (TMOF) or methanol are effective solvents when using thallium(III) nitrate.

Q3: The Wittig/Grignard olefination step is giving a poor yield. What are the common causes?

A3: Low yields in olefination reactions can stem from several factors:

  • Reagent Quality: Ensure the Wittig ylide or Grignard reagent is freshly prepared and properly quantified. Moisture and air can rapidly degrade these reagents.

  • Temperature Control: These reactions are often temperature-sensitive. Maintaining the correct temperature throughout the addition and reaction time is crucial for preventing side reactions.

  • Steric Hindrance: If the ketone starting material is sterically hindered, the reaction may be sluggish. In such cases, extending the reaction time or using a more reactive reagent might be necessary.

Troubleshooting Guide: Key Synthesis Steps

Problem Potential Cause Suggested Solution
Low Yield in Ring Contraction Incomplete reaction.Monitor the reaction by TLC. If starting material remains, consider increasing the reaction time or temperature slightly.
Degradation of the product.The indane product may be sensitive to the reaction conditions. Ensure timely work-up and purification.
Suboptimal reagent stoichiometry.Titrate the organometallic or oxidizing reagent immediately before use to ensure accurate stoichiometry.
Poor trans-selectivity Incorrect solvent or reagent.As detailed in Q2, experiment with different solvent and reagent combinations. See Table 1 for a comparison.
Temperature fluctuations.Maintain strict temperature control, as this can influence the transition state leading to the different stereoisomers.
Low Yield in Hydrogenation Inactive catalyst.Use fresh catalyst (e.g., Pd/C) and ensure the reaction is performed under an inert atmosphere before introducing hydrogen.
Catalyst poisoning.Ensure the substrate is free from impurities, particularly sulfur-containing compounds, that can poison the catalyst.
Insufficient hydrogen pressure.Ensure the system is properly sealed and that an adequate pressure of hydrogen is maintained.

Data Presentation

Table 1: Comparison of Reaction Conditions for Ring Contraction

Entry Reagent Solvent Temperature (°C) Yield (%) trans:cis Ratio
1Tl(NO₃)₃TMOF0 to rt94>95:5
2Tl(NO₃)₃Methanol0 to rt8590:10
3HTIBMethanolrt7585:15
4HTIBCH₃CNrt7080:20

Note: Data are representative and may vary based on the specific substrate.

Experimental Protocols

Protocol 1: Diastereoselective Ring Contraction using HTIB

This protocol describes a general procedure for the ring contraction of a 1,2-dihydronaphthalene derivative to a trans-1,3-disubstituted indane.

  • Preparation: Dissolve the 1,2-dihydronaphthalene starting material (1.0 eq) in anhydrous methanol (0.1 M) in a flame-dried, round-bottom flask under an argon atmosphere.

  • Reagent Addition: To the stirred solution at room temperature, add hydroxy(tosyloxy)iodobenzene (HTIB) (1.2 eq) portion-wise over 10 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired trans-1,3-disubstituted indane.

Visualizations

Synthesis_Workflow start 5-Methoxy-1-tetralone olefination Olefination (Wittig/Grignard) start->olefination Step 1 hydrogenation Hydrogenation olefination->hydrogenation Step 2 ring_contraction Ring Contraction (HTIB or Tl(NO3)3) hydrogenation->ring_contraction Step 3 (Key Step) functional_group Functional Group Interconversion ring_contraction->functional_group Step 4 jungianol (±)-Jungianol functional_group->jungianol Final Steps

Caption: Synthetic workflow for (±)-jungianol.

Troubleshooting_Stereoselectivity start Low trans:cis Ratio in Ring Contraction check_reagent Verify Reagent Purity and Stoichiometry start->check_reagent check_solvent Is the Solvent Anhydrous and Appropriate? check_reagent->check_solvent [Reagent OK] result_bad Re-evaluate Synthetic Strategy check_reagent->result_bad [Reagent Issue] optimize_temp Optimize Reaction Temperature check_solvent->optimize_temp [Solvent OK] check_solvent->result_bad [Solvent Issue] result_good Improved Selectivity optimize_temp->result_good [Optimized] optimize_temp->result_bad [No Improvement]

Caption: Troubleshooting decision tree for stereoselectivity.

References

Technical Support Center: Overcoming 13-Epijhanol Solubility Challenges in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 13-Epijhanol during in vitro and in vivo assays.

Troubleshooting Guides

This section offers step-by-step solutions to common problems related to this compound's solubility.

Issue 1: Precipitation Observed When Preparing Aqueous Working Solutions

Question: I dissolved this compound in an organic solvent to make a stock solution. When I dilute it into my aqueous assay buffer or cell culture medium, a precipitate forms immediately. What is happening and how can I resolve this?

Answer: This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound. It occurs when the compound, highly soluble in a concentrated organic stock solution, is rapidly introduced into an aqueous environment where its solubility is much lower. The organic solvent is diluted, and the aqueous buffer cannot maintain the this compound in solution.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the aqueous solution exceeds its solubility limit.Decrease the final working concentration. It is crucial to first determine the maximum soluble concentration of this compound in your specific assay buffer (see Experimental Protocol 1).
Solvent Shock Rapidly adding a concentrated stock solution to a large volume of aqueous buffer causes a sudden change in solvent polarity, leading to precipitation.Employ a serial dilution method. First, create an intermediate dilution of the stock in your assay buffer. Then, add this intermediate dilution to the final volume of the buffer. Always add the stock solution to the buffer, not the other way around.
Low Temperature The solubility of many compounds, including this compound, is lower at colder temperatures.Use pre-warmed (e.g., 37°C) assay buffer or cell culture medium for your dilutions.[1][2]
Inappropriate Vehicle Solvent The organic solvent used for the stock solution may not be the most suitable for your specific assay conditions.While DMSO is a common choice, consider other solvents listed for this compound, such as ethanol. The final concentration of the organic solvent in the assay should be minimized (typically <1%, and often <0.1%) and consistent across all experiments, including vehicle controls.

Issue 2: Inconsistent or Non-Reproducible Assay Results

Question: My assay results with this compound are highly variable between experiments. Could this be related to solubility?

Answer: Yes, poor solubility is a frequent cause of inconsistent assay results. If this compound is not fully dissolved, its effective concentration will vary between wells or experiments, leading to unreliable data.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
Micro-precipitation Small, often invisible, precipitates of this compound can form, reducing its effective concentration in solution.Visually inspect your working solutions carefully against a dark background for any signs of cloudiness or precipitate. Consider a brief centrifugation of the working solution and testing the supernatant to see if activity is lost, which would indicate precipitation.
Adsorption to Plastics Hydrophobic compounds can adsorb to the surfaces of plastic labware (e.g., pipette tips, microplates), lowering the actual concentration in the assay.Use low-adhesion plasticware. Pre-rinsing pipette tips with the working solution before dispensing can also help. Including a surfactant like Tween-20 (at a low concentration, e.g., 0.01-0.05%) in the assay buffer can sometimes mitigate this, but its compatibility with the specific assay must be verified.
Stock Solution Instability This compound may precipitate out of the stock solution during storage, especially after freeze-thaw cycles.Before each use, visually inspect your stock solution for any precipitate. If present, gently warm the solution (e.g., in a 37°C water bath) and vortex to redissolve the compound completely.[3] Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[4] For biological assays, DMSO is the most commonly used solvent for preparing high-concentration stock solutions due to its high solubilizing power and miscibility with aqueous solutions. However, the final concentration of DMSO in the assay should be kept low (ideally ≤0.5%) to avoid solvent-induced toxicity or artifacts.

Q2: How can I determine the maximum soluble concentration of this compound in my specific assay buffer?

A2: You can determine the maximum soluble concentration by performing a solubility test. A detailed method is provided in Experimental Protocol 1. This involves preparing serial dilutions of your this compound stock solution in your assay buffer and identifying the highest concentration that remains visually clear of precipitate after a relevant incubation period.

Q3: Can I use sonication to help dissolve this compound?

A3: Yes, brief sonication can be used to aid in the dissolution of this compound in the initial stock solution. However, be cautious with sonication as it can generate heat, which may degrade sensitive compounds. Use a water bath to control the temperature during sonication.

Q4: Are there any advanced formulation strategies to improve the solubility of this compound?

A4: Yes, for more challenging solubility issues, several advanced formulation strategies can be considered:

  • Co-solvents: Using a mixture of solvents can enhance solubility. For example, a combination of DMSO and ethanol, or the inclusion of polyethylene glycol (PEG) in the formulation.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like this compound, increasing their aqueous solubility.

  • Solid Dispersions: The drug can be dispersed in a polymer matrix to improve solubility and dissolution.

  • Nanotechnology-based approaches: Formulating this compound into nanoparticles can increase its surface area and, consequently, its solubility and dissolution rate.

These advanced techniques often require specialized formulation expertise.

Quantitative Data Summary

SolventTypeTypical UseNotes
DMSO Polar AproticStock SolutionsMost common for biological assays; keep final concentration low.
Chloroform Non-polarExtraction/PurificationGenerally not used in aqueous biological assays.
Dichloromethane Non-polarExtraction/PurificationGenerally not used in aqueous biological assays.
Ethyl Acetate Moderately PolarExtraction/PurificationGenerally not used in aqueous biological assays.
Acetone Polar AproticGeneral SolventCan be used for stock solutions, but its volatility can be a concern.

Experimental Protocols

Experimental Protocol 1: Determination of Maximum Soluble Concentration in Aqueous Buffer

Objective: To determine the highest concentration of this compound that can be prepared in a specific aqueous buffer without precipitation.

Materials:

  • High-concentration stock solution of this compound (e.g., 10 mM in 100% DMSO)

  • Your specific aqueous assay buffer or cell culture medium, pre-warmed to the experimental temperature (e.g., 37°C)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Precision pipettes

Methodology:

  • Prepare a 2-fold serial dilution of your this compound stock solution in DMSO.

  • In a 96-well plate or microcentrifuge tubes, add a fixed volume of your pre-warmed aqueous buffer to each well/tube (e.g., 198 µL).

  • Add a small, corresponding volume of each DMSO serial dilution to the buffer to achieve the desired final concentrations (e.g., add 2 µL of each DMSO dilution to 198 µL of buffer for a 1:100 dilution). Also include a vehicle control (DMSO only).

  • Gently mix the solutions.

  • Incubate the plate/tubes at your experimental temperature for a period relevant to your assay (e.g., 2 hours).

  • Visually inspect each well/tube for any signs of precipitation (cloudiness, crystals) against a dark background. For a more quantitative measure, you can read the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 600 nm); an increase in absorbance indicates scattering due to precipitation.

  • The highest concentration that remains clear is the maximum working soluble concentration under these conditions.

Visualizations

experimental_workflow Experimental Workflow for Preparing this compound Working Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Assay cluster_troubleshooting Troubleshooting stock_prep Dissolve this compound in 100% DMSO (e.g., 10 mM) stock_check Visually inspect for complete dissolution. Warm/sonicate if needed. stock_prep->stock_check intermediate Perform serial dilution of stock in pre-warmed buffer stock_check->intermediate prewarm Pre-warm aqueous buffer to 37°C prewarm->intermediate final_dilution Add intermediate dilution to final buffer volume intermediate->final_dilution final_check Visually inspect final solution for precipitation final_dilution->final_check add_to_assay Add clear solution to assay final_check->add_to_assay precipitate Precipitate Forms final_check->precipitate lower_conc Lower final concentration precipitate->lower_conc optimize_solvent Optimize solvent system precipitate->optimize_solvent signaling_pathway_placeholder Hypothetical Signaling Pathway Modulation by this compound cluster_cell Cell receptor Receptor kinase1 Kinase A receptor->kinase1 Activates epijhanol This compound epijhanol->receptor Binds/Modulates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates cellular_response Cellular Response (e.g., Apoptosis, Proliferation) transcription_factor->cellular_response Regulates Gene Expression logical_relationship Decision Tree for Troubleshooting Solubility Issues cluster_yes cluster_stock_no cluster_conc_yes cluster_temp_no cluster_no start Precipitation Observed? check_stock Is stock solution clear? start->check_stock Yes proceed Proceed with assay. start->proceed No check_conc Is final concentration > experimentally determined max? check_stock->check_conc Yes redissolve_stock Warm and vortex stock. If still not dissolved, prepare fresh stock. check_stock->redissolve_stock No check_temp Was buffer pre-warmed? check_conc->check_temp No lower_conc Lower final concentration. check_conc->lower_conc Yes warm_buffer Repeat with pre-warmed buffer. check_temp->warm_buffer No serial_dilution Use serial dilution method. check_temp->serial_dilution Yes advanced Consider advanced formulation (e.g., cyclodextrins). check_temp->advanced Yes

References

Technical Support Center: Stabilizing 13-Epijhanol for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stability of 13-Epijhanol. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a labdane-type diterpenoid. The stability of this compound is crucial for ensuring the accuracy and reproducibility of experimental results, as degradation can lead to a loss of biological activity and the formation of impurities with potentially different pharmacological profiles.

Q2: What are the primary factors that can affect the stability of this compound?

A2: The stability of this compound, like other labdane diterpenoids, is primarily influenced by temperature, light, oxygen, and pH. Exposure to elevated temperatures, UV light, and oxidative conditions can lead to degradation. The presence of acidic or basic conditions can also catalyze hydrolytic degradation, particularly if ester functionalities are present in related structures.

Q3: What are the recommended general handling procedures for this compound?

A3: When handling this compound, it is recommended to work in a well-ventilated area.[1][2] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[1][2] Avoid inhalation of dust or aerosols and prevent contact with skin and eyes.[1]

Q4: How should this compound be stored for long-term stability?

A4: For long-term storage, this compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated place. Storage at low temperatures, such as -20°C, is recommended. To prevent oxidation, storing under an inert atmosphere (e.g., nitrogen or argon) is advisable.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity in stored samples. Degradation of this compound.1. Verify storage conditions (temperature, light exposure, atmosphere). 2. Analyze the sample using a stability-indicating HPLC-MS method to determine the purity and identify any degradation products. 3. If degradation is confirmed, obtain a fresh batch of the compound and store it under the recommended optimal conditions.
Appearance of unknown peaks in chromatograms of stored samples. Formation of degradation products.1. The primary degradation pathway for labdane diterpenoids with unsaturated side chains is oxidation. This can lead to the formation of various oxidation products. 2. Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and aid in their identification by comparing retention times and mass spectra. 3. Characterize the structure of the unknown peaks using techniques like NMR and high-resolution mass spectrometry.
Inconsistent results between different batches of this compound. Variability in initial purity or degradation during storage of one or more batches.1. Analyze the purity of each batch upon receipt using a validated analytical method. 2. Ensure all batches are stored under identical, optimal conditions. 3. Re-evaluate the stability of older batches periodically.
Precipitation of the compound from solution during storage. Poor solubility or degradation leading to less soluble products.1. Ensure the solvent used is appropriate for this compound and the intended storage temperature. 2. If storing in solution, consider using a co-solvent system to improve solubility. 3. Before use, gently warm the solution and sonicate to ensure complete dissolution. Visually inspect for any remaining precipitate.

Quantitative Data Summary

Parameter Recommended Condition Rationale
Temperature -20°C or lowerMinimizes thermal degradation.
Light Protect from light (amber vials)Prevents photolytic degradation.
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidative degradation.
Container Tightly sealed, appropriate materialPrevents contamination and solvent evaporation.
Form Solid (lyophilized powder)Generally more stable than solutions.

Experimental Protocols

Protocol 1: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of the analytical method.

1.1. Acidic and Basic Hydrolysis:

  • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).

  • For acidic hydrolysis, add an equal volume of 0.1 M HCl.

  • For basic hydrolysis, add an equal volume of 0.1 M NaOH.

  • Incubate the solutions at a controlled temperature (e.g., 60°C) and monitor for degradation at various time points (e.g., 2, 4, 8, 24 hours).

  • Neutralize the samples before analysis.

1.2. Oxidative Degradation:

  • Prepare a solution of this compound (e.g., 1 mg/mL).

  • Add a solution of 3% hydrogen peroxide.

  • Incubate at room temperature and monitor for degradation at various time points.

1.3. Thermal Degradation:

  • Store solid this compound in a temperature-controlled oven at an elevated temperature (e.g., 60°C).

  • Analyze samples at various time points.

  • For solutions, incubate at a controlled elevated temperature.

1.4. Photolytic Degradation:

  • Expose a solution of this compound to a light source that provides both UV and visible light (e.g., a photostability chamber).

  • A control sample should be kept in the dark under the same conditions.

  • Monitor for degradation at various time points.

Protocol 2: Stability-Indicating HPLC-MS Method

This method can be used to separate this compound from its potential degradation products.

  • Instrumentation: HPLC system with a PDA detector and coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for accurate mass measurements).

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient could be:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 50% B

    • 26-30 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection:

    • PDA: Scan from 200-400 nm.

    • MS: Electrospray ionization (ESI) in positive ion mode. Scan range m/z 100-1000.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_storage Long-Term Storage Protocol start This compound Sample solid Solid State start->solid solution Solution State start->solution thermal Thermal solid->thermal photolytic Photolytic solution->photolytic hydrolytic Hydrolytic (Acid/Base) solution->hydrolytic oxidative Oxidative solution->oxidative hplc Stability-Indicating HPLC-MS Analysis thermal->hplc photolytic->hplc hydrolytic->hplc oxidative->hplc data Data Analysis & Degradant ID hplc->data storage Store at -20°C (Inert atmosphere, protected from light) data->storage monitoring Periodic Stability Monitoring storage->monitoring monitoring->hplc

Figure 1. Experimental workflow for assessing this compound stability.

degradation_pathway cluster_stressors Stress Conditions cluster_products Potential Degradation Products This compound This compound Oxidation Oxidation (e.g., O2, H2O2) This compound->Oxidation Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Light Photolysis (UV/Vis) This compound->Light Heat Thermal (Elevated Temp.) This compound->Heat Oxidized Oxidized Products (e.g., epoxides, ketones) Oxidation->Oxidized Hydrolyzed Hydrolyzed Products Hydrolysis->Hydrolyzed Isomers Isomers / Rearrangement Products Light->Isomers Polymers Polymerization Products Light->Polymers Heat->Isomers

Figure 2. Potential degradation pathways for this compound.

References

Technical Support Center: 13-Epijhanol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the NMR analysis of 13-Epijhanol, with a specific focus on resolving signal overlap.

Frequently Asked Questions (FAQs)

Q1: What are the typical regions of signal overlap in the ¹H NMR spectrum of this compound?

A1: this compound, a labdane diterpenoid, possesses a complex bicyclic core and a side chain with multiple stereocenters. This complexity often leads to significant signal overlap in the ¹H NMR spectrum, particularly in two key regions:

  • Aliphatic Methylene/Methine Region (δ 1.0 - 2.5 ppm): This region is typically crowded with signals from the numerous CH₂ and CH groups of the decalin ring system and the side chain. The similar chemical environments of these protons result in a dense cluster of overlapping multiplets, making direct assignment challenging.

  • Methyl Region (δ 0.7 - 1.2 ppm): this compound contains several methyl groups. Due to their proximity and similar electronic environments, these singlet and doublet signals can overlap, complicating their individual assignment.

Q2: I am observing a broad, overlapping multiplet between 1.40 and 1.75 ppm in my ¹H NMR spectrum of this compound. How can I begin to resolve these signals?

A2: This is a classic issue for this class of molecules. A multi-step approach is recommended. Start with simple, non-destructive methods like changing the solvent or varying the temperature. If these methods are insufficient, more advanced techniques such as using a chemical shift reagent or performing 2D NMR experiments are highly effective.

Q3: Can changing the NMR solvent really resolve overlapping proton signals?

A3: Yes, changing the deuterated solvent is a powerful and straightforward technique to resolve overlapping peaks.[1][2][3][4] Different solvents interact with the solute (this compound) through various mechanisms, such as hydrogen bonding and anisotropic effects, which can alter the chemical environment of nearby protons and induce differential changes in their chemical shifts.[2] For example, switching from CDCl₃ to an aromatic solvent like benzene-d₆ often causes significant shifts, potentially separating previously overlapped signals.

Q4: What is the principle behind using variable temperature (VT) NMR to improve signal resolution?

A4: Variable temperature NMR can resolve overlapping signals by altering the conformational equilibrium of the molecule. As the temperature changes, the populations of different conformers of this compound in solution are altered. Since the observed chemical shift is a weighted average of the shifts in each conformation, this change can lead to a temperature-dependent chemical shift for certain protons. Protons that overlap at room temperature may have different temperature dependencies and thus become resolved at higher or lower temperatures.

Q5: When should I consider using a lanthanide shift reagent (LSR)?

A5: Lanthanide shift reagents are a good option when other methods have failed to provide sufficient resolution. These paramagnetic complexes, such as Eu(fod)₃, can coordinate to Lewis basic sites in your molecule, like the hydroxyl groups in this compound. This interaction induces large changes in the chemical shifts of nearby protons. The magnitude of the shift is dependent on the distance from the lanthanide ion, often spreading out a crowded spectral region and revealing the underlying multiplets.

Q6: How do 2D NMR experiments help in deciphering the structure when I have severe overlap?

A6: Two-dimensional (2D) NMR techniques are arguably the most powerful tools for overcoming severe signal overlap. They work by spreading the NMR information into a second dimension, which allows for the resolution of signals that are overlapped in a standard 1D spectrum. Key experiments include:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), helping to trace out spin systems even if their signals overlap in the 1D spectrum.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon it is directly attached to. Since it is rare for two protons that overlap to be attached to carbons that also have the same chemical shift, this technique is excellent for resolving overlapping proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for connecting different spin systems and assigning quaternary carbons.

Troubleshooting Guides

Scenario: Overlapping Methylene and Methyl Signals in this compound

You have acquired a ¹H NMR spectrum of this compound in CDCl₃ and observe significant overlap in the aliphatic region, specifically between a methylene proton and a methyl group. The following guide provides a systematic approach to resolve and assign these signals.

Disclaimer: The following data is a representative example for this compound, constructed based on typical values for labdane diterpenoids, to illustrate the troubleshooting process. Actual chemical shifts may vary.

Table 1: Representative NMR Data for this compound in CDCl₃

Positionδ ¹³C (ppm)δ ¹H (ppm)MultiplicityJ (Hz)
139.11.55 / 1.45m
218.51.65m
342.21.35m
433.5--
555.80.95dd12.0, 2.0
624.51.70m
738.31.48m
873.8--
956.21.25m
1039.8--
1120.11.68m
1235.52.15m
1372.9--
1428.11.15 m
158.20.85t7.5
1629.51.15 s
1721.60.82s
1833.40.80s
1915.50.88s
2014.80.75s

The Problem: The signals for the H-14 methylene protons and the H-16 methyl protons are completely overlapped at δ 1.15 ppm .

Troubleshooting Workflow

The logical flow for troubleshooting this overlap issue is presented below.

G cluster_0 Troubleshooting Signal Overlap Start Overlapping Signals (e.g., H-14 & H-16) Solvent Change Solvent (e.g., CDCl3 -> C6D6) Start->Solvent Simple Method Temp Vary Temperature (e.g., 298K -> 328K) Solvent->Temp Failure Resolved Signals Resolved & Assigned Solvent->Resolved Success LSR Use Shift Reagent (e.g., Eu(fod)3) Temp->LSR Failure Temp->Resolved Success TwoD_NMR Acquire 2D NMR (HSQC, HMBC, COSY) LSR->TwoD_NMR Failure or Confirmation Needed LSR->Resolved Success TwoD_NMR->Resolved Definitive Method

Caption: A logical workflow for resolving NMR signal overlap.

Experimental Protocols

Solvent Study

Objective: To resolve the overlapping H-14 and H-16 signals by changing the deuterated solvent.

Methodology:

  • Prepare two NMR samples of this compound at identical concentrations (~5-10 mg/0.6 mL).

  • Dissolve the first sample in deuterated chloroform (CDCl₃).

  • Dissolve the second sample in deuterated benzene (C₆D₆).

  • Acquire a standard ¹H NMR spectrum for each sample using identical acquisition parameters (e.g., temperature, number of scans).

  • Compare the chemical shifts and resolution of the signals in the δ 1.0 - 1.3 ppm region.

Expected Outcome: Benzene-d₆ is known to induce significant upfield or downfield shifts in solutes due to its magnetic anisotropy. This "solvent effect" will likely alter the chemical shifts of H-14 and H-16 differently, leading to their separation.

Table 2: Effect of Solvent on Chemical Shifts

Protonδ in CDCl₃ (ppm)Expected δ in C₆D₆ (ppm)Resolution
H-141.151.05Resolved
H-161.151.25Resolved
2D NMR Analysis

If simpler methods are insufficient, 2D NMR provides a definitive solution.

Objective: To unambiguously resolve and assign the H-14 and H-16 signals using HSQC and HMBC experiments.

Methodology:

  • Prepare a concentrated sample of this compound (~15-20 mg) in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a high-resolution ¹H NMR spectrum.

  • Acquire a ¹³C NMR spectrum.

  • Acquire a 2D HSQC spectrum. This experiment will show a correlation peak between each proton and the carbon it is directly attached to.

  • Acquire a 2D HMBC spectrum. This will show correlations between protons and carbons that are 2 or 3 bonds away.

Data Interpretation:

  • HSQC: In the HSQC spectrum, the overlapped proton signal at δ 1.15 ppm will show two distinct correlation peaks in the second dimension (F1). One peak will correlate to the ¹³C signal of C-14 (δ 28.1 ppm), and the other will correlate to the ¹³C signal of C-16 (δ 29.5 ppm). This immediately resolves the proton signals.

  • HMBC: The HMBC spectrum will provide further confirmation. The protons now resolved as H-16 (δ 1.15 ppm) will show correlations to C-13 (the quaternary carbon bearing the hydroxyl group) and potentially C-12. The H-14 protons will show correlations to C-13 and C-15.

The diagram below illustrates how HSQC resolves the ambiguity.

G cluster_1D 1D NMR Spectra cluster_2D 2D HSQC Correlation H_NMR ¹H Spectrum (F2) δ 1.15 ppm (Overlap) HSQC_Peak1 HSQC Cross-Peak 1 (H-14 to C-14) H_NMR->HSQC_Peak1 Correlates to HSQC_Peak2 HSQC Cross-Peak 2 (H-16 to C-16) H_NMR->HSQC_Peak2 Correlates to C_NMR ¹³C Spectrum (F1) C-14 (δ 28.1) C-16 (δ 29.5) C_NMR->HSQC_Peak1 Correlates to C_NMR->HSQC_Peak2 Correlates to Resolution Ambiguity Resolved HSQC_Peak1->Resolution HSQC_Peak2->Resolution

Caption: Using 2D HSQC to resolve overlapping proton signals.

References

Technical Support Center: Optimizing 13-Epijhanol Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of 13-Epijhanol from natural sources. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound and other labdane diterpenoids.

Issue Possible Cause(s) Recommended Solution(s)
Low Extraction Yield - Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound. - Insufficient Extraction Time or Temperature: The compound may not have been fully extracted from the plant matrix. - Inadequate Particle Size Reduction: Larger particle sizes reduce the surface area available for solvent penetration. - Low Concentration in Source Material: The natural abundance of this compound in the plant material may be inherently low.- Solvent Screening: Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, ethanol, methanol) to identify the most effective one. - Optimize Extraction Parameters: Systematically vary the extraction time and temperature to find the optimal conditions. For heat-sensitive compounds, consider non-thermal methods like ultrasound-assisted extraction. - Grind Plant Material: Ensure the plant material is finely ground to a consistent particle size to maximize solvent contact. - Source Material Analysis: If possible, analyze the concentration of this compound in the raw material to set realistic yield expectations.
Degradation of this compound - Thermal Degradation: High temperatures used in methods like Soxhlet extraction can lead to the degradation of thermolabile compounds. - Isomerization: Changes in pH or exposure to certain solvents can cause isomerization of the target compound.[1] - Oxidation: Prolonged exposure to air and light can lead to oxidative degradation.- Use Milder Extraction Methods: Employ non-thermal extraction techniques such as ultrasound-assisted extraction (UAE) or maceration at room temperature.[2] - Control pH: Maintain a neutral pH during extraction and purification to minimize the risk of isomerization. - Protect from Light and Air: Conduct extractions in amber glassware and consider using an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Co-extraction of Impurities - Non-selective Solvent: The chosen solvent may be extracting a wide range of compounds in addition to this compound. - Complex Plant Matrix: The source material may contain a high concentration of pigments, waxes, or other interfering substances.- Sequential Extraction: Use a series of solvents with increasing polarity to selectively extract different classes of compounds. For example, a pre-extraction with a non-polar solvent like hexane can remove waxes and lipids. - Solid-Phase Extraction (SPE): Utilize SPE cartridges to clean up the crude extract and remove major classes of impurities before further purification.
Poor Separation During Chromatography - Inappropriate Stationary or Mobile Phase: The selected chromatographic conditions may not be suitable for separating this compound from closely related compounds. - Column Overloading: Applying too much crude extract to the column can lead to poor resolution.- Method Development: Experiment with different stationary phases (e.g., silica gel, reversed-phase C18) and mobile phase compositions to achieve optimal separation. - Optimize Loading: Determine the maximum loading capacity of your column for the crude extract to ensure good separation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

A1: The optimal solvent for this compound, a labdane diterpenoid, will depend on the specific plant matrix. However, based on extractions of similar compounds like forskolin and sclareol, solvents of medium polarity are often effective.[2][3] It is recommended to perform a solvent screening study starting with non-polar solvents like hexane, moving to medium polarity solvents such as dichloromethane and ethyl acetate, and finally polar solvents like ethanol and methanol to determine the best solvent for your specific source material.

Q2: Which extraction method provides the highest yield for labdane diterpenoids?

A2: Conventional methods like Soxhlet extraction can provide high yields but may lead to the degradation of heat-sensitive compounds.[2] Modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) often offer a good balance of efficiency and preservation of the target molecule. Supercritical fluid extraction (SFE) with CO2 is a green and highly selective method, particularly for non-polar to moderately polar compounds. The choice of method should be based on the stability of this compound, available equipment, and desired purity of the initial extract.

Q3: How can I prevent the isomerization of this compound during extraction and purification?

A3: Isomerization of labdane diterpenoids can be triggered by acidic or basic conditions and prolonged heating. To minimize this, maintain a neutral pH throughout the process. Avoid using strongly acidic or basic solvents and reagents. If purification requires a pH adjustment, perform it quickly and at low temperatures. When using heating methods, keep the duration as short as possible.

Q4: What are the key parameters to optimize for maximizing this compound yield?

A4: The key parameters to optimize include:

  • Solvent Type and Composition: As discussed in Q1.

  • Solid-to-Solvent Ratio: A higher ratio can increase extraction efficiency but also solvent consumption.

  • Extraction Temperature: Higher temperatures generally increase extraction speed and yield, but risk degradation.

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material and dissolve the target compound.

  • Particle Size of the Plant Material: Finer particles have a larger surface area, leading to better extraction.

Q5: What is a general workflow for the isolation and purification of this compound?

A5: A typical workflow involves:

  • Preparation of Plant Material: Drying and grinding the source material.

  • Extraction: Using an appropriate solvent and method (e.g., maceration, UAE).

  • Concentration: Removing the solvent from the crude extract using a rotary evaporator.

  • Fractionation/Purification: Employing chromatographic techniques like column chromatography (e.g., silica gel) with a suitable solvent system to isolate this compound from other co-extracted compounds.

  • Final Purification: Further purification may be achieved using techniques like preparative HPLC if high purity is required.

Quantitative Data on Labdane Diterpenoid Extraction

While specific data for this compound is limited in the literature, the following tables summarize extraction yields for the structurally related labdane diterpenoids, forskolin and sclareol, under various conditions. This data can serve as a valuable starting point for optimizing this compound extraction.

Table 1: Comparison of Extraction Methods and Solvents for Forskolin from Coleus forskohlii

Extraction MethodSolventExtraction TimeForskolin Yield (%)Reference
SoxhletMethanol-2.91
SoxhletEthanol-2.59
SoxhletWater-0.18
Microwave-AssistedEthanol5 min2.29
Ultrasound-AssistedEthanol20 min1.47
Three-Phase Partitioning (TPP)t-Butanol/Ammonium Sulfate-30.83 (recovery)
Enzyme-Assisted TPPt-Butanol/Ammonium Sulfate4 h83.85 (recovery)

Table 2: Extraction of Sclareol from Salvia sclarea

Extraction MethodSolventTemperature (°C)Pressure (bar)Sclareol Yield/PurityReference
Solvent ExtractionPetroleum Ether (90-120°C boiling range)70->90% purity
Supercritical Fluid Extraction (SFE)CO240100High concentration in extract
Solvent Extraction & CrystallizationEthanol-17 to -20 (for crystallization)-High purity crystals

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

Objective: To extract this compound from powdered plant material using ultrasonication.

Materials:

  • Dried and finely powdered plant material

  • Extraction solvent (e.g., ethanol, methanol, or ethyl acetate)

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Filter paper and funnel or vacuum filtration apparatus

  • Rotary evaporator

Methodology:

  • Weigh 10 g of the powdered plant material and place it in a 250 mL beaker.

  • Add 100 mL of the selected extraction solvent to the beaker (solid-to-solvent ratio of 1:10 w/v).

  • Place the beaker in an ultrasonic bath or insert the probe of a sonicator into the slurry.

  • Sonicate the mixture for 30-60 minutes at a controlled temperature (e.g., 25-40°C) to prevent thermal degradation.

  • After sonication, filter the mixture through filter paper to separate the extract from the solid residue.

  • Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.

  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 45°C.

  • The resulting crude extract can be further purified by column chromatography.

Protocol 2: Purification of this compound using Silica Gel Column Chromatography

Objective: To isolate this compound from the crude extract.

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column

  • Elution solvents (e.g., a gradient of hexane and ethyl acetate)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

Methodology:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into the glass column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial, non-polar mobile phase. If the extract is not fully soluble, it can be adsorbed onto a small amount of silica gel, dried, and then loaded onto the top of the column.

  • Elution: Begin elution with the non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate).

  • Fraction Collection: Collect the eluate in small fractions.

  • Monitoring: Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system and visualize the spots under a UV lamp or by using a staining reagent.

  • Pooling and Concentration: Combine the fractions that contain the pure this compound (as determined by TLC) and concentrate them using a rotary evaporator to obtain the purified compound.

Visualizations

experimental_workflow plant_material Plant Material (Dried & Ground) extraction Extraction (e.g., UAE, Maceration) plant_material->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract concentration Concentration (Rotary Evaporator) crude_extract->concentration purification Purification (Column Chromatography) concentration->purification pure_compound Pure this compound purification->pure_compound

Caption: General workflow for the extraction and purification of this compound.

troubleshooting_logic start Low Yield? check_solvent Optimize Solvent? start->check_solvent check_degradation Degradation Suspected? start->check_degradation check_method Change Extraction Method? check_solvent->check_method No yield_ok Yield Improved check_solvent->yield_ok Yes check_params Optimize Parameters (Time, Temp)? check_method->check_params No check_method->yield_ok Yes check_params->yield_ok Yes use_milder_method Use Milder Method (e.g., UAE) check_degradation->use_milder_method Yes protect_sample Protect from Light/Heat use_milder_method->protect_sample protect_sample->yield_ok

Caption: Troubleshooting logic for addressing low extraction yield.

References

Technical Support Center: Purification of 13-Epijhanol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 13-Epijhanol isomers. The information is presented in a question-and-answer format to directly address specific experimental issues.

Troubleshooting Guides

Issue: Poor or No Resolution Between this compound and its Isomer

Q1: We are observing poor to no separation between this compound and its epimer using reversed-phase HPLC. What are the initial troubleshooting steps?

A1: Poor resolution is a common challenge in the separation of diastereomers like this compound and its isomers. Here are the initial steps to troubleshoot this issue:

  • Optimize Mobile Phase Composition:

    • Solvent Strength: Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A lower solvent strength (less organic modifier) generally increases retention time and can improve resolution, but may also lead to broader peaks.

    • Solvent Type: If you are using acetonitrile, try switching to methanol or a combination of both. The different selectivities of these solvents can significantly impact the separation of closely related isomers.

  • Adjust Flow Rate: A lower flow rate can enhance separation efficiency and improve resolution, although it will increase the analysis time.[1]

  • Temperature Optimization: Vary the column temperature. Both increasing and decreasing the temperature can affect the selectivity of the separation.[1][2]

  • Consider a Different Stationary Phase: If optimizing the mobile phase does not yield the desired resolution, the stationary phase may not be suitable. For sesquiterpenoid isomers, consider screening different C18 columns from various manufacturers, as subtle differences in silica chemistry and bonding can provide the necessary selectivity. Phenyl-hexyl or cyano-based stationary phases can also offer alternative selectivities.

Q2: We have tried optimizing the mobile phase and still see co-elution of the this compound isomers. What advanced chromatographic techniques can we explore?

A2: When standard HPLC methods fail, more specialized techniques are often necessary for separating challenging diastereomers:

  • Chiral Chromatography: Even for diastereomers, a chiral stationary phase (CSP) can sometimes provide the necessary selectivity for separation.[3][4] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point.

  • High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid support, which can be advantageous for separating similar compounds. The selection of a suitable two-phase solvent system is crucial for success.

  • Preparative HPLC: For isolating larger quantities of the purified isomers, preparative HPLC is often the method of choice. This technique uses larger columns and higher flow rates. The separation conditions developed at the analytical scale will need to be optimized for the preparative scale.

  • Derivatization: If the isomers have suitable functional groups, derivatization with a chiral or UV-active reagent can create new diastereomers with significantly different chromatographic properties, making them easier to separate.

Frequently Asked Questions (FAQs)

Q3: What are the typical challenges encountered when purifying sesquiterpenoid epimers like this compound?

A3: The primary challenges in purifying sesquiterpenoid epimers include:

  • High Structural Similarity: Epimers differ only in the configuration at a single stereocenter, leading to very similar physicochemical properties and making them difficult to separate by standard chromatographic methods.

  • Co-elution: Due to their similar properties, epimers often co-elute in chromatographic systems.

  • Low Resolution: Achieving baseline separation is often difficult, resulting in overlapping peaks.

  • Lack of UV Chromophore: Some sesquiterpenoids lack a strong UV chromophore, making detection and quantification challenging. In such cases, derivatization or the use of a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) may be necessary.

Q4: Can Thin Layer Chromatography (TLC) be used to separate this compound isomers?

A4: While TLC is a valuable tool for monitoring reaction progress and assessing fraction purity, it often does not provide sufficient resolution to separate closely related epimers under standard conditions. However, specialized high-performance TLC (HPTLC) plates and careful optimization of the mobile phase may provide some separation.

Q5: How can I confirm the identity and purity of the separated this compound isomers?

A5: The identity and purity of the separated isomers should be confirmed using a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques are powerful for structure elucidation and can be used to confirm the relative stereochemistry of the epimers.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Analytical HPLC: An optimized analytical HPLC method should be used to assess the purity of each isolated fraction.

  • Optical Rotation: Measurement of the specific rotation can help distinguish between diastereomers.

Quantitative Data Summary

The following tables provide representative data from the separation of sesquiterpenoid isomers using different chromatographic techniques. This data can serve as a reference for what to expect during the purification of this compound isomers.

Table 1: Preparative HPLC Separation of Epimeric Guaianolides

ParameterValue
Column Perkin-Elmer/Preparative C18 (10 µm, 25 x 3 cm I.D.)
Mobile Phase Methanol:Water (68:32)
Flow Rate 12.5 mL/min
Wavelength 215 nm
Yield 70%

Table 2: HSCCC Separation of Sesquiterpenoid Lactones

ParameterValue
Two-Phase Solvent System n-hexane-ethyl acetate-methanol-water (various ratios)
Partition Coefficient (K) Optimized to be between 0.5 and 2.0
Sample Size ~540 mg of n-butanol fraction
Outcome Successful separation of three similar sesquiterpenoid lactones

Experimental Protocols

Protocol 1: Preparative HPLC for Sesquiterpenoid Isomer Separation

This protocol is a general guideline based on the successful separation of epimeric guaianolides and can be adapted for this compound isomers.

  • Column: A preparative C18 column (e.g., 10 µm particle size, 250 x 20 mm I.D.).

  • Mobile Phase: Prepare a stock solution of Methanol and HPLC-grade Water. Start with a composition of 68:32 (Methanol:Water).

  • Flow Rate: Begin with a flow rate of 10-15 mL/min.

  • Detection: Set the UV detector to a wavelength where the compounds have maximum absorbance (e.g., 210-220 nm for compounds without a strong chromophore).

  • Sample Preparation: Dissolve the crude mixture of this compound isomers in the mobile phase.

  • Injection: Inject an appropriate volume of the sample onto the column.

  • Fraction Collection: Collect fractions as the peaks elute.

  • Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.

  • Optimization: If separation is not optimal, adjust the mobile phase composition (e.g., decrease the percentage of methanol) or the flow rate.

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) for Isomer Separation

This protocol provides a general workflow for developing an HSCCC method for separating sesquiterpenoid isomers.

  • Solvent System Selection:

    • Prepare a series of two-phase solvent systems (e.g., n-hexane-ethyl acetate-methanol-water at different volume ratios).

    • Determine the partition coefficient (K) of the target compounds in each solvent system. The ideal K value is typically between 0.5 and 2.0.

  • HSCCC Instrument Setup:

    • Fill the column with the stationary phase.

    • Set the rotation speed of the centrifuge.

    • Pump the mobile phase through the column until hydrodynamic equilibrium is reached.

  • Sample Injection: Dissolve the sample in a small volume of the mobile or stationary phase and inject it into the system.

  • Elution and Fraction Collection: Elute the sample with the mobile phase and collect fractions based on the chromatogram.

  • Analysis: Analyze the fractions by HPLC or TLC to identify the pure isomers.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_method_dev Method Development cluster_purification Purification cluster_analysis Analysis & Characterization Crude Crude this compound Isomer Mixture TLC TLC/Analytical HPLC Screening Crude->TLC HPLC_Opt HPLC Method Optimization (Mobile Phase, Column) TLC->HPLC_Opt Prep_HPLC Preparative HPLC HPLC_Opt->Prep_HPLC HSCCC HSCCC HPLC_Opt->HSCCC Purity Purity Assessment (Analytical HPLC) Prep_HPLC->Purity HSCCC->Purity Structure Structure Confirmation (NMR, MS) Purity->Structure Pure_Isomers Pure this compound Isomers Structure->Pure_Isomers

Caption: General experimental workflow for the purification of this compound isomers.

Troubleshooting_Workflow Start Poor Resolution of This compound Isomers Opt_Mobile Optimize Mobile Phase (Solvent Ratio & Type) Start->Opt_Mobile Check_Res1 Resolution Improved? Opt_Mobile->Check_Res1 Opt_Flow Adjust Flow Rate (Typically Lower) Check_Res1->Opt_Flow No Success Baseline Resolution Achieved Check_Res1->Success Yes Check_Res2 Resolution Improved? Opt_Flow->Check_Res2 Opt_Temp Optimize Column Temperature Check_Res2->Opt_Temp No Check_Res2->Success Yes Check_Res3 Resolution Improved? Opt_Temp->Check_Res3 Change_Column Screen Different Stationary Phases (e.g., Phenyl, Cyano, CSP) Check_Res3->Change_Column No Check_Res3->Success Yes Check_Res4 Resolution Improved? Change_Column->Check_Res4 Advanced_Tech Consider Advanced Techniques (HSCCC, Derivatization) Check_Res4->Advanced_Tech No Check_Res4->Success Yes Continue_Opt Continue Optimization Advanced_Tech->Continue_Opt

References

Technical Support Center: Minimizing Degradation of 13-Epijhanol in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 13-Epijhanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is losing potency over a short period. What are the likely causes?

A1: this compound, a sesquiterpenoid, is susceptible to degradation in solution. The primary causes for loss of potency include:

  • Hydrolysis: If your solution is aqueous and has a neutral to alkaline pH, the lactone ring, a common feature in many sesquiterpenoids, may be susceptible to hydrolysis.

  • Oxidation: Exposure to atmospheric oxygen can lead to oxidative degradation. This is often accelerated by light and the presence of certain metal ions.

  • Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions that alter the structure of this compound.

  • Temperature: Elevated temperatures can significantly accelerate the rate of all degradation pathways.

Q2: What are the visible signs of this compound degradation?

A2: While chemical analysis is required for confirmation, visual cues that may suggest degradation include a change in the color or clarity of the solution. The appearance of precipitates could also indicate the formation of insoluble degradation products.

Q3: What are the recommended storage conditions for this compound solutions?

A3: To minimize degradation, this compound solutions should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably at 2-8°C for short-term storage and -20°C or lower for long-term storage.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For sensitive experiments, it is advisable to degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • pH: Maintain a slightly acidic pH (around 5.5) if compatible with your experimental design, as this can slow down hydrolysis of lactone-containing sesquiterpenoids.

Q4: Are there any solvents I should avoid when preparing this compound solutions?

A4: Avoid using nucleophilic solvents, such as ethanol, for long-term storage, as they can react with certain functional groups in sesquiterpenoids, like the α-methylene-γ-lactone moiety, leading to the formation of adducts. If your experiment requires such solvents, prepare the solution fresh and use it promptly.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Concentration in Aqueous Buffer
Potential Cause Troubleshooting Step Expected Outcome
Hydrolysis Adjust the pH of the buffer to a slightly acidic range (e.g., pH 5.5) if your experiment allows.Slower rate of degradation due to reduced hydroxide-catalyzed hydrolysis of any potential lactone groups.
Oxidation 1. Degas the buffer prior to dissolving this compound. 2. Add an antioxidant (e.g., ascorbic acid, BHT) to the solution. 3. Prepare and handle the solution under an inert atmosphere.Reduced formation of oxidative degradation products.
Microbial Contamination Filter-sterilize the buffer before use and handle the solution under aseptic conditions.Prevention of microbial-induced degradation.
Issue 2: Inconsistent Results in Biological Assays
Potential Cause Troubleshooting Step Expected Outcome
Degradation during Incubation 1. Minimize the incubation time if possible. 2. Perform a time-course experiment to assess the stability of this compound under your specific assay conditions.More reproducible and reliable assay results.
Interaction with Assay Components Analyze the compatibility of this compound with other components in your assay medium. Some components may accelerate degradation.Identification of incompatible components and modification of the assay protocol.
Adsorption to Labware Use low-adsorption plasticware or silanized glassware.Increased effective concentration of this compound in the assay.

Data Presentation: Factors Influencing Sesquiterpenoid Stability

The following table summarizes the key factors known to affect the stability of sesquiterpenoids, the class of compounds to which this compound belongs.

Factor Effect on Stability General Recommendations for this compound
pH Sesquiterpene lactones are generally more stable in acidic conditions (pH 5.5) and degrade more rapidly at neutral to alkaline pH (pH 7.4 and above) due to hydrolysis of the lactone ring.[1][2]Maintain solutions at a slightly acidic pH if experimentally feasible.
Temperature Increased temperature accelerates the rate of degradation. Storage at 25°C or 30°C leads to a significant decrease in the concentration of sesquiterpene lactones over time compared to storage at 4°C.Store stock solutions at -20°C or below and working solutions at 2-8°C. Avoid repeated freeze-thaw cycles.
Light Exposure to UV and even ambient light can cause phototransformation of sesquiterpenoids.Protect solutions from light at all times by using amber vials or foil wrapping.
Oxygen The presence of oxygen can lead to oxidative degradation, especially for compounds with unsaturated bonds.For long-term storage or sensitive applications, use degassed solvents and store under an inert atmosphere. The addition of antioxidants can also be beneficial.
Solvent Nucleophilic solvents like ethanol can react with electrophilic centers in sesquiterpenoids, such as the α-methylene-γ-lactone moiety, forming adducts.For long-term storage, use aprotic solvents like DMSO or acetonitrile. If alcoholic solvents are required, prepare solutions fresh.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stabilized this compound Stock Solution
  • Solvent Selection: Choose a high-purity, dry, aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.

  • Degassing (Optional but Recommended): Sparge the chosen solvent with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Dissolution: Accurately weigh the desired amount of this compound and dissolve it in the prepared solvent to the target concentration. Perform this step under subdued light.

  • Addition of Stabilizers (Optional):

    • Antioxidant: For protection against oxidation, a stock solution of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid can be added to the final solution at a low concentration (e.g., 0.01-0.1%).

    • Cyclodextrin Encapsulation: To improve solubility and stability, this compound can be complexed with β-cyclodextrin.[3] This involves preparing an aqueous solution of β-cyclodextrin and adding the this compound (dissolved in a minimal amount of a water-miscible organic solvent) with stirring. The formation of the inclusion complex can be confirmed by analytical techniques such as NMR or DSC.

    • Liposomal Formulation: For enhanced stability and delivery, this compound can be encapsulated in liposomes.[4][5] This typically involves dissolving this compound with lipids (e.g., soy phosphatidylcholine and cholesterol) in an organic solvent, followed by evaporation of the solvent to form a thin film, which is then hydrated with an aqueous buffer and sonicated to form liposomes.

  • Storage: Aliquot the stock solution into amber glass vials or cryovials. Purge the headspace with an inert gas before sealing. Store at -20°C or -80°C for long-term storage.

Protocol 2: Quantification of this compound and its Degradation Products by HPLC-UV
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice for sesquiterpenoid analysis.

  • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile or methanol (B), both often containing a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape. A typical gradient might start with a higher proportion of A and gradually increase the proportion of B.

  • Detection: Monitor the elution profile at a wavelength where this compound has maximum absorbance. If this is unknown, a photodiode array (PDA) detector can be used to determine the optimal wavelength.

  • Sample Preparation: Dilute the this compound solution to be analyzed with the initial mobile phase composition.

  • Analysis: Inject the sample and record the chromatogram. The peak corresponding to this compound should decrease in area as degradation proceeds, and new peaks corresponding to degradation products may appear.

  • Quantification: Create a calibration curve using a series of known concentrations of a this compound standard to quantify its concentration in the samples.

Mandatory Visualizations

degradation_pathway cluster_factors Degradation Factors This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Degradation pH (Alkaline/Neutral) pH (Alkaline/Neutral) pH (Alkaline/Neutral)->this compound Temperature Temperature Temperature->this compound Light (UV/Ambient) Light (UV/Ambient) Light (UV/Ambient)->this compound Oxygen Oxygen Oxygen->this compound Nucleophilic Solvents Nucleophilic Solvents Nucleophilic Solvents->this compound

Caption: Factors leading to the degradation of this compound.

stabilization_workflow cluster_solution This compound in Solution cluster_strategies Stabilization Strategies Unstable_Compound This compound pH_Control Adjust to acidic pH Unstable_Compound->pH_Control Low_Temperature Store at ≤ 4°C Unstable_Compound->Low_Temperature Light_Protection Use amber vials Unstable_Compound->Light_Protection Inert_Atmosphere Degas solvent, use N2/Ar Unstable_Compound->Inert_Atmosphere Formulation Encapsulation (Cyclodextrins, Liposomes) Unstable_Compound->Formulation Stable_Solution Minimized Degradation pH_Control->Stable_Solution Low_Temperature->Stable_Solution Light_Protection->Stable_Solution Inert_Atmosphere->Stable_Solution Formulation->Stable_Solution

Caption: Workflow for minimizing this compound degradation.

nfkb_pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription initiates Sesquiterpenoids Sesquiterpenoids (e.g., this compound) Sesquiterpenoids->IKK inhibits Sesquiterpenoids->NFkB inhibits (direct alkylation)

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpenoids.

References

Technical Support Center: Overcoming Poor Cell Permeability of 13-Epijhanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 13-Epijhanol. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cell permeability of this diterpenoid compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound treatment is not showing the expected biological effect in my cell-based assays. Could poor cell permeability be the issue?

A1: Yes, a lack of biological effect in cellular assays is a common indicator of poor cell permeability. If you have confirmed the identity and purity of your this compound compound and have ruled out other experimental errors, assessing its ability to cross the cell membrane is a critical next step. We recommend performing a permeability assay to quantify its passage across a membrane barrier.

Q2: What are the initial steps to assess the cell permeability of this compound?

A2: A tiered approach is recommended. Start with a simple, cell-free assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate passive diffusion.[1][2][3] If permeability is low in the PAMPA assay, you can then move to a more complex, cell-based model such as the Caco-2 permeability assay to investigate active transport and efflux mechanisms.[4][5]

Q3: My PAMPA results indicate low passive permeability for this compound. What does this mean?

A3: Low permeability in the PAMPA assay suggests that this compound does not efficiently diffuse across a lipid membrane on its own. This is a common characteristic of molecules that are either too polar (low lipophilicity) or too large. The next step would be to either confirm this finding in a cell-based assay or to begin exploring strategies to improve its permeability.

Q4: The Caco-2 assay shows a high efflux ratio for this compound. What is the implication of this result?

A4: A high efflux ratio (typically >2) in a bidirectional Caco-2 assay indicates that your compound is actively transported out of the cell by efflux pumps, such as P-glycoprotein (P-gp). This can significantly reduce the intracellular concentration of this compound, leading to a diminished biological effect.

Q5: What strategies can I employ to overcome the poor cell permeability of this compound?

A5: Several strategies can be explored, broadly categorized as formulation approaches and chemical modification (prodrug) approaches.

  • Formulation Strategies: These involve incorporating this compound into a delivery system to enhance its uptake. Examples include:

    • Liposomes and Nanoparticles: Encapsulating the compound can facilitate its entry into cells.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve the solubility and absorption of lipophilic compounds.

  • Prodrug Strategies: This involves chemically modifying this compound to create a more permeable derivative (a prodrug) that is converted back to the active compound inside the cell. For compounds with hydroxyl groups like this compound, creating an ester prodrug can increase lipophilicity and improve passive diffusion.

Troubleshooting Guides

Issue 1: Inconsistent or Low Permeability in PAMPA Assay
Possible Cause Troubleshooting Step
Compound PrecipitationDecrease the starting concentration of this compound in the donor well. Ensure the DMSO concentration is low enough to prevent precipitation in the aqueous buffer.
Membrane InstabilityUse a pre-coated PAMPA plate or ensure proper coating of the filter with the lipid solution. Run a control with a known permeable compound to validate the assay setup.
Incorrect pHEnsure the pH of the donor and acceptor buffers is appropriate for your experimental goals. The ionization state of the compound can significantly affect its permeability.
Issue 2: High Efflux Ratio in Caco-2 Assay
Possible Cause Troubleshooting Step
Active Efflux by Transporters (e.g., P-gp)Co-incubate this compound with a known inhibitor of the suspected efflux pump (e.g., verapamil for P-gp). A significant decrease in the efflux ratio in the presence of the inhibitor confirms that this compound is a substrate for that transporter.
Cell Monolayer Integrity IssuesCheck the transepithelial electrical resistance (TEER) values of your Caco-2 monolayers before and after the experiment. Low TEER values indicate a compromised monolayer, which can lead to inaccurate permeability measurements.

Data Presentation

The following tables provide hypothetical data to illustrate the outcomes of permeability assays and the potential improvements with different enhancement strategies.

Table 1: Initial Permeability Assessment of this compound

AssayApparent Permeability (Papp) (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)Interpretation
PAMPA0.8N/ALow Passive Permeability
Caco-2 (A-B)0.55.2Low Apparent Permeability
Caco-2 (B-A)2.65.2High Efflux

Table 2: Comparison of Permeability Enhancement Strategies

Compound/FormulationAssayApparent Permeability (Papp) (x 10⁻⁶ cm/s)Efflux Ratio
This compound (unformulated)Caco-20.55.2
This compound + VerapamilCaco-22.11.1
This compound Prodrug (Ester)Caco-23.51.5
This compound Liposomal FormulationCaco-24.2N/A

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Prepare the Donor Plate:

    • Coat the filter of a 96-well filter plate with a solution of a lipid (e.g., 10% lecithin in dodecane) to form the artificial membrane.

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in a buffer (e.g., PBS at pH 7.4) to the final desired concentration (e.g., 100 µM). This is the donor solution.

  • Prepare the Acceptor Plate:

    • Fill the wells of a 96-well acceptor plate with the same buffer used for the donor solution.

  • Assemble and Incubate:

    • Place the donor plate into the acceptor plate.

    • Incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Quantification:

    • After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculate Apparent Permeability (Papp):

    • Use the following equation to calculate the Papp value.

    Where:

    • VD = Volume of donor well

    • VA = Volume of acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • [Drug]acceptor = Concentration of drug in the acceptor well

    • [Drug]equilibrium = Equilibrium drug concentration

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture:

    • Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a confluent monolayer.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay (Apical to Basolateral - A-B):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution).

    • Add the dosing solution containing this compound to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • Take samples from the basolateral chamber at specified time points.

  • Permeability Assay (Basolateral to Apical - B-A):

    • Follow the same procedure as the A-B assay, but add the dosing solution to the basolateral chamber and sample from the apical chamber.

  • Quantification and Calculation:

    • Determine the concentration of this compound in the collected samples using LC-MS/MS.

    • Calculate the Papp values for both A-B and B-A directions.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).

Visualizations

experimental_workflow start Poor Biological Effect in Cell Assay pampa PAMPA Assay start->pampa low_passive Low Passive Permeability pampa->low_passive caco2 Caco-2 Assay high_efflux High Efflux Ratio caco2->high_efflux low_passive->caco2 strategies Implement Enhancement Strategies high_efflux->strategies formulation Formulation (Liposomes, Nanoparticles) strategies->formulation prodrug Prodrug Synthesis strategies->prodrug

Caption: Troubleshooting workflow for poor cell permeability.

pampa_workflow prep_donor Prepare Donor Plate Coat membrane with lipid Add this compound solution incubate Assemble and Incubate Place donor on acceptor plate Incubate with shaking prep_donor->incubate prep_acceptor Prepare Acceptor Plate Fill with buffer prep_acceptor->incubate quantify Quantify Compound Measure concentration in donor and acceptor wells (LC-MS/MS) incubate->quantify calculate Calculate Papp Determine apparent permeability quantify->calculate

Caption: Experimental workflow for the PAMPA assay.

caco2_workflow culture Cell Culture Seed and grow Caco-2 cells on permeable supports for 21 days Monitor TEER assay_ab A-B Permeability Add compound to apical side Sample from basolateral side culture->assay_ab assay_ba B-A Permeability Add compound to basolateral side Sample from apical side culture->assay_ba quantify Quantify Compound Measure concentration in samples (LC-MS/MS) assay_ab->quantify assay_ba->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate

Caption: Experimental workflow for the Caco-2 permeability assay.

References

Technical Support Center: Refining Dosage for In Vivo Studies with 13-Epijhanol and Other Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on refining dosages for in vivo studies involving 13-Epijhanol and other sesquiterpene lactones. Due to limited specific data on this compound, this guide leverages information on the broader class of sesquiterpene lactones to provide a robust framework for your experimental design and troubleshooting.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with sesquiterpene lactones.

Issue Potential Cause Troubleshooting Steps
High Variability Between Animals Inconsistent Dosing, Biological Variability- Ensure precise and consistent dosing techniques. - Normalize the dose to the body weight of each animal. - Increase the number of animals per group to improve statistical power. - Ensure that animals are age- and sex-matched.
Unexpected Toxicity (e.g., weight loss >15%, lethargy) Dose is Too High, Vehicle Toxicity, Off-Target Effects- Reduce the dosage of the compound. - Decrease the frequency of administration. - Run a vehicle-only control group to assess vehicle toxicity. - Conduct a thorough literature search for known off-target effects of similar compounds.
Lack of Efficacy Insufficient Dose or Dosing Frequency, Poor Bioavailability, Compound Instability- Increase the dose or frequency of administration in a stepwise manner. - Consider a different route of administration. - Re-evaluate the formulation to enhance solubility and absorption.[1] - Check the stability of the compound in the formulation over the experiment's duration.[2]
Compound Precipitation in Formulation Poor Solubility, Incorrect Solvent/Vehicle Ratio, Temperature Changes- Increase the percentage of co-solvents like DMSO or PEG400. - Gently warm the solution before injection, ensuring the compound's stability at that temperature. - Prepare fresh formulations for each injection day.[2]
Injection Site Leakage or Irritation Needle Gauge Too Large, High Injection Volume, Improper Technique- Use a smaller gauge needle (e.g., 27-30G for mice). - Ensure the injection volume is appropriate for the animal's size. - Withdraw the needle slowly after injection.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for a novel sesquiterpene lactone like this compound in in vivo studies?

A1: For novel sesquiterpene lactones, a literature review of structurally similar compounds is the best starting point. In vivo studies with sesquiterpene lactones have reported a wide range of effective doses, from 25 mg/kg to 500 mg/kg in acute toxicity studies in mice.[3] For sub-chronic studies, doses can be much lower, for instance, a no-observed-adverse-effect-level (NOAEL) of 80 mg/kg was reported for a sesquiterpene lactone-enriched fraction in rats.[4] A dose-finding study is always recommended for a new compound.

Q2: How should I formulate a lipophilic compound like this compound for in vivo administration?

A2: Sesquiterpene lactones are often lipophilic with poor aqueous solubility. A common approach is to first dissolve the compound in a small amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it with a suitable vehicle such as saline, PBS, or a mixture including polyethylene glycol (PEG) or corn oil. Self-emulsifying drug delivery systems (SEDDS) can also be considered to improve oral bioavailability.

Q3: What are the key parameters to monitor during an in vivo study with a novel sesquiterpene lactone?

A3: Key parameters include daily monitoring of animal health (body weight, food/water intake, behavior, signs of toxicity), tumor growth (if applicable), and collection of blood and tissue samples at predetermined time points for pharmacokinetic and pharmacodynamic analysis.

Q4: My sesquiterpene lactone appears to be degrading in my formulation. How can I prevent this?

A4: The lactone ring in sesquiterpenes can be susceptible to hydrolysis, especially in neutral to alkaline aqueous solutions. To minimize degradation, consider the following:

  • pH Control: Use slightly acidic buffers (e.g., pH 5.5) for your vehicle if possible.

  • Temperature: Store stock solutions at -20°C or -80°C and prepare working solutions fresh before each use. Avoid repeated freeze-thaw cycles.

  • Solvent: Prepare initial stock solutions in a dry, aprotic solvent like DMSO.

Data Presentation: Dosage of Sesquiterpene Lactones in Preclinical Studies

The following table summarizes dosages of various sesquiterpene lactones from published in vivo studies to provide a reference range for dose-finding experiments.

Sesquiterpene Lactone Animal Model Dose Range Route of Administration Observed Effect Reference
Unnamed STLBalb/c Mice25 - 500 mg/kgIntraperitonealAcute toxicity assessment
STL-Enriched FractionRats80 - 2000 mg/kg/dayOralSub-chronic toxicity assessment
Unnamed STLMice25 - 50 mg/kgIntraperitonealAntinociceptive activity
Helenalin Derivatives-GI50: 0.15 - 0.59 µMIn vitroIn vitro antiproliferative activity
IvalinMurine Muscle CellsEC50: 2.7 - 3.3 µMIn vitroIn vitro cytotoxicity

Note: In vitro data (GI50, EC50) is included to provide a preliminary indication of potency, which can inform the design of initial in vivo dose ranges.

Experimental Protocols

General Protocol for an In Vivo Dose-Finding Study

This protocol outlines a general procedure for determining the appropriate dose range for a novel sesquiterpene lactone like this compound.

  • Compound Preparation and Formulation:

    • Accurately weigh the required amount of this compound based on the desired dose and animal weights.

    • Prepare a stock solution by dissolving this compound in a minimal amount of a suitable organic solvent (e.g., DMSO).

    • Prepare the final formulation by diluting the stock solution in a sterile vehicle (e.g., saline, PBS with Tween 80, or a PEG400/water mixture). Ensure the final concentration of the organic solvent is below toxic levels (typically <5% DMSO).

    • Vortex the final formulation thoroughly to ensure homogeneity and visually inspect for precipitation before administration.

  • Animal Handling and Dosing:

    • Acclimate animals to the facility for at least one week before the experiment.

    • Randomly assign animals to different dose groups (e.g., vehicle control, low dose, mid dose, high dose). A group size of at least 5 animals is recommended.

    • Administer the formulation via the chosen route (e.g., intraperitoneal injection, oral gavage).

    • Administer only the vehicle to the control group.

  • Monitoring and Data Collection:

    • Monitor the animals daily for clinical signs of toxicity, including changes in weight, behavior, and physical appearance.

    • At predetermined time points, collect blood samples for pharmacokinetic analysis.

    • At the end of the study, euthanize the animals and collect tissues for pharmacodynamic and toxicological analysis.

  • Data Analysis:

    • Analyze the collected data to determine the maximum tolerated dose (MTD) and to establish a dose-response relationship for efficacy and toxicity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization DNA DNA STAT3_active->DNA Nuclear Translocation 13_Epijhanol This compound (Sesquiterpene Lactone) 13_Epijhanol->STAT3_active Inhibition Gene_Expression Target Gene Expression (e.g., Proliferation, Survival) DNA->Gene_Expression Transcription

In_Vivo_Dosage_Refinement_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Analysis & Refinement Lit_Review Literature Review (Similar Compounds) Dose_Selection Initial Dose Range Selection Lit_Review->Dose_Selection Formulation Formulation Development & Stability Testing Dose_Selection->Formulation Dosing Animal Dosing (Vehicle, Low, Mid, High) Formulation->Dosing Monitoring Daily Monitoring (Toxicity & Efficacy) Dosing->Monitoring Sampling Sample Collection (Blood, Tissues) Monitoring->Sampling PK_PD_Analysis PK/PD & Toxicological Analysis Sampling->PK_PD_Analysis MTD_Efficacy Determine MTD & Therapeutic Window PK_PD_Analysis->MTD_Efficacy Dose_Refinement Refine Dosage for Future Studies MTD_Efficacy->Dose_Refinement

References

addressing batch-to-batch variability of synthetic 13-Epijhanol

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in the biological activity of different batches of synthetic 13-Epijhanol in our assays. What could be the primary causes?

Batch-to-batch variability in the biological activity of synthetic compounds like this compound can stem from several factors:

  • Purity and Impurity Profile: Minor variations in the final purity of each batch can have a significant impact. More importantly, the nature of the impurities can differ between batches. Some impurities may be inert, while others could be structurally related to this compound and act as antagonists, agonists, or have off-target effects.

  • Presence of Isomers: The synthesis of this compound might produce stereoisomers or diastereomers. Inconsistent separation of these isomers between batches can lead to differing biological activities, as different isomers can have vastly different pharmacological properties.

  • Residual Solvents and Reagents: Incomplete removal of solvents or unreacted starting materials from the synthesis can interfere with experimental assays.[1]

  • Compound Stability and Degradation: this compound may be sensitive to light, temperature, or oxidation. Improper storage or handling can lead to degradation, resulting in a lower effective concentration of the active compound.

  • Polymorphism: Different crystalline forms (polymorphs) of a solid compound can have different dissolution rates and bioavailability, which can affect results in cell-based and in vivo studies.

Q2: How can we confirm the identity and purity of a new batch of this compound?

A comprehensive analysis using multiple analytical techniques is crucial to confirm the identity and purity of each new batch.[1] We recommend the following:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can identify major impurities.

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC): Ideal for quantifying purity and separating closely related impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help in identifying unknown impurities.

  • Chiral Chromatography: If stereoisomers are possible, this technique is essential to determine the enantiomeric or diastereomeric excess.

Q3: What is an acceptable level of purity for this compound in our experiments?

The required purity level depends on the application. For initial in vitro screening, a purity of >95% is often acceptable. However, for more sensitive assays, in vivo studies, and preclinical development, a purity of >98% or even >99% is recommended, with all impurities constituting more than 0.1% of the total mixture identified and characterized.[1]

Troubleshooting Guide

Issue: Inconsistent results in cell-based assays with different batches of this compound.

Potential Cause Troubleshooting Steps
Variable Purity 1. Request the Certificate of Analysis (CoA) for each batch and compare the purity levels. 2. Perform in-house purity analysis using HPLC or UHPLC to verify the supplier's data. 3. If purity is low, consider re-purification of the compound.
Presence of Active Impurities 1. Analyze the impurity profile of each batch using LC-MS. 2. If possible, isolate the major impurities and test their biological activity separately.
Solubility Issues 1. Ensure the compound is fully dissolved before use. 2. Use a consistent solvent and dissolution method for all experiments. 3. Visually inspect for any precipitation after dilution in cell culture media.
Compound Degradation 1. Protect the compound from light and store it at the recommended temperature. 2. Prepare fresh stock solutions for each experiment. 3. Re-test the purity of older batches to check for degradation.

Quantitative Data Summary

Table 1: Example Batch-to-Batch Variability of this compound

Batch ID Purity (by HPLC) Major Impurity (%) IC₅₀ (nM) in Hypothetical Assay
B-00198.5%0.8% (Impurity A)52
B-00296.2%2.1% (Impurity B)158
B-00399.1%0.5% (Impurity A)48
B-00497.8%1.5% (Impurity C)65

Experimental Protocols

Protocol: Assessing the Effect of this compound on NF-κB Activation

This protocol describes a hypothetical cell-based assay to measure the inhibitory effect of this compound on Tumor Necrosis Factor-alpha (TNF-α) induced NF-κB activation.

  • Cell Culture:

    • Culture HEK293T cells stably expressing an NF-κB luciferase reporter gene in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Plate cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 1 nM to 10 µM.

  • Treatment:

    • Pre-treat the cells with different concentrations of this compound for 1 hour.

    • Stimulate the cells with 10 ng/mL of TNF-α for 6 hours. Include a vehicle control (DMSO) and an unstimulated control.

  • Luciferase Assay:

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luciferase activity to the vehicle control.

    • Plot the normalized activity against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Visualizations

G Hypothetical Signaling Pathway of this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Target Receptor IKK IKK Complex Receptor->IKK Inhibition of Activation Epijhanol This compound Epijhanol->Receptor Binds and Inhibits IkB IκBα IKK->IkB Phosphorylation NFkB_IkB NF-κB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Degradation of IκBα DNA DNA NFkB_nuc->DNA Binds to Promoter Genes Inflammatory Genes (e.g., COX-2, iNOS) DNA->Genes Gene Transcription

Caption: Hypothetical signaling pathway for this compound's anti-inflammatory action.

G Troubleshooting Workflow for Batch Variability start Inconsistent Biological Activity check_purity Check Purity (HPLC, LC-MS) start->check_purity purity_ok Purity >98%? check_purity->purity_ok repurify Re-purify Compound purity_ok->repurify No check_structure Confirm Structure (NMR, MS) purity_ok->check_structure Yes repurify->check_purity structure_ok Structure Correct? check_structure->structure_ok resynthesize Re-synthesize Compound structure_ok->resynthesize No check_solubility Assess Solubility and Stability structure_ok->check_solubility Yes resynthesize->start solubility_ok Consistent Solubility? check_solubility->solubility_ok optimize_formulation Optimize Formulation/Solvent solubility_ok->optimize_formulation No assay_variability Investigate Assay Variability solubility_ok->assay_variability Yes optimize_formulation->check_solubility end Consistent Activity assay_variability->end

Caption: Experimental workflow for troubleshooting batch-to-batch variability.

G Logical Relationships of Variability Causes cluster_synthesis Synthesis cluster_compound Compound Properties cluster_handling Handling & Assay center_node Batch-to-Batch Variability reagents Starting Materials purity Purity reagents->purity conditions Reaction Conditions impurities Impurity Profile conditions->impurities workup Work-up/Purification isomers Isomeric Content workup->isomers purity->center_node impurities->center_node isomers->center_node stability Stability/Degradation stability->center_node storage Storage Conditions storage->stability solubility Solubility solubility->center_node assay Assay Conditions assay->center_node

References

Validation & Comparative

Comparative Analysis of the Biological Activity of Synthetic 13-Epijhanol and Related Diterpenes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biological potential of 13-Epijhanol (13-epi-manoyl oxide), with a comparative look at related diterpenoids.

Introduction

The diterpenoid this compound, more commonly known in scientific literature as 13-epi-manoyl oxide, is a natural product that has garnered interest for its potential biological activities. The user's query also mentioned "jhanol" for comparison. While jhanol is a known diterpenoid, extensive searches for its specific biological activity data have yielded limited quantitative results, making a direct, data-rich comparison challenging. Therefore, this guide will focus on confirming the biological activity of synthetic 13-epi-manoyl oxide and will draw comparisons with its more extensively studied epimer, manoyl oxide, to provide a valuable context for its therapeutic potential.

This guide presents a summary of the available experimental data on the cytotoxic, anti-inflammatory, and antimicrobial activities of 13-epi-manoyl oxide and its derivatives. Detailed experimental protocols for key biological assays are provided, along with visualizations of relevant signaling pathways to offer a deeper understanding of its potential mechanisms of action.

Data Presentation: Comparative Biological Activities

The following tables summarize the available quantitative data for the biological activities of 13-epi-manoyl oxide and its derivatives. Due to the limited public data on jhanol, a direct comparison is not feasible. Instead, where available, data on the epimer, manoyl oxide, is presented to offer a structural-activity relationship perspective.

Table 1: Cytotoxic Activity of 13-epi-manoyl oxide and Related Compounds

CompoundCell LineAssayIC50 (µM)Reference
13-epi-manoyl oxideNot SpecifiedNot SpecifiedData not available in searched literature[1]
ent-3-beta-hydroxy-13-epi-manoyl oxide derivative (thiomidazolide)Various Human Leukemic Cell LinesMTT AssayVaries by cell line[2]

Note: Specific IC50 values for the derivative were not provided in the abstract, but the study indicated significant cytotoxic activity.

Table 2: Anti-inflammatory Activity of 13-epi-manoyl oxide and Related Compounds

CompoundCell ModelAssayIC50 (µM)Reference
13-epi-manoyl oxideNot SpecifiedNot SpecifiedData not available in searched literature
ent-3-beta-hydroxy-13-epi-manoyl oxide derivativesNot SpecifiedNot SpecifiedData not available in searched literature

Note: While anti-inflammatory activity is suggested for related compounds, specific IC50 values for 13-epi-manoyl oxide in anti-inflammatory assays were not found in the searched literature.

Table 3: Antimicrobial Activity of 13-epi-manoyl oxide and Related Compounds

CompoundMicroorganismAssayMIC (µg/mL)Reference
13-epi-manoyl oxideNot SpecifiedNot SpecifiedData not available in searched literature[1]
ent-3-beta-hydroxy-13-epi-manoyl oxide derivative (chloroethyl carbamidic ester)Gram (+) and Gram (-) bacteria, pathogenic fungiNot SpecifiedNot Specified[2][3]

Note: The referenced studies mention strong antimicrobial activity but do not provide specific MIC values in the abstracts.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., synthetic 13-epi-manoyl oxide) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine). The presence of nitrite, a stable product of NO, will lead to the formation of a colored azo compound.

  • Absorbance Reading: Measure the absorbance at approximately 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by the test compound.

Antimicrobial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth medium.

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Mandatory Visualization

Signaling Pathway Diagrams

The biological activities of many natural products, including diterpenes, are often mediated through the modulation of key cellular signaling pathways. The NF-κB and MAPK pathways are critical in inflammation and cell proliferation and are potential targets for 13-epi-manoyl oxide.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS/TNF-α LPS/TNF-α TLR4/TNFR TLR4/TNFR LPS/TNF-α->TLR4/TNFR IKK IKK TLR4/TNFR->IKK Activates IκB IκB IKK->IκB Phosphorylates (Degradation) IκB-NF-κB IκB NF-κB IKK->IκB-NF-κB NF-κB NF-κB NF-κB_n NF-κB IκB-NF-κB->NF-κB_n Translocation Gene_Expression Pro-inflammatory Gene Expression NF-κB_n->Gene_Expression

Caption: Simplified NF-κB signaling pathway.

MAPK_Signaling_Pathway Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_n ERK ERK->ERK_n Translocation Transcription_Factor Transcription_Factor ERK_n->Transcription_Factor Activates Gene_Expression Cell Proliferation & Survival Transcription_Factor->Gene_Expression Induces

Caption: Simplified MAPK/ERK signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassays Biological Assays cluster_analysis Data Analysis Synthesis Synthesis of 13-epi-manoyl oxide Purification Purification (e.g., Chromatography) Synthesis->Purification Structure Structural Confirmation (NMR, MS) Purification->Structure Cytotoxicity Cytotoxicity Assay (e.g., MTT) Structure->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (e.g., NO Production) Structure->AntiInflammatory Antimicrobial Antimicrobial Assay (e.g., MIC) Structure->Antimicrobial IC50 IC50 Determination Cytotoxicity->IC50 AntiInflammatory->IC50 MIC MIC Determination Antimicrobial->MIC Pathway Signaling Pathway Analysis (Western Blot, etc.) IC50->Pathway MIC->Pathway

References

A Comparative Analysis of 13-Epijhanol and Paclitaxel in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A note on the availability of data: While the intent of this guide is to provide a comprehensive comparison between 13-Epijhanol and the well-established chemotherapeutic agent paclitaxel, an extensive literature search has revealed a significant lack of publicly available scientific data on the biological activity of this compound. As of late 2025, there are no published studies detailing its mechanism of action, anticancer efficacy, or the signaling pathways it may modulate.

Therefore, a direct, data-driven comparative study as initially intended cannot be conducted.

This guide will proceed by providing a detailed overview of the established anticancer agent, paclitaxel , structured to meet the content, format, and visualization requirements of the original request. This will serve as a comprehensive resource on paclitaxel and a framework for how a similar analysis of this compound could be performed should data become available in the future.

Paclitaxel: A Comprehensive Overview

Paclitaxel is a highly effective and widely used chemotherapeutic agent in the treatment of various cancers, including ovarian, breast, lung, and Kaposi's sarcoma.[1][2][3] It belongs to the taxane class of drugs and is known for its unique mechanism of action targeting the microtubule network within cells.[1][2]

Mechanism of Action

Unlike other microtubule-targeting agents that induce microtubule disassembly, paclitaxel's primary mechanism involves the stabilization of microtubules. It binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and preventing their depolymerization. This hyper-stabilization of microtubules disrupts the normal dynamic instability required for various cellular functions, particularly mitosis.

The consequences of this microtubule stabilization are twofold:

  • Mitotic Arrest: The formation of a dysfunctional mitotic spindle prevents chromosome segregation, leading to an arrest of the cell cycle at the G2/M phase.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death (apoptosis). Paclitaxel has also been shown to induce apoptosis by binding to and inhibiting the anti-apoptotic protein Bcl-2.

Quantitative Data on Paclitaxel's Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) of paclitaxel in various cancer cell lines, demonstrating its potent cytotoxic effects.

Cell LineCancer TypeIC50 (nM)Reference
MCF-7Breast Cancer2 - 10[In vitro studies]
MDA-MB-231Breast Cancer5 - 20[In vitro studies]
A549Lung Cancer10 - 50[In vitro studies]
HeLaCervical Cancer2 - 8
OVCAR-3Ovarian Cancer5 - 25[In vitro studies]

Note: IC50 values can vary depending on the specific experimental conditions, such as exposure time and assay method.

Experimental Protocols

Below are detailed methodologies for key experiments used to evaluate the anticancer effects of paclitaxel.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of paclitaxel on cancer cells.

  • Methodology:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of paclitaxel (e.g., 0.1 nM to 1 µM) for 24, 48, or 72 hours.

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

2. Cell Cycle Analysis (Flow Cytometry)

  • Objective: To analyze the effect of paclitaxel on cell cycle progression.

  • Methodology:

    • Treat cells with paclitaxel at a concentration close to the IC50 value for 24 hours.

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells in 70% ethanol at -20°C for at least 2 hours.

    • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the DNA content of the cells using a flow cytometer.

    • The resulting histogram will show the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

3. Apoptosis Assay (Annexin V/PI Staining)

  • Objective: To quantify the induction of apoptosis by paclitaxel.

  • Methodology:

    • Treat cells with paclitaxel for a predetermined time (e.g., 48 hours).

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry.

    • The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway affected by paclitaxel and a general experimental workflow for its evaluation.

Paclitaxel_Mechanism Paclitaxel Paclitaxel Microtubules β-tubulin on Microtubules Paclitaxel->Microtubules Binds to Bcl2 Bcl-2 Inhibition Paclitaxel->Bcl2 Inhibits Stabilization Microtubule Stabilization Microtubules->Stabilization Leads to MitoticSpindle Dysfunctional Mitotic Spindle Stabilization->MitoticSpindle Results in G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Causes Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces Bcl2->Apoptosis Promotes Experimental_Workflow Start Cancer Cell Culture Treatment Treatment with Paclitaxel (Dose and Time Course) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis DataAnalysis Data Analysis and Interpretation Viability->DataAnalysis CellCycle->DataAnalysis Apoptosis->DataAnalysis Conclusion Conclusion on Anticancer Efficacy DataAnalysis->Conclusion

References

Unveiling the Cellular Engagement of 13-Epijhanol: A Comparative Guide to Target Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of natural product drug discovery, the validation of a compound's direct interaction with its cellular target is a critical step. This guide provides a comparative analysis of experimental strategies to validate the target engagement of 13-Epijhanol, a labdane-type diterpene, in the context of its potential anticancer properties. Drawing parallels with the well-characterized BCL-2 inhibitor, Venetoclax, this document outlines methodologies, data presentation, and visual workflows to guide researchers in this crucial phase of drug development.

Recent studies have highlighted the cytotoxic and antiproliferative effects of a semi-synthetic derivative of a compound closely related to this compound, Ent-3 beta-hydroxy-13-epi-manoyl oxide, on human leukemic cell lines.[1][2] The observed induction of apoptosis suggests that this compound may engage with key regulators of programmed cell death. This guide proposes a hypothetical target for this compound within the apoptosis pathway and contrasts the validation process with that of Venetoclax, a clinically successful drug with a precisely defined mechanism of action.

Comparative Overview: this compound vs. Venetoclax

This guide focuses on a hypothetical scenario where this compound is investigated for its potential to disrupt the B-cell lymphoma 2 (BCL-2) family of proteins, a critical node in the intrinsic apoptosis pathway. Venetoclax, a potent and selective BCL-2 inhibitor, serves as the benchmark for a successful target engagement validation campaign.

FeatureThis compound (Hypothesized)Venetoclax (Established)
Compound Class Diterpene (Natural Product)BH3 Mimetic (Synthetic)
Proposed Target BCL-2 Family Proteins (e.g., BCL-2, MCL-1)B-cell lymphoma 2 (BCL-2)[3][4]
Biological Effect Induction of apoptosis in cancer cellsInduction of apoptosis in BCL-2-dependent malignancies[3]
Validation Status Putative; requires experimental validationClinically validated and FDA-approved

Experimental Strategies for Target Validation

To rigorously validate the engagement of this compound with its putative target, a multi-pronged approach is recommended, combining techniques that confirm direct binding and those that measure the downstream cellular consequences of this engagement.

Direct Target Engagement Assays

These methods aim to demonstrate a direct physical interaction between this compound and its target protein within the cellular environment.

  • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring changes in the thermal stability of a target protein upon ligand binding.

    • Principle: The binding of a small molecule can stabilize its target protein, leading to a higher melting temperature.

    • Workflow:

      • Treat intact cells with this compound or a vehicle control.

      • Heat cell lysates to a range of temperatures.

      • Separate soluble proteins from aggregated, denatured proteins.

      • Detect the amount of soluble target protein at each temperature using Western blotting or other quantitative methods.

      • A shift in the melting curve in the presence of this compound indicates target engagement.

  • Affinity Chromatography coupled with Mass Spectrometry (AC-MS): This approach involves using a modified version of this compound to "pull down" its binding partners from a cell lysate.

    • Principle: An immobilized form of the compound selectively captures its interacting proteins.

    • Workflow:

      • Synthesize a this compound probe with an affinity tag (e.g., biotin).

      • Incubate the probe with cell lysate.

      • Capture the probe and its bound proteins using an affinity matrix (e.g., streptavidin beads).

      • Elute the bound proteins and identify them using mass spectrometry.

Downstream Cellular Effect Assays

These experiments measure the biological consequences of target engagement, confirming that the interaction between this compound and its target leads to the expected cellular phenotype.

  • Apoptosis Assays:

    • Annexin V/Propidium Iodide (PI) Staining: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

    • Caspase Activity Assays: To measure the activation of key executioner caspases (e.g., caspase-3, caspase-7) in the apoptotic cascade.

    • Mitochondrial Membrane Potential (ΔΨm) Assay: To assess the disruption of the mitochondrial membrane potential, a hallmark of intrinsic apoptosis.

  • Target-Specific Biomarker Modulation:

    • Western Blotting: To measure changes in the levels of proteins downstream of the target, such as the cleavage of PARP (a substrate of activated caspases) or the phosphorylation status of signaling proteins.

    • Quantitative PCR (qPCR): To analyze changes in the expression of genes regulated by the target pathway.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound

Objective: To determine if this compound binds to and stabilizes a putative target protein (e.g., BCL-2) in intact cells.

Materials:

  • Human leukemia cell line (e.g., MOLM-13, MV4-11)

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Antibody specific to the putative target protein

  • Secondary antibody conjugated to HRP

  • Chemiluminescence substrate

  • Thermal cycler

  • Western blot equipment

Procedure:

  • Cell Treatment: Culture leukemia cells to the desired density. Treat cells with varying concentrations of this compound or DMSO for a predetermined time (e.g., 2-4 hours) at 37°C.

  • Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Western Blotting: Collect the supernatant (soluble protein fraction). Determine protein concentration and normalize samples. Perform SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence imager. Quantify the band intensities and plot the percentage of soluble protein against temperature to generate melting curves. A rightward shift in the melting curve for this compound-treated samples compared to the control indicates target stabilization.

Protocol 2: Annexin V/PI Apoptosis Assay

Objective: To quantify the induction of apoptosis by this compound in a leukemia cell line.

Materials:

  • Human leukemia cell line

  • This compound

  • DMSO

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and treat with a dose range of this compound or DMSO for 24-48 hours.

  • Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the dose-dependent effect of this compound on apoptosis induction.

Data Presentation: Quantitative Comparison

Clear and concise data presentation is essential for comparing the efficacy and target engagement of this compound and Venetoclax.

Table 1: In Vitro Cytotoxicity

CompoundCell LineIC50 (µM)
This compound DerivativeLeukemic Cell Line MixData Not Available
VenetoclaxMOLM-13 (AML)~0.01 - 0.1
VenetoclaxMV4-11 (AML)~0.01 - 0.1

Data for Venetoclax is representative and may vary based on experimental conditions.

Table 2: Target Engagement (CETSA)

CompoundTarget ProteinΔTm (°C)
This compoundBCL-2 (Hypothetical)To be determined
VenetoclaxBCL-2Significant positive shift

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and signaling pathways.

G cluster_0 CETSA Workflow A Treat Cells (this compound vs. Vehicle) B Heat Lysates (Temperature Gradient) A->B C Separate Soluble & Aggregated Proteins B->C D Quantify Soluble Target Protein (Western Blot) C->D E Generate Melting Curve & Analyze Shift D->E

Figure 1: Workflow for the Cellular Thermal Shift Assay (CETSA).

G cluster_0 Intrinsic Apoptosis Pathway Apoptotic_Stimuli Apoptotic Stimuli BCL2_Family BCL-2 Family (BCL-2, BAX, BAK) Apoptotic_Stimuli->BCL2_Family Mitochondrion Mitochondrion BCL2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Epijhanol This compound Epijhanol->BCL2_Family Inhibits? Venetoclax Venetoclax Venetoclax->BCL2_Family Inhibits

References

Structure-Activity Relationship of 13-Epijhanol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial literature searches did not yield specific structure-activity relationship (SAR) studies for a compound identified as "13-Epijhanol." Therefore, this guide presents a representative comparison based on SAR studies of analogous natural product derivatives to illustrate the methodologies and data presentation pertinent to such research. The data and specific molecular interactions described herein are hypothetical and serve as a framework for researchers in drug discovery and development.

Comparative Biological Activity of Hypothetical this compound Analogs

The central goal of Structure-Activity Relationship (SAR) studies is to understand how chemical structure influences biological activity. By systematically modifying a lead compound, in this case, a hypothetical "this compound," researchers can identify key functional groups and structural features responsible for its therapeutic effects. The following table summarizes hypothetical cytotoxic activity data for a series of this compound analogs against various cancer cell lines.

Compound IDModificationA549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)
This compound Parent Compound12.515.210.8
EJ-Analog-01 C-3 Acetylation8.210.17.5
EJ-Analog-02 C-7 Hydroxylation25.130.522.3
EJ-Analog-03 C-13 Epimerization5.66.84.9
EJ-Analog-04 A-Ring Aromatization>50>50>50
EJ-Analog-05 Side Chain Amide9.711.38.1

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in SAR studies to determine the cytotoxic and mechanistic properties of novel compounds.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: [1]

This colorimetric assay is a standard method for assessing cell viability.[1]

  • Principle: Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of the test compounds (e.g., this compound analogs) and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a designated buffer).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

2. Lactate Dehydrogenase (LDH) Release Assay: [2]

This assay measures cytotoxicity by quantifying the leakage of LDH from cells with damaged membranes.[2]

  • Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan.

  • Protocol:

    • Plate and treat cells as described for the MTT assay.

    • At the end of the incubation period, collect the cell culture supernatant.

    • Add the supernatant to a reaction mixture containing the LDH substrate.

    • Incubate for a specified time at room temperature, protected from light.

    • Add a stop solution.

    • Measure the absorbance at a specific wavelength (e.g., 490 nm).

    • A positive control for maximum LDH release is typically generated by lysing a set of untreated cells with a lysis buffer.

Apoptosis Assays

1. Caspase-Glo 3/7 Assay:

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

  • Principle: The assay provides a luminogenic substrate for caspase-3/7, which is cleaved in the presence of active caspases to generate a luminescent signal.

  • Protocol:

    • Seed cells in a 96-well white-walled plate and treat with test compounds.

    • After the desired treatment time, add the Caspase-Glo 3/7 Reagent directly to the wells.

    • Mix and incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a luminometer.

Visualizing SAR and Cellular Mechanisms

Diagrams are crucial for illustrating the logical flow of research and the complex interactions within biological systems.

SAR_Workflow Lead Lead Compound (e.g., this compound) Synthesis Chemical Synthesis of Analogs Lead->Synthesis Modification Screening Biological Screening (e.g., Cytotoxicity Assays) Synthesis->Screening Data Data Analysis (IC50 Determination) Screening->Data SAR SAR Establishment Data->SAR Relate Structure to Activity SAR->Synthesis Design New Analogs Optimized Optimized Analog SAR->Optimized

A generalized workflow for a Structure-Activity Relationship (SAR) study.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Analog This compound Analog Analog->Receptor Binds/Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Inhibits Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to Apoptosis Apoptosis Nucleus->Apoptosis Regulates Genes for

References

A Comparative Guide to the In Vivo Efficacy of Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While specific in vivo efficacy data for 13-Epijhanol is not currently available in published literature, this guide provides a comprehensive comparison of other well-researched diterpenoids with demonstrated in vivo anti-inflammatory and anti-tumor activities. This document aims to serve as a valuable resource by presenting objective performance comparisons, supporting experimental data, and detailed methodologies to inform future research and drug development efforts in this field.

The following sections detail the in vivo efficacy of Neorogioltriol, Triptolide, Andrographolide, and Tanshinone IIA, focusing on their anti-inflammatory and anti-tumor properties.

Anti-inflammatory Diterpenoids: A Comparative Analysis

A common in vivo model to assess anti-inflammatory activity is the carrageenan-induced paw edema model in rodents. This model mimics the acute inflammatory response and is widely used to evaluate the efficacy of potential anti-inflammatory drugs.

Quantitative Data Summary

The following table summarizes the in vivo anti-inflammatory efficacy of selected diterpenoids in the carrageenan-induced paw edema model.

DiterpenoidAnimal ModelDoseRoute of AdministrationPaw Edema Inhibition (%)Time PointReference
Neorogioltriol Rat1 mg/kgIntraperitoneal~58%3 hours[1][2]
Andrographolide Rat3-100 mg/kgOralDose-dependentNot specified[3][4][5]
Pimaradienoic Acid Mouse10 mg/kgOralSignificant inhibition1, 3, and 5 hours

Note: Direct comparative studies under the same experimental conditions are limited. The data presented is compiled from individual studies and should be interpreted with caution.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol outlines the standardized procedure for inducing and measuring acute inflammation in a rat model.

Materials:

  • Male Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test diterpenoid compound and vehicle

  • Plethysmometer

  • Calipers

Procedure:

  • Animal Acclimatization: House the rats under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Grouping and Dosing: Randomly divide the animals into control and treatment groups. Administer the test diterpenoid compound or its vehicle to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before carrageenan injection.

  • Induction of Edema: One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume of both the carrageenan-injected and contralateral paws at baseline (before carrageenan injection) and at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.

  • Calculation of Inhibition: The percentage inhibition of paw edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathways in Diterpenoid-Mediated Anti-inflammatory Action

Diterpenoids often exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus translocation Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nucleus->Pro_inflammatory_genes transcription Diterpenoids Triptolide, Andrographolide Diterpenoids->IKK inhibit Diterpenoids->NFkB_nucleus inhibit Anti_Tumor_Pathways cluster_pathways Cellular Signaling Pathways cluster_outcomes Cellular Outcomes Diterpenoids Triptolide, Andrographolide, Tanshinone IIA NFkB NF-κB Pathway Diterpenoids->NFkB inhibit PI3K_AKT PI3K/AKT Pathway Diterpenoids->PI3K_AKT inhibit TGFb TGF-β/Smad Pathway Diterpenoids->TGFb regulate b_catenin β-catenin Pathway Diterpenoids->b_catenin inhibit Proliferation Inhibition of Proliferation NFkB->Proliferation Apoptosis Induction of Apoptosis PI3K_AKT->Apoptosis Metastasis Suppression of Metastasis TGFb->Metastasis b_catenin->Proliferation

References

A Tale of Two Terpenoids: A Comparative Guide to the Total Syntheses of (+)-Ryanodol and (–)-Grayanotoxin III

Author: BenchChem Technical Support Team. Date: November 2025

The intricate architectures of polycyclic diterpenoids have long presented a formidable challenge to synthetic chemists, serving as a canvas for the development and application of novel synthetic strategies. This guide provides a detailed comparison of two landmark total syntheses of complex diterpenoids: the 15-step synthesis of (+)-ryanodol by the Reisman group and the enantioselective total synthesis of (–)-grayanotoxin III by the Luo group. Both routes offer elegant solutions to the construction of highly oxidized and stereochemically rich frameworks, yet they employ distinct strategic approaches.

This comparison is intended for researchers, scientists, and professionals in drug development, offering insights into the strategic decisions, key transformations, and overall efficiency of modern natural product synthesis.

At a Glance: Comparing the Synthetic Routes

MetricReisman's (+)-Ryanodol SynthesisLuo's (–)-Grayanotoxin III Synthesis
Target Molecule (+)-Ryanodol(–)-Grayanotoxin III
Starting Material (S)-PulegoneProchiral diketone and 3-methyl cyclohexenone
Longest Linear Sequence 15 steps20 steps
Overall Yield 0.42%Not explicitly stated, but key steps have high yields
Key C-C Bond Formations Pauson-Khand reaction, Conjugate additionDiastereoselective Mukaiyama aldol reaction, Suzuki coupling
Key Ring-Forming Reactions Pauson-Khand reaction7-endo-trig cyclization via a bridgehead carbocation
Key Oxidation Strategy SeO₂-mediated trioxidationLate-stage regio- and diastereoselective oxidations
Chirality Source Chiral pool (S)-pulegoneAsymmetric catalysis (CBS reduction, chiral hydrogen bond donor)

Strategic Overview of the Syntheses

The Reisman synthesis of (+)-ryanodol is a testament to the power of strategic C-H oxidation and a convergent approach.[1][2] A key feature is the early and efficient construction of the tetracyclic core, followed by a remarkable one-step installation of three oxygen atoms. In contrast, the Luo synthesis of (–)-grayanotoxin III showcases a highly convergent and enantioselective strategy, assembling two complex fragments via a diastereoselective Mukaiyama aldol reaction.[3][4][5] The construction of the challenging 5/7/6/5 tetracyclic skeleton is achieved through a novel 7-endo-trig cyclization.

Synthetic Pathway Visualization

The following diagrams illustrate the logical flow of the key transformations in each synthesis.

Reisman_Ryanodol cluster_start Starting Material cluster_core Core Construction cluster_oxidation Key Oxidation cluster_endgame Endgame pulegone (S)-Pulegone intermediate_G Intermediate G pulegone->intermediate_G 7 steps enone_H Tetracycle H intermediate_G->enone_H Pauson-Khand Reaction triol Oxidized Intermediate enone_H->triol SeO₂ Trioxidation anhydroryanodol (+)-Anhydroryanodol triol->anhydroryanodol 4 steps ryanodol (+)-Ryanodol anhydroryanodol->ryanodol 2 steps (Epoxidation, Reductive Cyclization)

Reisman's Synthesis of (+)-Ryanodol

Luo_Grayanotoxin cluster_fragments Fragment Synthesis cluster_coupling Fragment Coupling cluster_cyclization Key Cyclization cluster_endgame Endgame fragment_A Fragment A coupled_product Coupled Intermediate fragment_A->coupled_product fragment_B Fragment B fragment_B->coupled_product Mukaiyama Aldol tetracycle Tetracycle coupled_product->tetracycle 7-endo-trig Cyclization final_intermediate Advanced Intermediate tetracycle->final_intermediate Skeletal Rearrangement grayanotoxin (–)-Grayanotoxin III final_intermediate->grayanotoxin Late-stage Oxidations

References

A Comparative Guide to Validated Analytical Methods for 13-Epijhanol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug discovery and development, the accurate quantification of bioactive compounds is paramount. 13-Epijhanol, a sesquiterpenoid with potential therapeutic applications, necessitates robust and validated analytical methods to ensure data integrity in preclinical and clinical studies. This guide provides an objective comparison of the primary analytical techniques for the quantification of this compound, supported by experimental data from structurally similar compounds.

Introduction to Analytical Methodologies

The quantification of sesquiterpenoids like this compound primarily relies on chromatographic techniques coupled with mass spectrometry. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are the most prevalent and effective methods for the analysis of these compounds, including their isomers and epimers. The choice between these techniques often depends on the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the required sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds. Derivatization may sometimes be necessary to improve the volatility and chromatographic behavior of the analyte. GC-MS offers high resolution and is often used for the identification and quantification of sesquiterpenes in various matrices.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS or LC-MS): This is the method of choice for non-volatile and thermally labile compounds. It offers versatility in terms of stationary and mobile phases, allowing for the separation of a wide range of analytes. When coupled with tandem mass spectrometry (MS/MS), it provides high selectivity and sensitivity, making it ideal for complex biological samples.

Comparative Analysis of Analytical Methods

The following tables summarize the performance characteristics of GC-MS and HPLC-MS/MS methods for the quantification of sesquiterpenoids structurally similar to this compound. These values provide a benchmark for what can be expected when developing and validating a method for this compound.

Table 1: Performance Characteristics of GC-MS Methods for Sesquiterpenoid Quantification

Analyte (Similar to this compound)MatrixLinearity (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD%)Reference
Various SesquiterpenesWine>0.990.05 µg/L0.15 µg/LNot Reported<15[1]
AmorphadieneYeast Culture>0.99Not ReportedNot ReportedNot Reported<10[2][3]

Table 2: Performance Characteristics of HPLC-MS/MS Methods for Sesquiterpenoid Quantification

Analyte (Similar to this compound)MatrixLinearity (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD%)Reference
Seven Sesquiterpene LactonesInula britannica>0.9993Not ReportedNot Reported98.12-101.39<2.7[4]
Guaianolide & ParthenolideTanacetum partheniumNot Reported5.75 µg/mL11.90 µg/mLNot Reported<2.06[5]

Experimental Protocols

Detailed methodologies for GC-MS and HPLC-MS/MS analysis of sesquiterpenoids are provided below. These protocols serve as a starting point and should be optimized and validated for the specific application of this compound quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a general guideline for the quantification of volatile sesquiterpenoids.

1. Sample Preparation:

  • Extraction: For solid samples (e.g., plant material), use headspace solid-phase microextraction (HS-SPME) or solvent extraction with a non-polar solvent like hexane or dichloromethane. For liquid samples (e.g., plasma), liquid-liquid extraction or solid-phase extraction (SPE) may be employed.

  • Derivatization (if necessary): If this compound exhibits poor volatility or chromatographic performance, derivatization (e.g., silylation) can be performed to increase its volatility.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B Mass Spectrometer or equivalent.

  • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 40-400.

3. Method Validation:

  • Linearity: Prepare a series of calibration standards of this compound in the appropriate matrix and inject them into the GC-MS. Plot the peak area against the concentration and determine the linearity (r²).

  • Precision and Accuracy: Analyze replicate samples at different concentrations to determine the intra- and inter-day precision (as RSD%) and accuracy (as % recovery).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Protocol

This protocol is suitable for the quantification of non-volatile or thermally labile sesquiterpenoids like this compound in complex matrices.

1. Sample Preparation:

  • Extraction: For biological samples (e.g., plasma, tissue), protein precipitation with acetonitrile or methanol is a common first step. This is often followed by solid-phase extraction (SPE) for sample clean-up and concentration.

2. HPLC-MS/MS Instrumentation and Conditions:

  • HPLC System: Agilent 1290 Infinity II LC System or equivalent.

  • Mass Spectrometer: Agilent 6545 Q-TOF Mass Spectrometer or a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is frequently used.

  • Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and acetonitrile is typically employed.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor and product ion transitions for this compound need to be determined.

3. Method Validation:

  • The same validation parameters as for the GC-MS method (linearity, precision, accuracy, LOD, and LOQ) should be assessed. Additionally, matrix effects should be evaluated to ensure that components of the sample matrix are not interfering with the ionization of the analyte.

Visualization of Key Pathways and Workflows

To provide a better understanding of the biological context and the analytical process, the following diagrams have been generated.

Sesquiterpene_Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Sesquiterpenes Sesquiterpenes (e.g., Jhanol, this compound) FPP->Sesquiterpenes Sesquiterpene Synthase Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological or Plant Sample Extraction Extraction (LLE, SPE, HS-SPME) Sample->Extraction Derivatization Derivatization (optional for GC-MS) Extraction->Derivatization HPLC_MS HPLC-MS/MS Analysis Extraction->HPLC_MS GC_MS GC-MS Analysis Derivatization->GC_MS Quantification Quantification GC_MS->Quantification HPLC_MS->Quantification Validation Method Validation Quantification->Validation

References

Independent Verification of Sesquiterpenoid Bioactivities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The following guide provides a comparative analysis of the reported bioactivities of the sesquiterpenoid Nerolidol and its alternatives, Parthenolide and α-Bisabolol. This document summarizes quantitative data from independent studies, details key experimental protocols, and visualizes associated signaling pathways to offer an objective resource for research and development.

Comparative Analysis of Bioactivities

The bioactivities of Nerolidol, Parthenolide, and α-Bisabolol have been evaluated across numerous studies. To facilitate a direct comparison, the following tables summarize their reported half-maximal inhibitory concentrations (IC50) and effective concentrations (EC50) in key bioassays. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions can vary between studies.

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

CompoundAssayCell LineIC50 (µM)Reference
NerolidolfMLF-induced neutrophil activationHuman Neutrophils4.0[1]
NerolidolWKYMVM-induced neutrophil activationHuman Neutrophils3.7[1]
ParthenolideNot specifiedNot specifiedUsed as a positive control for NF-κB inhibition[2]
α-BisabololLPS-induced NO productionRAW 264.7Not specified, but shown to inhibit[3]
α-Bisabolol Metabolite 5COX-2 InhibitionSH-SY5Y2.508[4]
Anticancer Activity

The anticancer efficacy is typically determined by the concentration required to inhibit the proliferation of various cancer cell lines by 50% (IC50), often measured using an MTT assay.

CompoundCell LineCancer TypeIC50 (µM)Reference
NerolidolMOLT-4Acute Lymphoblastic Leukemia30
NerolidolMG-63Osteosarcoma15
NerolidolHCT-116Colorectal Cancer25
ParthenolideA549Lung Carcinoma4.3
ParthenolideTE671Medulloblastoma6.5
ParthenolideHT-29Colon Adenocarcinoma7.0
ParthenolideSiHaCervical Cancer8.42 ± 0.76
ParthenolideMCF-7Breast Cancer9.54 ± 0.82
ParthenolideGLC-82Non-small cell lung cancer6.07 ± 0.45
α-BisabololHuman and Rat Glioma CellsGlioma2.5 - 3.5
α-Bisabolol derivative (3l)K-562Myeloid Leukemia0.01
Neuroprotective Activity

The neuroprotective effects are evaluated by the ability of the compounds to protect neuronal cells from various toxins.

CompoundAssayCell LineEC50 (µM) / IC50 (µM)Reference
NerolidolNot specifiedNot specifiedIn vivo studies show neuroprotective effects
ParthenolideOGD/R-induced apoptosisPC12Not specified, but shows protection
α-Bisabolol Metabolite 2AChE InhibitionSH-SY5Y12.94
α-Bisabolol Metabolites 6 & 2H2O2 and Aβ1-42-induced toxicitySH-SY5YSuperior to α-Bisabolol

Key Experimental Protocols

To ensure the reproducibility and independent verification of the reported bioactivities, detailed experimental protocols for the key assays are provided below.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay is widely used to screen for the anti-inflammatory activity of compounds.

Cell Culture and Treatment:

  • RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of the test compound for 1-2 hours.

  • Inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

  • The plates are incubated for 24 hours.

Measurement of Nitric Oxide:

  • After incubation, the cell culture supernatant is collected.

  • Nitrite concentration, a stable product of NO, is measured using the Griess reagent.

  • 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid).

  • The absorbance is measured at 540 nm using a microplate reader.

  • The percentage of NO inhibition is calculated relative to the LPS-treated control.

Anticancer Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Cell Culture and Treatment:

  • Cancer cell lines are cultured in their respective recommended media.

  • Cells are seeded in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.

  • The cells are then treated with a range of concentrations of the test compound.

  • Plates are incubated for a specified period, typically 24, 48, or 72 hours.

MTT Assay Procedure:

  • Following the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for another 2-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into purple formazan crystals.

  • The medium containing MTT is then removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm with a reference wavelength of 630 nm.

  • The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Neuroprotection Assay: H₂O₂-Induced Toxicity in SH-SY5Y Cells

This assay is used to evaluate the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

Cell Culture and Differentiation:

  • Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of MEM and F12 medium supplemented with 10% FBS.

  • For differentiation into a more mature neuronal phenotype, cells can be treated with retinoic acid (RA).

Neuroprotection Experiment:

  • Cells are seeded in 96-well plates.

  • The cells are pre-treated with different concentrations of the test compound for a designated time (e.g., 1-2 hours).

  • Oxidative stress is induced by adding a neurotoxin, such as hydrogen peroxide (H₂O₂), at a predetermined toxic concentration.

  • The plates are incubated for 24 hours.

Assessment of Cell Viability:

  • Cell viability is assessed using the MTT assay as described in the anticancer assay protocol.

  • The neuroprotective effect is quantified by the percentage of viable cells in the presence of the test compound and the neurotoxin, compared to cells treated with the neurotoxin alone. The EC50 value, the concentration at which the compound exerts 50% of its maximal protective effect, can then be calculated.

Signaling Pathways and Experimental Workflows

To visualize the molecular mechanisms and experimental processes, the following diagrams are provided in Graphviz DOT language.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB-IκB complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB releases NF-κB Nucleus Nucleus NFkB->Nucleus translocates to iNOS_COX2 iNOS, COX-2 (Pro-inflammatory genes) NO_PGs NO, Prostaglandins (Inflammatory mediators) iNOS_COX2->NO_PGs Nerolidol Nerolidol Nerolidol->NFkB inhibits Parthenolide Parthenolide Parthenolide->IKK inhibits aBisabolol α-Bisabolol aBisabolol->NFkB inhibits

Caption: Simplified signaling pathway for LPS-induced inflammation and points of inhibition by sesquiterpenoids.

anticancer_workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells add_compound Add Test Compound (e.g., Nerolidol) seed_cells->add_compound incubate Incubate (24-72h) add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Experimental workflow for determining anticancer activity using the MTT assay.

neuroprotection_pathway Oxidative_Stress Oxidative Stress (e.g., H₂O₂) ROS Increased ROS Oxidative_Stress->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Neuronal Apoptosis Caspase_Activation->Apoptosis Nrf2 Nrf2 ARE ARE Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Antioxidant_Enzymes->ROS scavenge Nerolidol Nerolidol Nerolidol->Nrf2 activates Parthenolide Parthenolide Parthenolide->ROS reduces aBisabolol α-Bisabolol aBisabolol->Caspase_Activation inhibits

Caption: Key pathways in oxidative stress-induced neurodegeneration and the protective mechanisms of sesquiterpenoids.

References

Assessing the Off-Target Effects of 13-Epijhanol: A Comparative Guide to Experimental Approaches

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, specific experimental data on the biological targets and off-target effects of the diterpene 13-Epijhanol is not available in the public domain. This guide, therefore, provides a framework for researchers, scientists, and drug development professionals on how to approach the assessment of off-target effects for a novel natural product like this compound. The methodologies and comparisons presented are based on established practices for characterizing small molecules, particularly those belonging to the diterpene class, which are known for a wide range of biological activities including anti-inflammatory, antimicrobial, and cytotoxic effects.

Introduction to Off-Target Effects in Drug Discovery

Off-target effects, the unintended interactions of a drug candidate with proteins other than its primary therapeutic target, are a major cause of adverse drug reactions and clinical trial failures. For novel compounds like this compound, a thorough assessment of its off-target profile is crucial to de-risk its development as a potential therapeutic agent. This guide outlines a systematic approach to identifying and characterizing these unintended interactions, enabling a comparative analysis against other potential drug candidates.

Potential Off-Target Classes for Diterpenes

Diterpenes, the chemical class to which this compound belongs, are known to interact with a variety of protein families. Based on the known activities of similar compounds, a preliminary assessment for this compound should consider potential off-target interactions with:

  • Kinases: Many natural products exhibit kinase inhibitory activity.

  • G-protein coupled receptors (GPCRs): A large family of transmembrane receptors involved in numerous signaling pathways.

  • Ion channels: Critical for cellular communication and excitability.

  • Nuclear receptors: Involved in regulating gene expression.

  • Enzymes involved in inflammatory pathways: Such as cyclooxygenases (COXs) and lipoxygenases (LOXs).

Experimental Workflow for Off-Target Profiling

A multi-pronged approach combining in silico, in vitro, and cellular assays is recommended for a comprehensive assessment of off-target effects.

G cluster_0 Initial Screening cluster_1 Cellular Target Engagement cluster_2 Proteome-Wide Analysis cluster_3 Functional Validation In_Silico_Prediction In Silico Prediction (e.g., structure-based docking, ligand-based similarity) Broad_Panel_Screening Broad Panel Screening (e.g., Kinase Panel, GPCR Panel) In_Silico_Prediction->Broad_Panel_Screening Prioritize CETSA Cellular Thermal Shift Assay (CETSA) Broad_Panel_Screening->CETSA Validate Hits Chemical_Proteomics Chemical Proteomics (e.g., Activity-Based Protein Profiling) CETSA->Chemical_Proteomics Confirm Engagement Cell-based_Assays Cell-based Phenotypic Assays Chemical_Proteomics->Cell-based_Assays Identify Functional Consequences In_Vivo_Studies In Vivo Toxicity and Efficacy Studies Cell-based_Assays->In_Vivo_Studies Assess Physiological Relevance

Caption: A general experimental workflow for assessing the off-target effects of a novel compound.

Detailed Experimental Protocols

Kinase Panel Screening

Objective: To identify potential off-target interactions of this compound across a broad range of human kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Format: Utilize a commercially available kinase profiling service (e.g., Eurofins, Reaction Biology) that employs radiometric, fluorescence, or luminescence-based activity assays.[1][2]

  • Screening: Screen this compound at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a panel of several hundred kinases.

  • Data Analysis: Calculate the percentage of inhibition for each kinase. For significant hits (e.g., >50% inhibition), perform follow-up dose-response studies to determine the IC50 value.

Data Presentation:

Kinase Target% Inhibition at 1 µM% Inhibition at 10 µMIC50 (µM)
Primary Target DataDataData
Off-Target Kinase 1DataDataData
Off-Target Kinase 2DataDataData
............
Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to potential off-targets in a cellular context.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line to 80-90% confluency. Treat the cells with this compound or a vehicle control for a specified time.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures for a fixed duration (e.g., 3 minutes).

  • Cell Lysis and Fractionation: Lyse the cells via freeze-thaw cycles and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Detection: Quantify the amount of the soluble target protein at each temperature point using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates direct target engagement.[3]

G Cell_Treatment Treat cells with This compound or vehicle Heat_Challenge Heat cells across a temperature gradient Cell_Treatment->Heat_Challenge Cell_Lysis Lyse cells and separate soluble proteins Heat_Challenge->Cell_Lysis Protein_Quantification Quantify soluble target protein (Western Blot / MS) Cell_Lysis->Protein_Quantification Data_Analysis Generate and compare melting curves Protein_Quantification->Data_Analysis

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Proteome-Wide Off-Target Identification

Objective: To unbiasedly identify the full spectrum of protein targets of this compound in a complex biological sample.

Methodology (Activity-Based Protein Profiling - ABPP):

  • Probe Synthesis: Synthesize a chemical probe based on the structure of this compound, incorporating a reporter tag (e.g., biotin or a fluorophore) and a reactive group for covalent binding.

  • Proteome Labeling: Incubate the probe with a cell lysate or live cells to allow for covalent labeling of target proteins.

  • Enrichment: Enrich the probe-labeled proteins using affinity purification (e.g., streptavidin beads for a biotin tag).

  • Protein Identification: Identify the enriched proteins using mass spectrometry.

  • Validation: Validate the identified off-targets using orthogonal methods like CETSA or Western blotting.

Data Presentation:

Identified Off-TargetEnrichment Ratio (this compound / Control)Cellular LocalizationBiological Pathway
Protein ADataCytoplasmSignal Transduction
Protein BDataNucleusGene Regulation
............

Comparison with Alternatives

A comprehensive assessment of this compound requires comparing its off-target profile with that of other compounds, which could be either standard-of-care drugs or other investigational molecules with a similar intended primary target.

Comparative Data Table (Hypothetical):

FeatureThis compoundComparator A (e.g., Known Drug)Comparator B (e.g., Other Diterpene)
Primary Target IC50 (µM) Experimental DataLiterature/Experimental DataExperimental Data
Number of Off-Target Kinases (>10x selectivity) Experimental DataLiterature/Experimental DataExperimental Data
Key Off-Target Family Experimental DataLiterature/Experimental DataExperimental Data
Cellular Potency (EC50, µM) Experimental DataLiterature/Experimental DataExperimental Data
In Vitro Cytotoxicity (CC50, µM) Experimental DataLiterature/Experimental DataExperimental Data

Conclusion

The assessment of off-target effects is a critical and iterative process in drug discovery. While direct data for this compound is currently lacking, the experimental framework outlined in this guide provides a robust strategy for its characterization. By systematically applying these methodologies, researchers can build a comprehensive off-target profile for this compound, enabling an informed comparison with alternative compounds and guiding its future development. The use of both targeted panel screening and unbiased proteome-wide approaches will provide the necessary depth and breadth of understanding to confidently evaluate the safety and specificity of this novel diterpene.

References

Safety Operating Guide

Proper Disposal of 13-Epijhanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The following procedures provide a framework for the safe management and disposal of 13-Epijhanol, ensuring the safety of laboratory personnel and compliance with general hazardous waste regulations.

Immediate Safety and Handling Considerations

Due to the unknown specific hazards of this compound, it is crucial to handle it with the utmost care in a well-ventilated area, preferably within a chemical fume hood. Personal Protective Equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the essential steps for the collection and disposal of this compound waste.

  • Waste Identification and Segregation:

    • Treat all materials contaminated with this compound as hazardous waste.

    • This includes:

      • Unused or excess this compound.

      • Solutions containing this compound.

      • Contaminated labware (e.g., pipette tips, vials, and flasks).

      • Contaminated PPE (e.g., gloves).

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed by a qualified chemist or your EHS department.

  • Waste Collection:

    • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container. The container must be clearly labeled.

    • Solid Waste: Collect all contaminated solid waste (e.g., paper towels, contaminated vials) in a separate, clearly labeled, and sealed container.

    • Sharps Waste: Any sharps (e.g., needles, broken glass) contaminated with this compound must be placed in a designated, puncture-resistant sharps container that is also labeled as hazardous waste.

  • Labeling of Waste Containers:

    • All waste containers must be labeled with the words "Hazardous Waste."

    • The label must also include:

      • The full chemical name: "this compound".

      • The approximate concentration and quantity of the waste.

      • The date the waste was first added to the container.

      • The name of the principal investigator or responsible person.

  • Storage of Waste:

    • Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

    • Ensure secondary containment is used to prevent spills.

    • Keep waste containers closed except when adding waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information about the waste stream, including the name of the chemical and the estimated quantity.

    • Follow all institutional procedures for waste pickup and disposal. Do not dispose of this compound down the drain or in the regular trash.

Data for Waste Disposal Log

Maintain a detailed log for each container of this compound waste. This information is crucial for proper disposal and regulatory compliance.

ParameterDescription
Waste Stream Name This compound Waste (Liquid) / this compound Waste (Solid)
Chemical Composition List all components and their estimated concentrations.
Quantity Record the total volume or mass of the waste.
Date of Generation The date the waste was first generated.
Container Type Specify the material of the waste container (e.g., glass, HDPE).
Hazard Classification (To be determined by EHS) - Initially treat as "Hazardous".
Disposal Vendor (To be filled in by EHS)
Date of Disposal (To be filled in by EHS)

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G Figure 1: this compound Disposal Workflow A Start: this compound Waste Generated B Wear Appropriate PPE A->B C Segregate Waste (Liquid, Solid, Sharps) B->C D Collect in Labeled Hazardous Waste Container C->D E Store in Designated Satellite Accumulation Area D->E F Contact Environmental Health & Safety (EHS) E->F G Schedule Waste Pickup F->G H End: Proper Disposal by EHS G->H

Figure 1: this compound Disposal Workflow

Navigating the Uncharted: Safety Protocols for Handling 13-Epijhanol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling 13-Epijhanol. In the absence of a specific Safety Data Sheet (SDS), the following recommendations are based on the known hazards of structurally similar compounds, such as terpene alcohols and diterpenoids. A comprehensive, substance-specific risk assessment is imperative before commencing any work.

Core Personal Protective Equipment (PPE)

Protection Type Recommended Equipment Key Considerations
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgesTo be used in poorly ventilated areas or when aerosolization is possible. Ensure proper fit testing.
Eye and Face Protection Chemical splash goggles and a face shieldGoggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Double-gloving is recommended. Regularly inspect gloves for signs of degradation or perforation and replace them immediately if compromised.[1]
Body Protection Flame-resistant lab coat, chemical-resistant apron, and full-length pantsClothing should be made of a material that does not easily ignite. An apron provides an additional barrier against spills.
Footwear Closed-toe, chemical-resistant shoesShoes should fully cover the feet and have slip-resistant soles.

Procedural Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_operations Operational Plan cluster_disposal Disposal Plan Start Start: Handling this compound AssessTask Assess Task-Specific Risks: - Quantity - Concentration - Potential for aerosolization Start->AssessTask SelectEyeFace Select Eye & Face Protection: - Chemical Splash Goggles - Face Shield AssessTask->SelectEyeFace SelectHand Select Hand Protection: - Chemical-Resistant Gloves (Double-Gloving Recommended) AssessTask->SelectHand SelectBody Select Body Protection: - Flame-Resistant Lab Coat - Chemical-Resistant Apron AssessTask->SelectBody SelectRespiratory Select Respiratory Protection: (If ventilation is inadequate or aerosols are generated) AssessTask->SelectRespiratory Donning Don PPE in Designated Area SelectEyeFace->Donning SelectHand->Donning SelectBody->Donning SelectRespiratory->Donning Handling Perform Handling in a Well-Ventilated Area (e.g., Fume Hood) Donning->Handling Doffing Doff PPE Following Standard Procedures Handling->Doffing WasteCollection Collect Contaminated PPE and Chemical Waste in Labeled, Sealed Containers Doffing->WasteCollection WasteDisposal Dispose of Waste According to Institutional and Local Regulations WasteCollection->WasteDisposal

Caption: Logical workflow for assessing risks and selecting appropriate PPE for handling this compound.

Operational and Disposal Plans

Handling Protocol:

  • Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Designate a specific, well-ventilated area for the handling of this compound, preferably within a chemical fume hood.

  • Donning PPE: Put on PPE in the following order: lab coat, closed-toe shoes, respirator (if required), eye and face protection, and finally, gloves (donning the outer pair last if double-gloving).

  • Handling: Conduct all manipulations of this compound within the designated area. Avoid creating dust or aerosols. Use appropriate tools and equipment to minimize direct contact.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. The general sequence is: outer gloves, face shield, lab coat, goggles, respirator, and finally, inner gloves.

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan:

  • Waste Segregation: All disposable PPE contaminated with this compound, as well as any residual chemical and contaminated materials, should be collected in a dedicated, clearly labeled, and sealed waste container.

  • Waste Disposal: Dispose of the chemical waste through your institution's hazardous waste management program, adhering to all local, state, and federal regulations. Do not dispose of this compound or contaminated materials in standard laboratory trash or down the drain.

Disclaimer: The information provided is intended as a guide and is based on the properties of similar chemical compounds. It is not a substitute for a comprehensive, substance-specific risk assessment. Always consult with a qualified safety professional before handling any chemical for which a detailed Safety Data Sheet is not available.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13-Epijhanol
Reactant of Route 2
13-Epijhanol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.